molecular formula C20H37N5O10 B162505 Versetamide CAS No. 129009-83-2

Versetamide

Numéro de catalogue: B162505
Numéro CAS: 129009-83-2
Poids moléculaire: 507.5 g/mol
Clé InChI: AXFGWXLCWCNPHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Versetamide is an amino acid amide.

Propriétés

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFGWXLCWCNPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156031
Record name Versetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129009-83-2
Record name Versetamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Versetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERSETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Versetamide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide is a complex organic molecule primarily recognized for its role as a chelating agent. Its most notable application is as the ligand in the gadolinium-based MRI contrast agent, Gadofosveset trisodium. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and development activities in medicinal chemistry, diagnostic imaging, and related fields.

Chemical Structure and Identification

This compound is a polyaminocarboxylic acid derivative with a linear backbone containing multiple nitrogen and oxygen atoms that act as Lewis bases, making it an effective chelator for metal ions.

IUPAC Name: 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1]

Chemical Formula: C20H37N5O10[1]

CAS Number: 129009-83-2[1]

Canonical SMILES: COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O[1]

InChI: InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)[1]

InChIKey: AXFGWXLCWCNPHP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a chelating agent and for the pharmacokinetic profile of its metal complexes. The available data, largely from computational models, are summarized below.

PropertyValueSource
Molecular Weight 507.5 g/mol [1]
XLogP3 -9.3[1]
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 22PubChem
Exact Mass 507.25404239 g/mol [1]
Monoisotopic Mass 507.25404239 g/mol [1]
Topological Polar Surface Area 198 Ų[1]

Note: Most of the available data on the physicochemical properties of this compound are computed and may not reflect experimentally determined values.

Mechanism of Action and Biological Activity

The primary function of this compound is to act as a multidentate ligand that can form stable complexes with metal ions. Its biological activity is therefore intrinsically linked to the properties of the resulting metallo-complex.

Chelation of Metal Ions

This compound's structure, with its multiple carboxylate and amine groups, allows it to wrap around a central metal ion, forming a stable chelate. This sequestration of the metal ion can prevent its undesired interactions with biological systems.

Chelation cluster_this compound This compound Ligand cluster_complex This compound-Metal Complex N1 N Metal Metal Ion (e.g., Gd³⁺) N1->Metal Coordination Bonds N2 N N2->Metal Coordination Bonds N3 N N3->Metal Coordination Bonds O1 O O1->Metal Coordination Bonds O2 O O2->Metal Coordination Bonds O3 O O3->Metal Coordination Bonds Complex Stable Chelate Metal->Complex Forms

This compound chelating a central metal ion.
Role in Gadofosveset Trisodium

In the context of the MRI contrast agent Gadofosveset trisodium, this compound chelates the paramagnetic gadolinium(III) ion. The resulting complex has a high affinity for human serum albumin. This reversible binding to albumin increases the rotational correlation time of the gadolinium complex, which in turn enhances its T1 relaxivity, leading to a stronger signal in magnetic resonance angiography. This interaction also prolongs the vascular residence time of the contrast agent.

Gadofosveset_Mechanism This compound This compound Gadofosveset Gadofosveset Complex This compound->Gadofosveset Chelates Gd3 Gadolinium(III) Ion Gd3->Gadofosveset BoundComplex Albumin-Bound Complex Gadofosveset->BoundComplex Reversibly Binds Albumin Human Serum Albumin Albumin->BoundComplex MRA Enhanced MRA Signal BoundComplex->MRA Leads to

Mechanism of action of Gadofosveset trisodium.

Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of a polyaminocarboxylic acid like this compound would likely involve a multi-step process. A plausible synthetic route could involve the sequential alkylation of a polyamine backbone with protected haloacetic acid derivatives, followed by deprotection.

Materials:

  • A suitable polyamine starting material (e.g., diethylenetriamine)

  • A protected haloacetic acid (e.g., tert-butyl bromoacetate)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile or DMF)

  • Acid for deprotection (e.g., trifluoroacetic acid)

  • Reagents for amide bond formation (e.g., a coupling agent like HATU and 2-methoxyethylamine)

Procedure:

  • Alkylation: The starting polyamine is reacted with a molar excess of the protected haloacetic acid in the presence of a non-nucleophilic base in an anhydrous aprotic solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by techniques like TLC or LC-MS.

  • Purification of Intermediate: The protected this compound precursor is purified from the reaction mixture using column chromatography.

  • Amide Coupling: A portion of the ester groups on the protected intermediate would be hydrolyzed and then coupled with 2-methoxyethylamine using a standard peptide coupling reagent.

  • Deprotection: The protecting groups (e.g., tert-butyl) are removed by treatment with a strong acid like trifluoroacetic acid in a suitable solvent such as dichloromethane.

  • Final Purification: The final this compound product is purified by recrystallization or preparative HPLC.

Synthesis_Workflow Start Polyamine Starting Material Alkylation Alkylation with Protected Haloacetic Acid Start->Alkylation Intermediate Protected this compound Precursor Alkylation->Intermediate Purification1 Column Chromatography Intermediate->Purification1 AmideCoupling Amide Bond Formation Purification1->AmideCoupling CoupledIntermediate Coupled Precursor AmideCoupling->CoupledIntermediate Deprotection Acidic Deprotection CoupledIntermediate->Deprotection CrudeProduct Crude this compound Deprotection->CrudeProduct Purification2 Preparative HPLC or Recrystallization CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

References

Versetamide: A Technical Guide to its Synthesis, Mechanism, and Application in MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide is a polyaminocarboxylic acid chelating agent that plays a crucial role in the field of medical imaging. While not a therapeutic agent in itself, it serves as a critical ligand for the paramagnetic gadolinium ion (Gd³⁺), forming gadothis compound, a widely used contrast agent for Magnetic Resonance Imaging (MRI). This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action as a chelating agent, and the physicochemical properties of its gadolinium complex, gadothis compound, that are pertinent to its function as an MRI contrast agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this area.

Introduction

Gadothis compound is a gadolinium-based contrast agent (GBCA) employed to enhance the quality of MRI images.[1] The agent's function is predicated on the paramagnetic properties of the gadolinium ion. However, free Gd³⁺ is highly toxic to biological systems.[2] To mitigate this toxicity, Gd³⁺ is complexed with a chelating ligand, in this case, this compound. This compound, also known as diethylenetriaminepentaacetic acid-bismethoxyethylamide (DTPA-BMEA), sequesters the gadolinium ion, forming a stable complex that can be safely administered to patients.[3][4] This guide will delve into the synthetic pathway of the this compound ligand and its subsequent chelation to form gadothis compound, the mechanism by which gadothis compound enhances MRI contrast, and the key quantitative parameters that define its efficacy and safety.

This compound Synthesis Pathway

The synthesis of this compound (DTPA-BMEA) is a two-step process that begins with the commercially available diethylenetriaminepentaacetic acid (DTPA). The overall process involves the formation of a cyclic anhydride followed by amidation.

Step 1: Synthesis of DTPA Dianhydride

The initial step involves the conversion of DTPA to its dianhydride. This is typically achieved by reacting DTPA with a dehydrating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction proceeds by intramolecular cyclization of the carboxylic acid groups on the DTPA backbone.

Step 2: Synthesis of this compound (DTPA-BMEA)

The resulting DTPA dianhydride is then reacted with 2-methoxyethylamine. The amine group of 2-methoxyethylamine acts as a nucleophile, attacking the carbonyl carbons of the anhydride rings. This ring-opening reaction results in the formation of two amide bonds, yielding the final this compound ligand. A 93.5% yield has been reported for this step.[4]

A schematic of the overall synthesis pathway is presented below:

Versetamide_Synthesis DTPA Diethylenetriaminepentaacetic Acid (DTPA) Dianhydride DTPA Dianhydride DTPA->Dianhydride Acetic Anhydride, Pyridine This compound This compound (DTPA-BMEA) Dianhydride->this compound Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->this compound

This compound Synthesis Pathway

Gadothis compound Synthesis

The final step to produce the active MRI contrast agent is the chelation of the this compound ligand with a gadolinium ion. This is accomplished by reacting this compound with a gadolinium salt, typically gadolinium(III) oxide, under controlled temperature conditions. The reaction has been reported to proceed with a yield of 80.7%.[4]

The synthesis of gadothis compound is illustrated in the following diagram:

Gadoversetamide_Synthesis This compound This compound (DTPA-BMEA) Gadothis compound Gadothis compound This compound->Gadothis compound Gd2O3 Gadolinium(III) Oxide Gd2O3->Gadothis compound Heat

Gadothis compound Synthesis

Mechanism of Action

This compound as a Chelating Agent

The primary mechanism of action of this compound is to act as a multidentate ligand that tightly binds to the gadolinium ion. The this compound molecule possesses multiple coordination sites – three tertiary amine nitrogens and the carboxylate groups – which form a stable coordination complex with the Gd³⁺ ion.[5] This chelation is critical for preventing the release of toxic free gadolinium ions into the body.[3]

Gadothis compound in MRI Contrast Enhancement

The mechanism of action of gadothis compound as an MRI contrast agent is based on its paramagnetic properties.[1] When placed in the strong magnetic field of an MRI scanner, the gadolinium ion in the gadothis compound complex develops a large magnetic moment.[6] This induced magnetic field interacts with the surrounding water protons, accelerating their T1 relaxation rate.[1] Tissues with higher concentrations of gadothis compound will therefore appear brighter on T1-weighted MRI images, providing enhanced contrast and facilitating the visualization of anatomical structures and pathological lesions.[7]

The following diagram illustrates the mechanism of MRI contrast enhancement by gadothis compound:

MRI_Mechanism cluster_mri In MRI Magnetic Field Gadothis compound Gadothis compound WaterProtons Water Protons Gadothis compound->WaterProtons interacts with Relaxation Shortened T1 Relaxation WaterProtons->Relaxation leads to Signal Enhanced MRI Signal (Brighter Image) Relaxation->Signal results in

Mechanism of Gadothis compound in MRI

Quantitative Data

The efficacy and safety of a gadolinium-based contrast agent are determined by several key quantitative parameters. The following tables summarize the available data for gadothis compound.

PropertyValueReference
Molar Mass 661.77 g/mol [8]
T1 Relaxivity (1.5 T) 4.4 - 5.0 L mmol⁻¹ s⁻¹[9]
Thermodynamic Stability Constant (log K) 16.6[10]
Recommended Dosage 0.1 mmol/kg[9]
Excretion Primarily renal (95.5 ± 17.4% in 24h)[11]
Elimination Half-life 80 to 120 minutes[8]

Table 1: Physicochemical and Pharmacokinetic Properties of Gadothis compound

ParameterValueReference
Osmolality ~3.9 times that of plasma[11]
Viscosity (37 °C) 2.0 cP[4]
pH of Solution 5.5 - 7.5[4]

Table 2: Formulation Properties of Gadothis compound Injection

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and gadothis compound, based on general procedures for the synthesis of DTPA analogues and their gadolinium complexes.[4][12]

Synthesis of Diethylenetriaminepentaacetic Dianhydride

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetic anhydride

  • Pyridine

  • Acetonitrile

Procedure:

  • A mixture of DTPA, acetic anhydride, and pyridine is stirred and heated at 70°C for 24 hours.

  • The reaction mixture is then filtered.

  • The solid product is washed sequentially with acetic anhydride and hot acetonitrile.

  • The resulting white solid is dried under vacuum in the presence of a desiccant (e.g., P₂O₅) to yield DTPA dianhydride.

Synthesis of this compound (DTPA-BMEA)

Materials:

  • DTPA dianhydride

  • 2-Methoxyethylamine

  • Appropriate solvent (e.g., DMF)

Procedure:

  • DTPA dianhydride is dissolved in a suitable solvent.

  • 2-Methoxyethylamine is added to the solution.

  • The reaction mixture is stirred at 50°C for 4 hours.

  • The solvent is removed under reduced pressure to yield the crude this compound product.

  • Further purification may be achieved through recrystallization or chromatography.

Synthesis of Gadothis compound

Materials:

  • This compound (DTPA-BMEA)

  • Gadolinium(III) oxide

  • Deionized water

Procedure:

  • This compound is dissolved in deionized water.

  • Gadolinium(III) oxide is added to the solution.

  • The mixture is heated at 60-65°C for 3 hours with stirring.

  • The solution is filtered to remove any unreacted gadolinium oxide.

  • The final solution of gadothis compound can be further purified and formulated for injection.

The following workflow diagram outlines the key experimental steps:

Experimental_Workflow cluster_synthesis Synthesis Start Start React_DTPA React DTPA with Acetic Anhydride & Pyridine Start->React_DTPA Isolate_Dianhydride Isolate DTPA Dianhydride React_DTPA->Isolate_Dianhydride React_Dianhydride React Dianhydride with 2-Methoxyethylamine Isolate_Dianhydride->React_Dianhydride Isolate_this compound Isolate this compound React_Dianhydride->Isolate_this compound React_this compound React this compound with Gadolinium(III) Oxide Isolate_this compound->React_this compound Purify_Gadothis compound Purify Gadothis compound React_this compound->Purify_Gadothis compound End End Purify_Gadothis compound->End

Experimental Workflow for Gadothis compound Synthesis

Conclusion

This compound serves as a vital component in the formulation of the MRI contrast agent gadothis compound. Its synthesis, while involving straightforward organic reactions, requires careful control of conditions to ensure high purity and yield. The primary function of this compound is to form a stable complex with gadolinium, thereby enabling its safe use in clinical settings. The resulting gadothis compound enhances MRI images by effectively reducing the T1 relaxation time of water protons. The quantitative data presented in this guide, including relaxivity and stability constants, are essential for understanding the performance and safety profile of this important diagnostic agent. The provided experimental protocols offer a foundation for the laboratory synthesis and further investigation of this compound and related chelating agents.

References

The Crucial Role of Versetamide in Gadoversetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoversetamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions. Marketed under the trade name OptiMARK®, its efficacy and safety are critically dependent on the molecular scaffolding provided by its chelating ligand, this compound. This technical guide provides an in-depth exploration of the fundamental role of this compound in the Gadothis compound complex, detailing its chemical structure, impact on stability and relaxivity, and the analytical methods used for its characterization.

The Chelation Imperative: Why this compound is Essential

The paramagnetic properties of the trivalent gadolinium ion (Gd³⁺) are central to its function as an MRI contrast agent. However, free Gd³⁺ is highly toxic, competing with calcium ions in biological systems and posing a significant health risk. The primary and indispensable role of this compound is to form a stable complex with the Gd³⁺ ion, a process known as chelation. This encapsulation prevents the release of toxic, free gadolinium into the body while preserving the paramagnetic effect necessary for MRI contrast enhancement.[1]

Gadothis compound is classified as a linear, non-ionic GBCA. The this compound ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically a bis(methoxyethylamide) derivative.[2] This structural characteristic influences its stability and pharmacokinetic profile.

Physicochemical Properties and Formulation of Gadothis compound (OptiMARK®)

The commercial formulation of Gadothis compound, OptiMARK®, is a sterile, aqueous solution containing several key components that contribute to its stability and clinical utility.

ParameterValueReference
Gadothis compound Concentration 330.9 mg/mL (0.5 mmol/mL)[3][4][5][6][7]
Calcium this compound Sodium 28.4 mg/mL (0.05 mmol/mL)[3][4][5][6][7]
Calcium Chloride Dihydrate 0.7 mg/mL (0.005 mmol/mL)[3][4][5][6][7]
T1 Relaxivity (1.5 T in plasma, 37°C) 4.4 - 5.0 L/mmol·s[8]
Osmolality (37°C) 1110 mOsmol/kg water[7]
Viscosity (37°C) 2.0 cP[7]
Density (25°C) 1.160 g/mL[7]
pH 5.5 - 7.5[7]

The inclusion of calcium this compound sodium in the formulation is a critical aspect of Gadothis compound's design. It is understood to enhance the stability of the gadolinium chelate. A chemical reaction occurs during formulation where this compound and calcium salts form a calcium this compound complex, which is believed to improve the overall safety profile of the drug product.[9]

Stability of the Gadothis compound Complex

The stability of a GBCA is paramount to its safety. It is characterized by both thermodynamic and kinetic parameters.

  • Thermodynamic Stability: This refers to the equilibrium constant (log K) of the complex formation. A higher log K value indicates a more stable complex at equilibrium.

  • Kinetic Stability: This relates to the rate at which the complex dissociates, releasing the gadolinium ion.

As a linear, non-ionic chelate, Gadothis compound is considered to have lower stability compared to macrocyclic GBCAs.[10][11] In vitro studies in human serum at 37°C have shown that Gadothis compound can release gadolinium over time. One study reported that after 15 days, approximately 21% of the gadolinium was released from Optimark®, with an initial release rate of 0.44% per day.[12]

Transmetallation: A Key Dechelation Pathway

A significant mechanism for the in vivo release of Gd³⁺ from less stable chelates is transmetallation .[13] This process involves the displacement of the gadolinium ion from the this compound ligand by endogenous metal ions, most notably zinc (Zn²⁺).[14][15][16] The lower stability of linear chelates like Gadothis compound makes them more susceptible to this phenomenon compared to macrocyclic agents.[11]

Gadoversetamide_Transmetallation Transmetallation of Gadothis compound Gadothis compound Gadothis compound (Gd³⁺-Versetamide Complex) Znthis compound Zinc-Versetamide Complex Gadothis compound->Znthis compound This compound Transfer FreeGd Free Gadolinium (Gd³⁺) (Toxic) Gadothis compound->FreeGd Gd³⁺ Release Zn Endogenous Zinc (Zn²⁺) Zn->Znthis compound

Figure 1: Transmetallation of Gadothis compound with endogenous zinc.

Experimental Protocols

Determination of Gadolinium Chelate Stability

The stability of gadolinium chelates can be assessed through potentiometric titration, a method used to determine thermodynamic stability constants (log K).

Methodology:

  • Reagent Preparation: Prepare solutions of the metal ion (e.g., GdCl₃), the ligand (this compound), and a strong base (e.g., carbonate-free NaOH) of known concentrations in a high ionic strength medium to maintain constant activity coefficients.

  • Titration Setup: Use a computer-controlled auto-titrator equipped with a glass electrode to monitor the pH of the solution. The titration vessel should be maintained at a constant temperature (e.g., 25°C or 37°C).

  • Procedure:

    • Acidify a solution containing the gadolinium ion and this compound to fully protonate the ligand.

    • Titrate this solution with the standardized NaOH solution.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • The collected titration data (volume of titrant vs. pH) is processed using specialized software (e.g., SUPERQUAD).

    • The software fits the data to a chemical model that includes the protonation constants of the ligand and the estimated stability constants of the metal-ligand complexes to calculate the final thermodynamic stability constants (log K).[17][18]

Stability_Determination_Workflow Workflow for Determining Thermodynamic Stability cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Reagents Prepare Solutions: - Gd³⁺ - this compound - NaOH Acidify Acidify Gd³⁺-Versetamide Solution Reagents->Acidify Titrate Titrate with NaOH Acidify->Titrate Monitor Monitor pH with Glass Electrode Titrate->Monitor Record Record Titration Data (Volume vs. pH) Monitor->Record Calculate Calculate log K using Specialized Software Record->Calculate

Figure 2: Workflow for determining the thermodynamic stability constant of a gadolinium chelate.
Measurement of Free Gadolinium

The quantification of free (unchelated) gadolinium is crucial for assessing the safety of a GBCA formulation. A common method involves a colorimetric assay using Arsenazo III dye.

Methodology:

  • Principle: Arsenazo III forms a colored complex with free metal ions, including Gd³⁺, which can be quantified spectrophotometrically. The dye does not interact with chelated gadolinium.[19]

  • Reagent Preparation: Prepare a standard solution of Arsenazo III (e.g., 0.2 mM in water).

  • Sample Preparation:

    • Mix a known volume of the Gadothis compound sample (e.g., 50 µL) with the Arsenazo III solution (e.g., 100 µL).

    • Dilute the mixture to a final volume (e.g., 1 mL) with deionized water.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the Gd³⁺-Arsenazo III complex (typically around 650 nm) using a spectrophotometer.

  • Quantification:

    • Create a calibration curve using known concentrations of free Gd³⁺.

    • Determine the concentration of free gadolinium in the sample by comparing its absorbance to the calibration curve.

Synthesis of Gadothis compound

The synthesis of Gadothis compound (Gd-DTPA-BMEA) is a two-step process:

  • Synthesis of the Ligand (this compound - DTPA-BMEA): Diethylenetriaminepentaacetic acid dianhydride (DTPA-dianhydride) is reacted with 2-methoxyethylamine. This reaction typically proceeds at a slightly elevated temperature (e.g., 50°C) for several hours.[2]

  • Chelation with Gadolinium: The resulting this compound ligand is then reacted with a gadolinium source, such as gadolinium(III) oxide (Gd₂O₃), at an elevated temperature (e.g., 60-65°C) to form the final Gadothis compound complex.[2]

Gadoversetamide_Synthesis Synthesis of Gadothis compound DTPA DTPA-dianhydride This compound This compound (DTPA-BMEA) DTPA->this compound MEA 2-Methoxyethylamine MEA->this compound Gadothis compound Gadothis compound This compound->Gadothis compound Gd2O3 Gadolinium(III) oxide Gd2O3->Gadothis compound

Figure 3: Simplified synthesis pathway of Gadothis compound.

Conclusion

This compound is the cornerstone of the Gadothis compound contrast agent, performing the critical function of safely delivering the paramagnetic gadolinium ion to the site of imaging. Its linear, non-ionic structure defines the physicochemical properties and stability profile of Gadothis compound. While effective as a contrast agent, its lower stability compared to macrocyclic agents underscores the importance of careful patient selection and adherence to recommended dosing to minimize the risk of gadolinium release. The formulation of OptiMARK®, with the inclusion of calcium this compound sodium, represents a strategy to enhance the in vivo stability of the complex. A thorough understanding of the chemistry of this compound and its interaction with gadolinium is essential for the continued development of safer and more effective MRI contrast agents.

References

An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide, an acyclic, non-ionic chelating agent, plays a pivotal role in the field of diagnostic imaging. This technical guide provides a comprehensive overview of this compound, focusing on its core function as the ligand in the gadolinium-based contrast agent (GBCA) Gadothis compound (marketed as OptiMARK™). This document details the chemical and physical properties of this compound, the mechanism of action of Gadothis compound, and extensive pharmacokinetic data. Furthermore, it outlines the experimental protocols for the synthesis of this compound, the formulation of Gadothis compound injection, and the quality control assays essential for its characterization and release. Visual diagrams are provided to illustrate the synthesis workflow and the fundamental chelation process.

Introduction

This compound, with the CAS number 129009-83-2, is a derivative of diethylenetriamine pentaacetic acid (DTPA).[1] Its primary and sole application in the pharmaceutical industry is as a chelating agent for the paramagnetic gadolinium (Gd³⁺) ion.[2][3] The resulting complex, Gadothis compound, is a gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI) scans.[2][3] Free gadolinium ions are highly toxic; this compound forms a stable complex with Gd³⁺, enabling its safe administration to patients for diagnostic purposes.[3] Gadothis compound is indicated for use in MRI of the central nervous system and the liver to facilitate the visualization of lesions with abnormal vascularity.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 129009-83-2[1]
Molecular Formula C₂₀H₃₇N₅O₁₀[1]
Molecular Weight 507.54 g/mol [1]
IUPAC Name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1]

Mechanism of Action of Gadothis compound

The clinical utility of this compound is realized through its complex with gadolinium, Gadothis compound. Gadothis compound is a paramagnetic agent that, when placed in a magnetic field, develops a magnetic moment.[4] This large magnetic moment enhances the relaxation rates of water protons in its vicinity, primarily by shortening the T1 relaxation time.[4] This leads to an increase in signal intensity (brightness) in T1-weighted MRI images, thereby improving the contrast between normal and pathological tissues.[4] Gadothis compound distributes in the extracellular fluid and does not cross the intact blood-brain barrier.[3]

Quantitative Data: Pharmacokinetics of Gadothis compound

The pharmacokinetic profile of intravenously administered Gadothis compound has been well-characterized. The data conforms to a two-compartment open model.[4]

Table 2: Pharmacokinetic Parameters of Gadothis compound in Healthy Subjects.[4]
ParameterMean ± SD
Distribution Half-life (t½α)13.3 ± 6.8 minutes
Elimination Half-life (t½β)103.6 ± 19.5 minutes
Volume of Distribution at Steady State (Vdss)162 ± 25 mL/kg
Renal Clearance69 ± 15.4 mL/hr/kg
Plasma Clearance72 ± 16.3 mL/hr/kg
Table 3: Elimination of Gadothis compound.[2][4]
Elimination Route/MethodPercentage of Dose EliminatedTimeframe
Urinary Excretion95.5 ± 17.4%24 hours
Hemodialysis (Session 1)70%2 hours post-injection
Hemodialysis (Session 2)93%48 hours post-injection
Hemodialysis (Session 3)98%120 hours post-injection

Experimental Protocols

Synthesis of this compound (DTPA-BMEA)

The synthesis of this compound (diethylenetriamine pentaacetic acid bismethoxyethylamide or DTPA-BMEA) involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine.[5]

Materials:

  • DTPA-bisanhydride

  • 2-methoxyethylamine

Procedure:

  • React DTPA-bisanhydride with 2-methoxyethylamine.

  • Maintain the reaction temperature at 50°C for 4 hours.[5]

  • The resulting product is this compound (DTPA-BMEA). The reported yield for this reaction is 93.5%.[5]

Preparation of Gadothis compound Injection

Gadothis compound is formed by reacting this compound with gadolinium(III) oxide.[5] The final injection is a sterile, aqueous solution.[6]

Materials:

  • This compound (DTPA-BMEA)

  • Gadolinium(III) oxide

  • Calcium this compound sodium

  • Calcium chloride dihydrate

  • Water for Injection

  • Sodium hydroxide and/or hydrochloric acid for pH adjustment

Procedure:

  • React this compound with gadolinium(III) oxide at 60-65°C for 3 hours to produce Gadothis compound.[5] The reported final yield is 80.7%.[5]

  • Prepare a sterile, nonpyrogenic, clear, and colorless to pale yellow aqueous solution containing:

    • 330.9 mg/mL of Gadothis compound (0.5 mmol/mL)[6]

    • 28.4 mg/mL of calcium this compound sodium (0.05 mmol/mL)[6]

    • 0.7 mg/mL of calcium chloride dihydrate (0.005 mmol/mL)[6]

  • Use water for injection as the solvent.[6]

  • Adjust the pH of the final solution to 5.5-7.5 using sodium hydroxide and/or hydrochloric acid.[6]

Quality Control Assays for Gadothis compound

The following assays are based on the USP monograph for Gadothis compound.[7]

5.3.1. Assay for Gadothis compound

  • Mobile phase: Dissolve 1.5 g of boric acid in approximately 950 mL of water. Adjust the pH to 6.8 with ammonium hydroxide, add 15 mL of acetonitrile, and dilute with water to 1000 mL. Filter and degas the solution.[7]

  • Standard preparations: Prepare solutions of USP Gadothis compound RS in the Mobile phase at known concentrations of about 0.8, 1.0, and 1.2 mg/mL.[7]

  • Assay preparation: Accurately weigh about 100 mg of Gadothis compound, dissolve in and dilute with the Mobile phase to 100 mL.[7]

  • Chromatographic system: A liquid chromatograph equipped with a 205-nm detector and a 4.6-mm × 250-mm column containing 5-µm packing L1. Maintain the column temperature at approximately 50°C with a flow rate of about 1 mL per minute.[7]

  • Procedure: Chromatograph the Standard preparations and the Assay preparation, and record the peak responses. Plot the responses of the Standard preparations versus concentration and determine the concentration of the Assay preparation from the standard curve.[7]

5.3.2. Lanthanide Selectivity Test

  • Reagent: Prepare a 1.5 × 10⁻⁴ M arsenazo (III) solution by dissolving 30 mg of arsenazo (III) and 160 mg of urea in 100 mL of water, adding 1.6 mL of nitric acid, and diluting with water to 250 mL.[7]

  • Procedure: Add 10 mg of Gadothis compound to 1.0 mL of the arsenazo (III) solution and mix. A color change from wine-red to green-blue indicates the presence of gadolinium.[7]

5.3.3. Limit of Free 2-Methoxyethylamine

  • o-Phthalaldehyde reagent: Dissolve 25 mg of o-phthalaldehyde in 0.75 mL of methanol, add 25 mL of 0.4 M Borate buffer (pH 10.0) and 25 µL of 2-mercaptoethanol.[7]

  • Standard solutions: Prepare aqueous solutions of 2-methoxyethylamine at known concentrations of about 1, 20, and 50 µg/mL. Derivatize by adding an equal volume of the o-Phthalaldehyde reagent immediately before injection.[7]

  • Test solution: Dissolve about 250 mg of Gadothis compound in water to a final volume of 5 mL.[7]

  • Procedure: Analyze by a suitable chromatographic method.[7]

Visualizations

Gadoversetamide_Synthesis_Workflow cluster_0 This compound Synthesis cluster_1 Gadothis compound Formulation DTPA-bisanhydride DTPA-bisanhydride Reaction1 Reaction (50°C, 4h) DTPA-bisanhydride->Reaction1 2-methoxyethylamine 2-methoxyethylamine 2-methoxyethylamine->Reaction1 This compound This compound (DTPA-BMEA) Reaction1->this compound Reaction2 Chelation (60-65°C, 3h) This compound->Reaction2 Gadolinium(III) oxide Gadolinium(III) oxide Gadolinium(III) oxide->Reaction2 Gadoversetamide_raw Gadothis compound (raw) Formulation Formulation Gadoversetamide_raw->Formulation Final_Product Gadothis compound Injection (OptiMARK™) Formulation->Final_Product Excipients Calcium this compound sodium, Calcium chloride dihydrate, Water for Injection Excipients->Formulation QC Quality Control Assays Final_Product->QC

Caption: Workflow for the synthesis of this compound and formulation of Gadothis compound injection.

Chelation_Process cluster_this compound This compound cluster_Gadolinium Gadolinium cluster_Gadothis compound Gadothis compound Complex Versetamide_structure This compound (Ligand) Gadoversetamide_complex [Gd(this compound)] Versetamide_structure->Gadoversetamide_complex Chelation Gd Gd³⁺ Gd->Gadoversetamide_complex

Caption: Chelation of the gadolinium ion (Gd³⁺) by this compound to form the stable Gadothis compound complex.

References

Versetamide Ligand: A Technical Guide to its Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of the Versetamide ligand. This compound is a crucial component in the formulation of certain diagnostic imaging agents, where its primary role is to act as a chelating agent. This document outlines its chemical properties, provides detailed experimental methodologies for its synthesis and characterization, and visualizes key related processes.

Core Physicochemical Characteristics

This compound, an acyclic, linear polyaminopolycarboxylic acid, is designed for high-affinity binding to metal ions. Its structure incorporates multiple donor atoms (nitrogens and oxygens) that coordinate with a central metal ion, forming a stable complex. This chelation is fundamental to its application in medicine, particularly in the context of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). In this application, this compound sequesters the toxic gadolinium ion (Gd³⁺), rendering it safe for administration while preserving its paramagnetic properties essential for contrast enhancement in MRI.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound ligand.

PropertyValueSource
IUPAC Name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acidPubChem
Molecular Formula C₂₀H₃₇N₅O₁₀PubChem
Molecular Weight 507.5 g/mol PubChem
Canonical SMILES COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)OPubChem
InChI Key AXFGWXLCWCNPHP-UHFFFAOYSA-NPubChem
CAS Number 129009-83-2PubChem
XLogP3-AA (Computed) -4.4PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 21PubChem
Exact Mass 507.25404239PubChem
Monoisotopic Mass 507.25404239PubChem
Topological Polar Surface Area 224 ŲPubChem
Heavy Atom Count 35PubChem
Formal Charge 0PubChem
Complexity 769PubChem

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the this compound ligand.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride) with 2-methoxyethylamine.[2] While a specific, detailed protocol for this compound is not publicly available, the following is a representative procedure based on similar syntheses of DTPA-bisamides.[3]

Materials:

  • Diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride)

  • 2-Methoxyethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Nitrogen gas atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve DTPA-bisanhydride (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve 2-methoxyethylamine (2.2 equivalents) in anhydrous DMF.

  • Slowly add the 2-methoxyethylamine solution to the stirring solution of DTPA-bisanhydride at room temperature.

  • Use triethylamine to adjust the pH of the reaction mixture to approximately 8-9.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (vacuum).

  • Redissolve the resulting residue in a minimal amount of a suitable solvent (e.g., ethanol).

  • Precipitate the product by adding an excess of diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Characterization of this compound: Determination of Metal Ion Stability Constant

The stability constant (log K) of the this compound-gadolinium complex is a critical parameter that quantifies the strength of the chelation. A high stability constant is essential to prevent the release of toxic free Gd³⁺ ions in vivo. Potentiometric titration is a standard method for determining these constants.[2][4]

Materials:

  • This compound ligand

  • Gadolinium(III) chloride (GdCl₃) solution of known concentration

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Potassium nitrate (KNO₃) for maintaining constant ionic strength

  • Deionized, degassed water

  • pH electrode and potentiometer

  • Temperature-controlled titration vessel

  • Nitrogen gas supply

Procedure:

  • Prepare a solution of the this compound ligand of known concentration in deionized, degassed water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Prepare a solution of GdCl₃ of known concentration.

  • In a temperature-controlled vessel (e.g., at 25°C), mix known volumes of the this compound solution and the GdCl₃ solution. Typically, a 1:1 molar ratio is used.

  • Purge the solution with nitrogen gas to exclude carbon dioxide.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with a standardized KOH solution, recording the pH value after each addition of the titrant.

  • Continue the titration until a significant change in pH is observed, indicating the neutralization of all acidic protons.

  • The titration data (pH versus volume of KOH added) is then processed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-Versetamide complex.[4]

Visualizations

The following diagrams illustrate the structure of this compound, the concept of chelation, and a general experimental workflow for the development of a chelating agent for MRI applications.

G cluster_this compound This compound Structure Versetamide_img

Caption: 2D structure of the this compound ligand.

G Chelation of Gadolinium by this compound This compound This compound Ligand Complex Stable Gd-Versetamide Complex This compound->Complex Chelates Gd3_plus Gd³⁺ Ion Gd3_plus->Complex is Sequestered Toxicity Toxicity Gd3_plus->Toxicity causes MRI_Signal MRI Contrast Enhancement Complex->MRI_Signal Enables

Caption: Conceptual diagram of this compound chelating a Gadolinium ion.

G Experimental Workflow for Chelating Agent Development Synthesis 1. Synthesis of Ligand (e.g., this compound) Purification 2. Purification (e.g., Precipitation, Chromatography) Synthesis->Purification Characterization 3. Physicochemical Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Complexation 4. Complexation with Metal Ion (e.g., Gd³⁺) Characterization->Complexation Stability_Testing 5. In Vitro Stability Testing (Potentiometric Titration) Complexation->Stability_Testing In_Vivo_Studies 6. Preclinical In Vivo Studies (MRI Efficacy, Toxicology) Stability_Testing->In_Vivo_Studies Formulation 7. Formulation as a Diagnostic Agent In_Vivo_Studies->Formulation

Caption: A generalized experimental workflow for developing a chelating agent.

References

An In-depth Technical Guide to the Coordination Chemistry of Versetamide with Gadolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide, a linear, non-ionic chelating agent, forms a coordination complex with the paramagnetic gadolinium(III) ion to create gadothis compound. This complex has been utilized as a contrast agent in Magnetic Resonance Imaging (MRI) to enhance the visibility of internal body structures. This technical guide provides a comprehensive overview of the core principles of this compound's coordination chemistry with gadolinium, focusing on its synthesis, stability, and relaxivity. It is important to note that gadothis compound (marketed as OptiMARK™) has been discontinued, a decision that underscores the ongoing evolution and safety considerations within the field of gadolinium-based contrast agents (GBCAs)[1].

This compound and its Gadolinium Complex: Structural Properties

This compound is chemically known as N,N-Bis[2-[[(2-methoxyethyl)amino]carbonylmethyl]amino]ethyl]glycine and is a derivative of diethylenetriaminepentaacetic acid (DTPA). The gadolinium(III) ion is coordinated to the three tertiary amino groups and the carboxylate groups of the this compound ligand.[2]

Data Presentation: Physicochemical Properties of Gadothis compound

The stability and relaxivity of gadolinium complexes are critical parameters that determine their efficacy and safety as MRI contrast agents.

Stability of Gadothis compound

The stability of a gadolinium chelate is a measure of its ability to retain the gadolinium ion and prevent its release in vivo, as free Gd(III) is toxic. Stability is characterized by both thermodynamic and kinetic parameters. Gadothis compound is classified as a linear, non-ionic GBCA, a group known to have lower stability compared to macrocyclic agents.[2][3]

ParameterValueMediumNotes
Thermodynamic Stability
Conditional Stability Constant (log Kcond)~4–6Human SerumThis value was calculated from kinetic dissociation/association models and is significantly lower than that of macrocyclic agents, indicating a higher propensity for dissociation under physiological conditions.[4][5]
Kinetic Stability
ClassificationLowAs a linear chelate, gadothis compound has a faster dissociation rate compared to macrocyclic agents. The dissociation half-life is a key indicator of kinetic stability. While a specific value for gadothis compound is not readily available, linear agents in general have significantly shorter dissociation half-lives than macrocyclic agents.
Relaxivity of Gadothis compound

Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons, which leads to signal enhancement in T1-weighted MR images. It is dependent on the magnetic field strength and the medium.

Magnetic Field StrengthT1 Relaxivity (r₁) (s⁻¹mM⁻¹)MediumReference
1.5 T4.4 ± 0.2Human Whole Blood (37°C)Shen Y, et al. (2015)[6]
1.5 T4.4–5.0Not specifiedRadiopaedia.org[7]
3 T4.2 ± 0.2Human Whole Blood (37°C)Shen Y, et al. (2015)[6]
7 T4.3 ± 0.2Human Whole Blood (37°C)Shen Y, et al. (2015)[6]

Experimental Protocols

Synthesis of Gadothis compound

The synthesis of gadothis compound involves a two-step process: the synthesis of the this compound ligand (DTPA-BMEA) followed by chelation with gadolinium.

Step 1: Synthesis of this compound (DTPA-BMEA)

  • Reaction Setup: Diethylenetriaminepentaacetic acid bisanhydride (DTPA-bisanhydride) is reacted with 2-methoxyethylamine.

  • Procedure: The reaction is typically carried out at 50°C for 4 hours.

  • Yield: This process has been reported to yield approximately 93.5% of the DTPA-BMEA ligand.[8]

Step 2: Chelation with Gadolinium

  • Reaction Setup: The synthesized DTPA-BMEA is reacted with gadolinium(III) oxide.

  • Procedure: The reaction is conducted at a temperature of 60-65°C for 3 hours.[8]

  • Purification: The final product, gadothis compound, is then purified.

  • Final Yield: The overall yield for the chelation step has been reported to be around 80.7%.[8]

Synthesis_of_Gadothis compound DTPA_bisanhydride DTPA-bisanhydride This compound This compound (DTPA-BMEA) DTPA_bisanhydride->this compound Reaction at 50°C Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->this compound Gadothis compound Gadothis compound This compound->Gadothis compound Reaction at 60-65°C Gd2O3 Gadolinium(III) Oxide Gd2O3->Gadothis compound

Synthesis of Gadothis compound.
Measurement of Thermodynamic Stability (Potentiometric Titration)

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

  • Solution Preparation: Prepare solutions of the this compound ligand, gadolinium(III) chloride, and a standardized base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the this compound ligand and gadolinium(III) chloride with the standardized base.

  • Data Acquisition: Record the pH of the solution after each addition of the base.

  • Data Analysis: The titration data is then analyzed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant (log K) of the gadolinium-versetamide complex. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.[9][10]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sol_Ligand This compound Solution Titration_Vessel Titration Vessel (Ligand + Gd(III)) Sol_Ligand->Titration_Vessel Sol_Gd Gd(III)Cl3 Solution Sol_Gd->Titration_Vessel Sol_Base Standardized Base pH_Electrode pH Electrode Titration_Vessel->pH_Electrode Burette Burette (Base) Burette->Titration_Vessel Titration_Curve Titration Curve (pH vs. Volume of Base) pH_Electrode->Titration_Curve Software Computer Program (e.g., SUPERQUAD) Titration_Curve->Software LogK Stability Constant (log K) Software->LogK

Workflow for Potentiometric Titration.
Measurement of Relaxivity

The relaxivity of a contrast agent is determined by measuring the relaxation rates of water protons in solutions of varying contrast agent concentrations.

  • Phantom Preparation: Prepare a series of phantoms containing known concentrations of gadothis compound in the desired medium (e.g., water, human plasma, or whole blood). A blank sample with no contrast agent should also be prepared.

  • MRI Acquisition: Place the phantoms in an MRI scanner. To measure T1 relaxivity, an inversion recovery sequence is typically used with a range of inversion times (TI).

  • Image Analysis: For each phantom, measure the signal intensity at each inversion time.

  • T1 Calculation: Fit the signal intensity versus inversion time data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration. The relaxation rate (R1) is the reciprocal of the T1 time (R1 = 1/T1).

  • Relaxivity Calculation: Plot the relaxation rate (R1) as a function of the gadothis compound concentration. The slope of the resulting linear regression line is the T1 relaxivity (r1).[6][11][12][13]

Relaxivity_Measurement_Workflow cluster_analysis Analysis Phantom_Blank Blank Phantom Phantom_C1 Phantom (Conc. 1) MRI MRI Acquisition (Inversion Recovery Sequence) Phantom_C1->MRI Phantom_C2 Phantom (Conc. 2) Phantom_Cn Phantom (Conc. n) Signal_Intensity Measure Signal Intensity MRI->Signal_Intensity T1_Calc Calculate T1 for each Conc. Signal_Intensity->T1_Calc R1_Calc Calculate R1 (1/T1) T1_Calc->R1_Calc Plot Plot R1 vs. Concentration R1_Calc->Plot Relaxivity r1 = Slope of the Line Plot->Relaxivity

Workflow for Relaxivity Measurement.

Discussion of Signaling Pathways and Logical Relationships

As an extracellular fluid contrast agent, gadothis compound does not typically interact with specific signaling pathways in the same way a targeted molecular imaging agent would. Its primary mechanism of action is the physical alteration of the magnetic properties of surrounding water molecules. The logical relationship of its function is a direct consequence of its physicochemical properties.

The key logical relationship is that between the stability of the gadolinium-versetamide complex and its potential for in vivo toxicity. Lower stability, as is characteristic of linear, non-ionic agents like gadothis compound, increases the likelihood of gadolinium release. This free gadolinium can then interact with endogenous ions and biological macromolecules, potentially leading to adverse effects such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with renal impairment.

Stability_Toxicity_Relationship cluster_chelate Gadothis compound Properties cluster_release In Vivo Process cluster_toxicity Potential Outcome Structure Linear, Non-ionic Structure Stability Low Thermodynamic & Kinetic Stability Structure->Stability Dissociation Dissociation Stability->Dissociation Gd_Release Release of Free Gd(III) Dissociation->Gd_Release Toxicity Potential for Toxicity (e.g., NSF) Gd_Release->Toxicity

Relationship between Chelate Stability and Toxicity.

Conclusion

The coordination chemistry of this compound with gadolinium results in a linear, non-ionic complex with moderate relaxivity but comparatively low stability. This lower stability is a key characteristic of this class of contrast agents and has been a factor in the safety concerns that have led to the discontinuation of some linear GBCAs, including gadothis compound. Understanding the principles of stability and relaxivity, and the methods by which they are measured, is crucial for the development of safer and more effective MRI contrast agents. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of diagnostic imaging and drug development.

References

A Technical Guide to Determining the Solubility of Novel Amide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific data could be found for a compound named "Versetamide." This guide therefore provides a comprehensive framework for determining and presenting the solubility of a novel amide-containing compound, referred to herein as "Amide-X," based on established principles and methodologies in pharmaceutical sciences.

Introduction: The Critical Role of Solubility for Amide-Containing Drug Candidates

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] For amide-containing compounds, which are prevalent in modern pharmaceuticals, understanding solubility is particularly crucial. The amide functional group, with its ability to act as both a hydrogen bond donor and acceptor, can lead to complex solubility profiles.[3][4][5] However, strong intermolecular hydrogen bonding in the solid state can also result in high melting points and poor solubility.[3]

Early and accurate determination of solubility in various solvents is therefore a cornerstone of the preformulation phase of drug development.[6][7] This data informs crucial decisions regarding formulation strategies, potential delivery systems, and the prediction of in-vivo performance.[8] This guide outlines the standardized methodologies for determining the solubility of a novel amide-containing compound, provides a template for data presentation, and illustrates the associated workflows.

Data Presentation: Summarizing Solubility Data

Clear and concise presentation of solubility data is essential for comparative analysis and decision-making. The following table provides a standardized format for reporting the solubility of a hypothetical novel compound, "Amide-X."

Table 1: Solubility Profile of Amide-X

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)MethodNotes
Purified Water25 ± 16.80.05Shake-FlaskPoorly soluble
Purified Water37 ± 17.00.08Shake-FlaskIncreased solubility at body temp.
0.1 N HCl37 ± 11.215.2Shake-FlaskIndicates basic ionizable group
Phosphate Buffer37 ± 14.51.5Shake-FlaskpH-dependent solubility
Phosphate Buffer37 ± 16.80.1Shake-FlaskLowest solubility in this range
Ethanol25 ± 1N/A25.0Shake-FlaskFreely soluble
Propylene Glycol25 ± 1N/A50.8Shake-FlaskVery soluble
Simulated Gastric Fluid (w/o pepsin)37 ± 11.214.9Shake-FlaskRelevant for oral administration
Simulated Intestinal Fluid (w/o pancreatin)37 ± 16.80.12Shake-FlaskRelevant for intestinal absorption

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as recommended by regulatory bodies like the ICH and organizations such as the USP.[1][8][9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug.[7][11]

The Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

  • Novel compound ("Amide-X") powder

  • Calibrated analytical balance

  • Selection of solvents (e.g., water, pH buffers, organic solvents)

  • Small volume glass vials with screw caps

  • Shaker or agitator set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • pH meter

Procedure:

  • Preparation: Add an excess amount of Amide-X powder to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

  • Equilibration: Seal the vials and place them in a shaker/agitator at a constant temperature (e.g., 37 ± 1°C for biorelevant studies) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8][12][13][14][15] The time required to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Then, separate the solid phase from the liquid phase, typically by centrifugation.[8]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of Amide-X in the diluted sample using a validated analytical method, such as HPLC.

  • pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured after the experiment to ensure it has not shifted significantly.[14][15]

Visualization of Workflows and Logic

Diagrams are essential for visualizing experimental processes and the logical frameworks that guide drug development decisions.

G start Start: Excess Compound & Solvent add_compound Add excess solid compound to a known volume of solvent start->add_compound agitate Agitate at constant temperature (e.g., 24-72 hours) add_compound->agitate equilibrium Equilibrium Reached agitate->equilibrium separate Separate solid and liquid phases (Centrifugation) equilibrium->separate sample Withdraw and filter supernatant separate->sample analyze Analyze concentration (e.g., HPLC) sample->analyze end End: Solubility Value Determined analyze->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_low_sol start_node start_node decision_node decision_node class_node class_node end_node end_node start Start: New Compound solubility_test Determine solubility over pH 1.2-6.8 at 37°C start->solubility_test high_solubility Highest dose soluble in < 250 mL? solubility_test->high_solubility permeability_test Assess Permeability (e.g., Caco-2 assay) high_solubility->permeability_test Yes permeability_test_low Assess Permeability (e.g., Caco-2 assay) high_solubility->permeability_test_low No high_permeability High Permeability? permeability_test->high_permeability bcs1 BCS Class I: High Sol, High Perm high_permeability->bcs1 Yes bcs3 BCS Class III: High Sol, Low Perm high_permeability->bcs3 No bcs2 BCS Class II: Low Sol, High Perm bcs4 BCS Class IV: Low Sol, Low Perm high_permeability_low High Permeability? permeability_test_low->high_permeability_low high_permeability_low->bcs2 Yes high_permeability_low->bcs4 No

Caption: Decision tree for Biopharmaceutics Classification System (BCS) assessment.

References

Versetamide and its Analogues: A Technical Guide to Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Versetamide, a derivative of the well-established chelating agent Diethylenetriaminepentaacetic acid (DTPA), and its conceptual analogues represent a class of compounds with significant potential for metal chelation applications in therapeutic and diagnostic fields. This technical guide provides a comprehensive overview of the core principles governing their function, drawing heavily on the extensive data available for DTPA as a foundational analogue. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established methodologies for synthesis, characterization, and evaluation of such chelators. It serves as a robust resource for researchers and drug development professionals interested in the design and application of novel polydentate aminocarboxylate chelating agents for metal decorporation and other therapeutic strategies.

Introduction to this compound and its Structural Context

This compound, chemically known as N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine, is a complex organic molecule belonging to the family of polyaminocarboxylic acids. Its structural backbone is closely related to Diethylenetriaminepentaacetic acid (DTPA), a widely recognized and utilized chelating agent in medicine. The core structure of this compound features a diethylenetriamine backbone with multiple carboxymethyl and amide-linked functional groups that can effectively coordinate with metal ions.

The presence of both carboxylate and amide functionalities suggests a multi-modal binding capacity, potentially influencing the stability, selectivity, and pharmacokinetic properties of its metal complexes. Understanding the structure of this compound within the broader context of DTPA and its analogues is crucial for predicting its chelation behavior and designing novel derivatives with tailored properties for specific metal ions.

The Foundational Analogue: Diethylenetriaminepentaacetic Acid (DTPA)

Given the limited specific data on this compound, a thorough understanding of its parent analogue, DTPA, is essential. DTPA is a pentadentate ligand, meaning it can form up to five coordinate bonds with a single metal ion, creating a highly stable chelate complex. This strong binding affinity is the basis for its clinical use in the decorporation of heavy metals and radionuclides.[1][2][3][4][5][6]

Metal Chelation Properties of DTPA

The efficacy of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. Higher log K values indicate a more stable complex. DTPA exhibits high stability constants for a wide range of metal ions, making it an effective broad-spectrum chelator.

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

Metal IonLog K Value
Fe(III)28.6
Cu(II)21.5
Ni(II)20.3
Pb(II)18.8
Zn(II)18.3
Cd(II)19.0
Mn(II)15.6
Ca(II)10.9
Mg(II)9.3

Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.

The high stability of these complexes is a direct result of the "chelate effect," where the multidentate nature of the ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mⁿ⁺) Chelate_Complex Stable Chelate Complex [ML]ⁿ⁺ Metal_Ion->Chelate_Complex Coordination Chelator Polydentate Chelator (L) Chelator->Chelate_Complex Encapsulation

Figure 1: General mechanism of metal chelation by a polydentate ligand.

Synthesis and Characterization of this compound Analogues

The synthesis of this compound and its analogues typically involves multi-step organic chemistry procedures. While a specific, detailed protocol for this compound is not publicly available, the synthesis of similar DTPA-bis(amide) derivatives provides a general framework.[1][2][3]

General Synthetic Strategy

A common approach involves the modification of the DTPA backbone. This can be achieved by first protecting the carboxylic acid groups, followed by activation and subsequent reaction with an appropriate amine to form the amide linkages.

Synthesis_Workflow Start DTPA Starting Material Step1 Protection of Carboxylic Acids Start->Step1 Step2 Activation of Selected Carboxyl Groups Step1->Step2 Step3 Amidation Reaction with Primary/Secondary Amine Step2->Step3 Step4 Deprotection of Remaining Carboxylic Acids Step3->Step4 Step5 Purification and Characterization Step4->Step5

Figure 2: A generalized workflow for the synthesis of DTPA-amide analogues.

Characterization Techniques

The structural integrity and purity of the synthesized chelators and their metal complexes are confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Elucidation of the chemical structure and purity of the ligand.
Mass Spectrometry (MS)Determination of the molecular weight of the ligand and its metal complexes.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and confirmation of amide bond formation.
Elemental AnalysisDetermination of the elemental composition of the synthesized compounds.
X-ray CrystallographyDefinitive determination of the three-dimensional structure of the metal-chelate complex.

Experimental Protocols for Evaluating Metal Chelation

The determination of metal binding affinity and stability is crucial for assessing the potential of a chelating agent. Several well-established experimental methods are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The protocol involves the following steps:

  • Solution Preparation : Prepare solutions of the chelating agent, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength.

  • Calibration : Calibrate the pH electrode using standard buffer solutions.

  • Titration : Titrate a solution containing the chelating agent and the metal ion with the standardized base. Record the pH change as a function of the volume of base added.

  • Data Analysis : The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Spectrophotometric Methods

UV-Vis spectrophotometry can be used to determine stability constants, particularly when the formation of the metal complex results in a change in the absorbance spectrum.[7]

  • Wavelength Selection : Identify the wavelength of maximum absorbance difference between the free ligand and the metal-ligand complex.

  • Job's Method (Method of Continuous Variation) : Prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.

  • Mole-Ratio Method : Prepare a series of solutions where the concentration of one component (e.g., the metal) is held constant while the concentration of the other (the ligand) is varied. The absorbance is plotted against the molar ratio of ligand to metal to determine the stoichiometry and stability constant.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_chelation Chelation Studies cluster_analysis Data Analysis Synthesis Synthesize Chelator Purification Purify Chelator Synthesis->Purification Titration Potentiometric Titration Purification->Titration Spectro Spectrophotometry Purification->Spectro StabConst Calculate Stability Constants (log K) Titration->StabConst Spectro->StabConst

Figure 3: Experimental workflow for determining metal chelation efficacy.

In Vivo and In Vitro Considerations

The ultimate utility of a chelating agent for therapeutic purposes depends on its behavior in biological systems.

In Vitro Studies
  • Cell Culture Models : Assess the cytotoxicity of the chelator and its metal complexes on relevant cell lines. Evaluate the ability of the chelator to remove metals from cells pre-loaded with a specific metal ion.

  • Serum Stability : Investigate the stability of the metal-chelate complex in human serum to predict its behavior in the bloodstream.

In Vivo Studies
  • Animal Models : Administer the chelating agent to animal models of metal toxicity to evaluate its efficacy in promoting metal excretion (decorporation) and reducing organ metal burden.[6][8]

  • Pharmacokinetics : Study the absorption, distribution, metabolism, and excretion (ADME) of the chelator and its metal complexes to understand its in vivo fate.

Potential Applications and Future Directions

This compound and its analogues, as derivatives of DTPA, hold promise for a variety of applications:

  • Heavy Metal and Radionuclide Decorporation : The primary application is in the treatment of poisoning by toxic heavy metals and for the removal of internally deposited radionuclides.[6][8]

  • MRI Contrast Agents : Gadolinium complexes of DTPA analogues are widely used as contrast agents in magnetic resonance imaging (MRI). Gadothis compound, which is a gadolinium complex of this compound, is used for this purpose.[9]

  • Radiopharmaceutical Development : Bifunctional chelators based on the this compound scaffold can be conjugated to targeting molecules (e.g., antibodies, peptides) for the delivery of diagnostic or therapeutic radioisotopes to specific tissues or tumors.[1][2]

Future research should focus on the synthesis and rigorous evaluation of this compound and a library of its analogues to establish a clear structure-activity relationship. This would involve the systematic determination of stability constants for a range of metal ions, detailed pharmacokinetic studies, and efficacy testing in relevant disease models. The potential connection to dextroamphetamine, if any, warrants further investigation to explore possibilities of targeted delivery or synergistic therapeutic effects.

Conclusion

This compound and its analogues represent a promising class of chelating agents with a strong foundation in the well-understood chemistry of DTPA. While specific data on this compound is sparse, this technical guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis, characterization, and evaluation of these compounds. By leveraging the established principles and methodologies outlined herein, the scientific community can further explore the potential of this class of chelators to address unmet needs in therapeutic and diagnostic medicine.

References

A Technical Guide to the Conformational Analysis of Versetamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide is a flexible, acyclic molecule whose conformational landscape in solution is critical to its function and potential applications in drug development.[1][2] Due to its significant number of rotatable bonds, this compound does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of interconverting structures.[1] Understanding this conformational ensemble is paramount for elucidating its mechanism of action, optimizing its binding affinity to biological targets, and improving its pharmacokinetic properties. This technical guide provides a comprehensive overview of the integrated experimental and computational methodologies required for the in-depth conformational analysis of highly flexible molecules like this compound in a solution environment. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations, complemented by hypothetical data to illustrate the expected outcomes of such analyses.

Introduction: The Challenge of this compound's Flexibility

This compound, with the molecular formula C20H37N5O10, is an amino acid amide characterized by a linear chain with multiple amide bonds and ether linkages, affording it a high degree of conformational freedom.[1][3] This flexibility is a double-edged sword in drug design; while it can allow the molecule to adapt to various binding pockets, it also presents a significant challenge for detailed structural characterization. The inherent flexibility means that no single experimental technique can fully describe its solution behavior. Therefore, a multi-pronged approach, integrating experimental data with computational modeling, is essential to define the ensemble of conformations that this compound adopts in solution.

Methodologies for Conformational Analysis

A robust conformational analysis of this compound necessitates the combination of techniques that provide complementary information. NMR spectroscopy can yield distance and dihedral angle restraints, CD spectroscopy offers insights into the presence of secondary structure-like elements, and MD simulations provide a dynamic picture of the conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[4][5] For flexible molecules like this compound, NMR provides time-averaged data that can be used to define the conformational ensemble. Key NMR experiments include:

  • 1D ¹H NMR: To assess sample purity and obtain initial information on the chemical environment of protons.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in the assignment of spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): To connect protons within the same spin system, facilitating the complete assignment of residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for flexible molecules as it can distinguish between direct and spin-diffusion-mediated NOEs.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, providing information on connectivity and dihedral angles.[6]

  • J-coupling Analysis: The magnitude of ³J-coupling constants can be used to estimate dihedral angles via the Karplus equation.

The following table summarizes hypothetical NMR data that could be obtained for a fragment of this compound in aqueous solution.

Proton (¹H) AssignmentChemical Shift (ppm)³J(HN,Hα) (Hz)Key NOE Contacts
Gly1 Hα3.98-Ala2 NH
Ala2 NH8.157.5Gly1 Hα, Ala2 Hα
Ala2 Hα4.357.5Ala2 NH, Ala2 Hβ
Ala2 Hβ1.42-Ala2 Hα
Val3 NH7.988.2Ala2 Hα, Val3 Hα
Val3 Hα4.128.2Val3 NH, Val3 Hβ
Val3 Hβ2.25-Val3 Hα, Val3 Hγ
  • Sample Preparation: Dissolve 1-5 mg of this compound in 500 µL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O). Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Typical 2D experiments (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) should be run at a constant temperature (e.g., 298 K). For NOESY/ROESY, a mixing time of 100-300 ms is typically used for flexible molecules.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign proton and carbon resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra. Integrate cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Measure ³J-coupling constants from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints (NOE-derived distances and J-coupling-derived dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of molecules in solution.[7] For a flexible molecule like this compound, CD can indicate the presence of transient or partially folded structures.[8][9]

A hypothetical CD spectrum of this compound in aqueous buffer might show a negative band around 200 nm, characteristic of a disordered or random coil conformation. The presence of a weak positive band around 220 nm could suggest a propensity to form polyproline II (PPII)-type helices, which are common in flexible peptides.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)Interpretation
198-8500Strong negative band, indicative of a random coil conformation.
218+500Weak positive band, suggesting some local, ordered structure (e.g., PPII-type helix).
  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record CD spectra in the far-UV region (190-260 nm) using a spectropolarimeter. Use a quartz cuvette with a short path length (e.g., 1 mm). Acquire spectra at a controlled temperature (e.g., 298 K).

  • Data Processing and Analysis: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity. Analyze the spectrum using deconvolution algorithms (e.g., CDSSTR, CONTIN) to estimate the percentage of different secondary structure elements.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.[10][11] By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of this compound's conformations and the transitions between them.

A 500 ns MD simulation of this compound in explicit water could reveal several distinct conformational clusters.

ClusterPopulation (%)Average RMSD (Å)Key Dihedral Angles (φ, ψ)
1451.2Extended
2301.8Turn-like
3152.5Compact/Globular
4103.1Other
  • System Setup:

    • Ligand Parameterization: Generate a molecular topology and force field parameters for this compound using a suitable force field (e.g., CHARMM, AMBER, GROMOS). The CGenFF server can be used for CHARMM-compatible parameters.[12]

    • Solvation: Place the this compound molecule in a periodic box of a chosen water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify major conformational states (clustering analysis), calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and analyze dihedral angle distributions.

Integrated Approach to Conformational Analysis

The strength of this approach lies in the integration of data from all three techniques. NMR-derived restraints can be used to guide and validate MD simulations, while CD spectroscopy provides a macroscopic view of the secondary structure that can be compared with the ensemble-averaged secondary structure from the simulations.

Integrated_Workflow This compound This compound Sample NMR_Exp NMR Spectroscopy (NOESY, J-coupling) This compound->NMR_Exp CD_Exp CD Spectroscopy This compound->CD_Exp MD_Sim Molecular Dynamics Simulation This compound->MD_Sim NMR_Restraints Distance & Dihedral Restraints NMR_Exp->NMR_Restraints CD_SecStruct Secondary Structure Estimation CD_Exp->CD_SecStruct MD_Ensemble Conformational Ensemble MD_Sim->MD_Ensemble Refinement Restraint-Driven MD Simulation NMR_Restraints->Refinement Validation Cross-Validation CD_SecStruct->Validation MD_Ensemble->Refinement Refinement->Validation Final_Model Validated Conformational Ensemble of this compound Validation->Final_Model

Integrated workflow for conformational analysis.

Significance in Drug Development

A thorough understanding of this compound's conformational preferences is crucial for its development as a therapeutic agent.[13][14] The bioactive conformation, the one responsible for its interaction with a biological target, is a subset of the solution ensemble. Knowledge of this ensemble can guide the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to improved potency and selectivity. Furthermore, understanding the conformational dynamics can provide insights into the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and susceptibility to enzymatic degradation.[15]

Drug_Development_Logic Conf_Analysis Conformational Analysis (NMR, CD, MD) Conf_Ensemble Solution Conformational Ensemble Conf_Analysis->Conf_Ensemble Bioactive_Conf Identification of Bioactive Conformation Conf_Ensemble->Bioactive_Conf SAR Structure-Activity Relationship (SAR) Conf_Ensemble->SAR Bioactive_Conf->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Improved_Props Improved Potency, Selectivity, & ADME Lead_Opt->Improved_Props

References

In-depth Technical Guide to Early-Stage Research on Versetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide is a linear chelating agent that has served as a foundational scaffold for the development of derivatives with significant applications in medical imaging. Early-stage research has primarily focused on the synthesis and characterization of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). This guide provides a comprehensive overview of the core scientific and technical aspects of these derivatives, with a principal focus on the most prominent example, Gadothis compound.

Gadothis compound: A Key this compound Derivative

Gadothis compound, marketed under the trade name OptiMARK®, is a gadolinium-based MRI contrast agent designed for enhancing the visualization of lesions and abnormal vascularity in the central nervous system (CNS) and liver.[1][2] It is a non-ionic, linear chelate of gadolinium, which influences the relaxation times of water protons in its vicinity, thereby increasing the signal intensity in T1-weighted MR images.[3]

Physicochemical Properties

The efficacy and safety of GBCAs are largely determined by their physicochemical properties, particularly relaxivity and stability.

Table 1: Physicochemical Properties of Gadothis compound

PropertyValueNotes
Molar Mass 661.77 g/mol [4]
T1 Relaxivity (r1) 4.4 - 5.0 L mmol⁻¹ s⁻¹ (at 1.5 T in plasma)Relaxivity is a measure of the agent's efficiency in enhancing the T1 relaxation rate of water protons.[3]
Structure Linear, non-ionicThis structural class is associated with lower stability compared to macrocyclic agents.[3][5]
Thermodynamic Stability Constant (log Ktherm) Low (relative to macrocyclic agents)A lower stability constant indicates a higher propensity for the gadolinium ion to dissociate from the chelating ligand.[5][6]
Excretion Primarily renal (95.5 ± 17.4% within 24 hours in subjects with normal renal function)Elimination is through glomerular filtration.[1]

Comparative Stability of Gadolinium-Based Contrast Agents

The stability of the gadolinium complex is a critical safety parameter, as the release of free Gd³⁺ ions is toxic. Linear, non-ionic agents like Gadothis compound generally exhibit lower stability compared to macrocyclic agents.

Table 2: Comparative Stability of Selected Gadolinium-Based Contrast Agents

Contrast AgentLigand StructureIonic/Non-ionicThermodynamic Stability Constant (log Ktherm)
Gadothis compound (OptiMARK®) LinearNon-ionicLow
Gadodiamide (Omniscan®)LinearNon-ionicLow
Gadopentetate dimeglumine (Magnevist®)LinearIonicModerate
Gadoterate meglumine (Dotarem®)MacrocyclicIonicHigh
Gadoteridol (ProHance®)MacrocyclicNon-ionicHigh

Note: Exact values for thermodynamic stability constants can vary slightly depending on the measurement conditions. The table provides a relative comparison.

Experimental Protocols

Synthesis of Gadothis compound

The synthesis of Gadothis compound involves a two-step process starting from the ligand precursor, DTPA-bis(anhydride).

Protocol 1: Synthesis of Gadothis compound

  • Ligand Synthesis (DTPA-BMEA):

    • React DTPA-bis(anhydride) with 2-methoxyethylamine.

    • The reaction is typically carried out at 50°C for 4 hours.

    • This reaction yields the ligand N,N-bis[2-(carboxymethyl)[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine (DTPA-BMEA). A yield of 93.5% has been reported.[2]

  • Chelation with Gadolinium:

    • React the synthesized DTPA-BMEA ligand with gadolinium(III) oxide.

    • The reaction is conducted at 60-65°C for 3 hours.

    • The final product, Gadothis compound, is obtained with a reported yield of 80.7%.[2]

Gadoversetamide_Synthesis DTPA_Anhydride DTPA-bis(anhydride) DTPA_BMEA DTPA-BMEA Ligand DTPA_Anhydride->DTPA_BMEA Reaction at 50°C Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->DTPA_BMEA Gadothis compound Gadothis compound DTPA_BMEA->Gadothis compound Reaction at 60-65°C Gd2O3 Gadolinium(III) Oxide Gd2O3->Gadothis compound

Synthesis pathway of Gadothis compound.

In Vitro Relaxivity Measurement

The T1 relaxivity of a contrast agent is a key indicator of its efficacy. It is determined by measuring the T1 relaxation times of aqueous solutions containing varying concentrations of the agent.

Protocol 2: In Vitro T1 Relaxivity Measurement

  • Sample Preparation:

    • Prepare a series of dilutions of the gadolinium chelate in a relevant medium (e.g., deionized water, saline, or human plasma) to achieve a range of concentrations (e.g., 0.1 to 1.0 mM).

    • Maintain a constant temperature, typically 37°C, to mimic physiological conditions.

  • T1 Measurement:

    • Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer operating at the desired magnetic field strength (e.g., 1.5 T or 3 T).

    • Employ an inversion-recovery pulse sequence to measure the longitudinal relaxation time (T1) for each sample.

  • Data Analysis:

    • Plot the reciprocal of the measured T1 values (1/T1, the relaxation rate) against the concentration of the gadolinium chelate.

    • The slope of the resulting linear regression is the T1 relaxivity (r1) in units of L mmol⁻¹ s⁻¹.

Relaxivity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement T1 Measurement cluster_analysis Data Analysis Prep1 Prepare stock solution of Gd chelate Prep2 Create serial dilutions in desired medium Prep1->Prep2 Prep3 Equilibrate samples to 37°C Prep2->Prep3 Measure1 Place sample in NMR spectrometer Prep3->Measure1 Measure2 Run inversion-recovery pulse sequence Measure1->Measure2 Measure3 Record T1 relaxation time Measure2->Measure3 Analysis1 Plot 1/T1 vs. Concentration Measure3->Analysis1 Analysis2 Perform linear regression Analysis1->Analysis2 Analysis3 Calculate slope (r1 relaxivity) Analysis2->Analysis3

Workflow for in vitro T1 relaxivity measurement.

In Vivo Efficacy and Safety Assessment

Preclinical in vivo studies are crucial for evaluating the performance and safety of new contrast agents in a biological system.

Protocol 3: General In Vivo MRI Efficacy Study in a Rodent Model

  • Animal Model:

    • Utilize an appropriate animal model, often rats or mice, with a relevant pathology (e.g., induced tumors or inflammation).

  • Imaging Protocol:

    • Acquire pre-contrast T1-weighted MR images of the region of interest.

    • Administer the contrast agent intravenously at a clinically relevant dose (e.g., 0.1 mmol/kg).

    • Acquire a series of post-contrast T1-weighted images at various time points to assess the dynamics of contrast enhancement.

  • Data Analysis:

    • Measure the signal intensity in the region of interest and surrounding tissues in both pre- and post-contrast images.

    • Calculate the contrast enhancement ratio or percentage to quantify the efficacy of the agent.

Toxicology Studies

A comprehensive toxicological assessment is mandatory for any new potential drug candidate.

Table 3: Summary of Preclinical Toxicology Data for Gadothis compound

Study TypeSpeciesKey Findings
Acute Intravenous Toxicity (LD50) Mice25 - 28 mmol/kg[2]
Acute Intracisternal Toxicity (LD50) Rats0.166 mmol/kg[2]
Repeated-Dose Toxicity (28 days) RatsNo irreversible changes at 0.1 mmol/kg/day[7]
Cardiovascular Effects DogsNo significant changes at 0.1 mmol/kg[7]
Genetic Toxicology In vitro (Ames test, mouse lymphoma assay)No mutagenic activity observed[2][7]
Reproductive Toxicology RatsNo effects on fertility or reproductive performance up to 0.5 mmol/kg/day[7]
Developmental Toxicology Rats & RabbitsNo teratogenicity observed at doses up to 4.2 mmol/kg/day (rats) and 1.6 mmol/kg/day (rabbits)[7]

Signaling Pathways and Biological Interactions

The primary mechanism of action of Gadothis compound is physical rather than biological; it does not target specific signaling pathways. Its function is to alter the local magnetic field, which in turn affects the relaxation of water protons. However, its safety profile is related to its interaction with biological systems, particularly the potential for dissociation and release of toxic gadolinium ions.

Gadoversetamide_Interaction cluster_dissociation Potential Dissociation Pathway (Safety Concern) Gadothis compound Gadothis compound (Gd-Chelate) WaterProtons Water Protons (in tissue) Gadothis compound->WaterProtons Transmetallation Transmetallation Gadothis compound->Transmetallation T1Relaxation Shortened T1 Relaxation Time WaterProtons->T1Relaxation Paramagnetic Effect MRI_Signal Enhanced MRI Signal T1Relaxation->MRI_Signal FreeGd Free Gd³⁺ (toxic) TissueDeposition Tissue Deposition FreeGd->TissueDeposition EndogenousIons Endogenous Ions (e.g., Zn²⁺, Ca²⁺) EndogenousIons->Transmetallation Transmetallation->FreeGd

Mechanism of action and potential safety concerns of Gadothis compound.

Conclusion

Early-stage research on this compound derivatives has culminated in the successful development of Gadothis compound as a clinically useful MRI contrast agent. The technical data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. A key takeaway is the critical relationship between the chemical structure of these chelates and their in vivo stability and safety. Future research in this area may focus on developing derivatives with improved stability profiles, potentially through modifications of the this compound backbone or the exploration of alternative chelating moieties, to further enhance the safety and efficacy of gadolinium-based contrast agents.

References

Methodological & Application

Application Notes and Protocols for Gadolinium Chelation with Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Introduction

Gadolinium-based contrast agents (GBCAs) are widely used to enhance the quality of magnetic resonance imaging (MRI). However, concerns have arisen regarding the long-term retention of gadolinium in various tissues, including the brain, bones, and kidneys.[1] Free gadolinium (Gd³⁺) is a toxic heavy metal ion that can interfere with cellular processes by interacting with signaling pathways such as MAPK/ERK and PI3K/Akt, leading to inflammation, oxidative stress, and apoptosis.[1]

The stability of the chelate that binds the gadolinium ion is a critical factor in its potential for in vivo dissociation. GBCAs are classified as either macrocyclic or linear, with macrocyclic agents generally exhibiting greater kinetic and thermodynamic stability than linear agents. Versetamide, the chelating ligand in the GBCA Gadothis compound (OptiMARK®), is a linear aminocarboxylate chelating agent. Due to their lower stability, linear GBCAs like Gadothis compound have a higher propensity to release free gadolinium ions, which can then be deposited in tissues.

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. This approach is being investigated for the treatment of gadolinium deposition. While there are established research protocols for chelation of gadolinium using agents like diethylenetriaminepentaacetic acid (DTPA), a similar linear chelating agent, specific protocols for the use of the free this compound ligand for gadolinium decorporation are not established.

These application notes provide a hypothetical, research-level framework for investigating the potential of this compound as a chelating agent for gadolinium decorporation. The protocols are based on the known principles of chelation therapy and draw from established methodologies for similar chelating agents.

Quantitative Data: Stability of this compound and Other Chelators

The stability of a gadolinium chelate is a key predictor of its likelihood to release free gadolinium in the body. This is quantified by the thermodynamic stability constant (log K) and the conditional stability constant (log K' at pH 7.4). A higher value indicates a more stable complex. It is also important to consider the stability of the chelating ligand with endogenous metal ions like zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), as a high affinity for these metals can lead to the displacement of gadolinium (transmetallation) or depletion of essential minerals.

Chelating LigandMetal IonThermodynamic Stability Constant (log K)Conditional Stability Constant (log K' at pH 7.4)
This compound (DTPA-BMEA) Gd³⁺ 16.85 [2]16.6 [1]
Zn²⁺Data not availableData not available
Cu²⁺Data not availableData not available
Ca²⁺Data not availableData not available
DTPA Gd³⁺22.46[2]18.4[3]
Zn²⁺18.2-
Cu²⁺21.4-
Ca²⁺10.7-
DOTA Gd³⁺25.618.8

Signaling Pathways in Gadolinium-Induced Cellular Toxicity

Free gadolinium ions can disrupt intracellular signaling pathways, contributing to cellular dysfunction and toxicity. The diagram below illustrates a proposed mechanism of gadolinium-induced cellular stress.

Gadolinium_Toxicity_Pathway Proposed Signaling Pathway of Gadolinium Toxicity cluster_0 Intracellular Space Gd Free Gadolinium (Gd³⁺) ROS Reactive Oxygen Species (ROS) Gd->ROS Induces CellMembrane Cell Membrane MAPK MAPK/ERK Pathway ROS->MAPK PI3K PI3K/Akt Pathway ROS->PI3K OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis PI3K->Apoptosis

Caption: Proposed mechanism of gadolinium-induced cellular toxicity.

Experimental Protocols

The following are hypothetical protocols for the in vitro and in vivo evaluation of this compound as a gadolinium chelating agent.

Protocol 1: In Vitro Efficacy of this compound for Gadolinium Chelation

Objective: To determine the efficacy of this compound in chelating gadolinium from a solution containing a gadolinium-protein complex.

Materials:

  • This compound ligand

  • Gadolinium chloride (GdCl₃)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

  • Ultrafiltration devices (e.g., 10 kDa molecular weight cutoff)

  • Incubator (37°C)

Workflow Diagram:

InVitro_Workflow Experimental Workflow for In Vitro Chelation Assay A Prepare Gd-BSA Complex Solution B Add this compound (Test Group) or PBS (Control) A->B C Incubate at 37°C B->C D Separate Free and Protein-Bound Gd via Ultrafiltration C->D E Analyze Gd in Filtrate and Retentate by ICP-MS D->E F Calculate Chelation Efficacy E->F

Caption: Workflow for the in vitro gadolinium chelation assay.

Procedure:

  • Preparation of Gd-BSA Complex:

    • Prepare a 1 mM solution of BSA in PBS (pH 7.4).

    • Add GdCl₃ to the BSA solution to a final concentration of 0.1 mM.

    • Incubate for 24 hours at 37°C to allow for the formation of the Gd-BSA complex.

    • Remove unbound Gd³⁺ by dialysis or ultrafiltration.

  • Chelation Assay:

    • To the Gd-BSA solution, add this compound to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM (Test Groups).

    • Prepare a control sample by adding an equal volume of PBS instead of this compound.

    • Incubate all samples for 1, 4, and 24 hours at 37°C.

  • Separation and Analysis:

    • After incubation, transfer the samples to 10 kDa MWCO ultrafiltration devices.

    • Centrifuge according to the manufacturer's instructions to separate the filtrate (containing chelated Gd and free Gd) from the retentate (containing protein-bound Gd).

    • Digest the filtrate and retentate samples using a suitable acid (e.g., nitric acid) for ICP-MS analysis.

    • Quantify the gadolinium concentration in both fractions using ICP-MS or ICP-AES.

  • Data Analysis:

    • Calculate the percentage of gadolinium chelated by this compound at each concentration and time point.

    • Compare the chelation efficacy of this compound with a known chelator like DTPA as a positive control.

Protocol 2: In Vivo Gadolinium Decorporation with this compound in a Rodent Model

Objective: To evaluate the efficacy of this compound in promoting the urinary excretion of previously deposited gadolinium in a rat model.

Materials:

  • This compound ligand (sterile, injectable grade)

  • Gadothis compound (for gadolinium loading)

  • Wistar rats (male, 8-10 weeks old)

  • Metabolic cages for urine collection

  • ICP-MS for gadolinium analysis in urine

  • Saline solution (0.9% NaCl, sterile)

Logical Diagram of In Vivo Study Design:

InVivo_Study_Design Logical Flow of the In Vivo Gadolinium Decorporation Study A Acclimatization of Rats (1 week) B Gadolinium Loading: Administer Gadothis compound A->B C Washout Period (4 weeks) B->C D Randomization into Treatment Groups C->D E1 Group 1: This compound (Low Dose) D->E1 E2 Group 2: This compound (High Dose) D->E2 E3 Group 3: Saline Control D->E3 F Daily Treatment Administration (5 days) E1->F E2->F E3->F G 24-hour Urine Collection (Daily during treatment) F->G H Gadolinium Quantification in Urine by ICP-MS G->H I Data Analysis: Compare Gd Excretion between Groups H->I

Caption: Logical design for the in vivo gadolinium decorporation study.

Procedure:

  • Animal Acclimatization and Gadolinium Loading:

    • Acclimatize male Wistar rats for one week.

    • Administer a single intravenous injection of Gadothis compound at a dose of 0.5 mmol/kg to induce gadolinium deposition.

    • Allow a 4-week washout period for the clearance of the majority of the intact GBCA, leaving a residual body burden of gadolinium.

  • Treatment Protocol:

    • Randomly assign rats to three groups (n=6-8 per group):

      • Group 1: this compound (Low Dose, e.g., 50 µmol/kg)

      • Group 2: this compound (High Dose, e.g., 200 µmol/kg)

      • Group 3: Saline Control (equivalent volume)

    • Administer the assigned treatment intravenously or intraperitoneally once daily for 5 consecutive days.

  • Sample Collection and Analysis:

    • House the rats in metabolic cages for 24-hour urine collection on a baseline day (before treatment) and on each of the 5 treatment days.

    • Measure the total volume of urine collected each day.

    • Acidify and digest the urine samples for gadolinium analysis.

    • Quantify the total gadolinium excreted in urine over 24 hours using ICP-MS.

  • Data Analysis:

    • Calculate the total amount of gadolinium excreted per 24 hours for each rat.

    • Statistically compare the gadolinium excretion between the this compound-treated groups and the saline control group.

    • At the end of the study, tissues (kidney, liver, femur, brain) can be harvested to quantify the remaining gadolinium burden.

Conclusion

The provided protocols offer a foundational framework for the preclinical investigation of this compound as a potential therapeutic agent for gadolinium chelation. Due to its linear structure and lower stability compared to macrocyclic chelators, it is imperative that further research be conducted to determine its efficacy and safety profile, including its potential for transmetallation with essential endogenous metals. These application notes are intended to guide such research efforts in a structured and scientifically rigorous manner.

References

Synthesis of Versetamide for Preclinical Evaluation as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide is a linear, non-ionic chelating agent that serves as the organic ligand for the gadolinium-based contrast agent (GBCA), Gadothis compound (OptiMARK®). The preclinical evaluation of such agents does not follow a typical therapeutic drug development pathway but instead focuses on the efficacy, stability, and safety of the final metal chelate. The primary goals of these studies are to ensure high relaxivity for magnetic resonance imaging (MRI) contrast, high stability to prevent the release of toxic free gadolinium (Gd³⁺), and a favorable safety profile. These application notes provide detailed protocols for the synthesis of this compound and its subsequent chelation to form Gadothis compound, as well as methodologies for its preclinical assessment.

Synthesis of this compound and Gadothis compound

The synthesis of this compound (N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine) is achieved through the reaction of diethylenetriaminepentaacetic acid dianhydride (DTPA-DA) with 2-methoxyethylamine. The resulting this compound ligand is then complexed with a gadolinium salt to form Gadothis compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of DTPA-bis(amides).[1][2][3][4]

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 2-Methoxyethylamine

  • Dimethylformamide (DMF, anhydrous)

  • Triethylamine

  • Ethanol

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of DTPA Dianhydride (DTPA-DA):

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve DTPA in anhydrous pyridine.

    • Slowly add acetic anhydride to the stirring solution.

    • Heat the reaction mixture at 60-65°C for 24 hours.

    • Cool the mixture to room temperature, filter the resulting solid, and wash with anhydrous acetonitrile and diethyl ether.

    • Dry the solid under vacuum to yield DTPA-DA.

  • Synthesis of this compound:

    • In a separate flask under an inert atmosphere, dissolve DTPA-DA in anhydrous DMF.

    • In a separate container, dissolve 2-methoxyethylamine (2.5 molar equivalents to DTPA-DA) in anhydrous DMF.

    • Slowly add the 2-methoxyethylamine solution to the stirring DTPA-DA solution.

    • Adjust the pH of the reaction mixture to approximately 8 using triethylamine.

    • Heat the reaction mixture at 60°C for 48-72 hours.

    • After cooling, remove the solvent by rotary evaporation.

    • Re-dissolve the residue in ethanol and precipitate the product by adding diethyl ether.

    • Filter and dry the resulting white solid, this compound.

Experimental Protocol: Synthesis of Gadothis compound

Materials:

  • This compound

  • Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) chloride (GdCl₃)

  • Deionized water

  • Hydrochloric acid (if using Gd₂O₃)

Procedure:

  • Suspend this compound in deionized water.

  • Add Gadolinium(III) oxide (0.5 molar equivalents to this compound) to the suspension. If using GdCl₃, dissolve it in water and add it to the this compound solution.

  • If using Gd₂O₃, adjust the pH to 4-5 with hydrochloric acid to facilitate dissolution.

  • Heat the reaction mixture to 60-65°C for 3-4 hours, maintaining the pH.

  • Monitor the reaction for completion (e.g., by testing for free Gd³⁺ using a xylenol orange indicator).

  • Once the reaction is complete, cool the solution and adjust the pH to neutral (7.0-7.4).

  • Purify the Gadothis compound solution by filtration and, if necessary, ion-exchange chromatography to remove any unreacted starting materials or free metal ions.

Preclinical Evaluation of Gadothis compound

The preclinical studies for Gadothis compound focus on its properties as an MRI contrast agent and its safety profile. Key parameters evaluated include relaxivity, stability, acute toxicity, and biodistribution.

Data Presentation: Preclinical Properties of Gadothis compound

The following tables summarize key quantitative data from preclinical studies of Gadothis compound.

ParameterValueConditionsReference
T1 Relaxivity 4.4 - 5.0 L mmol⁻¹s⁻¹In plasma at 1.5 T[5]
Conditional Stability Constant (log K') 16.6pH 7.4[6]
**Dissociation Half-life (t₁/₂) **35 secondspH 1[6]

Table 1: Physicochemical Properties of Gadothis compound

SpeciesRouteLD₅₀ (mmol/kg)NOAEL (mmol/kg)Reference
MouseIntravenous25 - 2814[7][8][9]
RatIntracisternal0.166-[8]
DogIntravenous-3[7]

Table 2: Acute Toxicity of Gadothis compound LD₅₀: Median Lethal Dose; NOAEL: No Observable Adverse Effect Level

ParameterValueSpeciesReference
Protein Binding Nil-[10]
Excretion >95% via urine within 24 hoursHuman[11]
Elimination Half-life 80 - 120 minutesHuman (normal renal function)[10]
Distribution Extracellular fluidHuman[11]

Table 3: Pharmacokinetic and Biodistribution Profile of Gadothis compound

Experimental Protocols for Preclinical Studies

2.2.1. Protocol: Determination of T1 Relaxivity

  • Prepare a series of phantoms with varying concentrations of Gadothis compound in human plasma.

  • Use a clinical MRI scanner (e.g., 1.5 T) to measure the T1 relaxation times of each phantom using an inversion recovery sequence.

  • Plot the reciprocal of the T1 relaxation time (R1 = 1/T1) against the concentration of Gadothis compound.

  • The slope of the resulting linear regression is the T1 relaxivity (in L mmol⁻¹s⁻¹).

2.2.2. Protocol: Acute Intravenous Toxicity Study in Rodents

This is a representative protocol based on general principles of toxicology testing.[12]

  • Use a suitable rodent model (e.g., ICR mice).

  • Divide animals into groups and administer single intravenous bolus injections of Gadothis compound at escalating doses. A control group receives a saline injection.

  • Observe the animals for mortality and clinical signs of toxicity at regular intervals for up to 72 hours.

  • Determine the dose at which 50% of the animals die (LD₅₀) using appropriate statistical methods (e.g., probit analysis).

  • The highest dose at which no adverse effects are observed is determined as the NOAEL.

Visualizations

Synthesis Workflow

Synthesis_Workflow DTPA DTPA DTPA_DA DTPA Dianhydride (DTPA-DA) DTPA->DTPA_DA Anhydride Formation Ac2O_Py Acetic Anhydride, Pyridine This compound This compound Ligand DTPA_DA->this compound Amidation Methoxyethylamine 2-Methoxyethylamine Gadothis compound Gadothis compound This compound->Gadothis compound Chelation Gd2O3 Gadolinium(III) Oxide

Caption: Workflow for the synthesis of Gadothis compound from DTPA.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Assessment Synthesis Gadothis compound Synthesis QC Quality Control (Purity, Identity) Synthesis->QC Relaxivity Relaxivity Measurement (Efficacy) QC->Relaxivity Stability Chelate Stability (Kinetic & Thermodynamic) QC->Stability Toxicity Toxicology Studies (Acute & Repeated Dose) QC->Toxicity Biodistribution Biodistribution & PK (ADME) QC->Biodistribution Final_Assessment Safety & Efficacy Profile Relaxivity->Final_Assessment Stability->Final_Assessment Toxicity->Final_Assessment Biodistribution->Final_Assessment

Caption: Logical workflow for the preclinical evaluation of Gadothis compound.

Gadolinium Toxicity Signaling Pathway

The primary toxicity concern for Gadothis compound is the release of free Gd³⁺ ions due to dechelation. Free Gd³⁺ can interfere with various cellular processes.[13][14][15][16][17]

Gd_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway Disruption cluster_outcomes Adverse Outcomes Gadothis compound Gadothis compound Dechelation Dechelation (Low Stability) Gadothis compound->Dechelation Gd3_ion Free Gd³⁺ Ion Dechelation->Gd3_ion Ca_channel Calcium Channel Interference Gd3_ion->Ca_channel Enzyme_inhibition Enzyme Inhibition (e.g., ATPases) Gd3_ion->Enzyme_inhibition ROS_production Increased ROS (Oxidative Stress) Gd3_ion->ROS_production EGFR EGFR Signaling Ca_channel->EGFR MAPK_ERK MAPK/ERK Pathway ROS_production->MAPK_ERK PI3K_Akt PI3K/Akt Pathway ROS_production->PI3K_Akt Fibrosis Fibrosis ROS_production->Fibrosis Apoptosis Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis inhibition of Inflammation Inflammation EGFR->Inflammation

Caption: Potential signaling pathways affected by free Gd³⁺ toxicity.

References

Application Notes and Protocols for the Quantification of Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific validated analytical methods for "Versetamide" are not publicly available in the scientific literature. The following application notes and protocols are provided as detailed, representative examples based on established analytical methodologies for compounds of similar chemical structure and properties. These methods should be fully validated in a laboratory setting before implementation for routine analysis.

Introduction

The development of robust and reliable analytical methods is fundamental to the successful progression of a new chemical entity through the drug development pipeline. Accurate quantification of the active pharmaceutical ingredient (API) is critical for formulation development, stability testing, pharmacokinetic studies, and quality control. This document provides detailed protocols for the quantification of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the principles for developing a stability-indicating assay method.

Quantification of this compound by Reverse-Phase HPLC-UV

This application note describes a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for the analysis of the drug in its pure form or in pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1.1.1 Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound).

  • Run Time: 10 minutes.

1.1.2 Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug product): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for the HPLC-UV method.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1; within acceptable accuracy and precision
Specificity No interference from excipients or degradation products at the retention time of this compound.
Robustness % RSD ≤ 2.0% for small variations in flow rate, mobile phase composition, and column temperature.

Quantification of this compound in Plasma by LC-MS/MS

This application note details a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

2.1.1 Instrumentation and Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MRM Transitions:

    • This compound: (Hypothetical) Q1: 508.3 m/z -> Q3: 250.1 m/z

    • Internal Standard (IS): (e.g., a stable isotope-labeled this compound)

  • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).

2.1.2 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

Data Presentation: Bioanalytical Method Validation Summary
ParameterSpecification
Linearity (r²) ≥ 0.995
Range 0.1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Lowest standard on the calibration curve meeting accuracy and precision criteria.
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.
Recovery Consistent and reproducible.
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations.

Development of a Stability-Indicating Assay Method

A stability-indicating method is crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1][2]

Protocol for Forced Degradation Studies

To develop a stability-indicating assay, the drug substance is subjected to stress conditions to induce degradation.[3] The resulting samples are then analyzed by a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector) to ensure the separation of the parent drug from any degradants.

  • Acid Hydrolysis: Reflux drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose drug substance to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period.

The chromatographic method is then developed and optimized to achieve baseline separation between the this compound peak and all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.

Visualizations

Analytical_Method_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application lit_review Literature Review method_dev Initial Method Development (HPLC/LC-MS) lit_review->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis stability_studies Stability Studies robustness->stability_studies pk_studies Pharmacokinetic Studies robustness->pk_studies data_report Data Analysis & Reporting sample_analysis->data_report stability_studies->data_report pk_studies->data_report

Caption: General workflow for analytical method development and validation.

Sample_Preparation_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (IS) start->add_is add_precip Add 300 µL ice-cold Acetonitrile add_is->add_precip vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Injection Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation by protein precipitation.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for Impurity Profiling of Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification, separation, and quantification of potential impurities in Versetamide, an active pharmaceutical ingredient (API). The method is designed to be sensitive, specific, and reproducible, aligning with the stringent requirements of regulatory bodies for drug quality and safety.[1][2] This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in the implementation of this method for comprehensive impurity profiling.

Introduction

This compound is a chemical entity with the molecular formula C20H37N5O10.[3][4][5] Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as even trace amounts of impurities can affect the safety and efficacy of the final drug product.[2][6] Regulatory agencies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for impurity profiling.[6][7][8] HPLC provides the necessary separation of the API from its impurities, while MS offers sensitive detection and structural elucidation capabilities. This application note describes a validated HPLC-MS method suitable for the comprehensive analysis of potential process-related and degradation impurities of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of water and acetonitrile to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound drug substance or product sample in the same manner as the standard solution to achieve a nominal concentration of 1 mg/mL.

  • Spiked Sample: To demonstrate the method's ability to separate known impurities, a sample can be spiked with anticipated or known impurities at a concentration of 0.1% relative to the API.

HPLC-MS Method

A gradient elution reversed-phase HPLC method is employed for the separation of this compound and its impurities.

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 1000
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V
Skimmer 65 V
Data Analysis

Data acquisition and processing are performed using appropriate software (e.g., Agilent MassHunter). Impurities are identified based on their retention time and mass-to-charge ratio (m/z). Quantification is typically performed using the peak area of the impurity relative to the peak area of the this compound API.

Data Presentation

Quantitative data for identified and unidentified impurities should be summarized in a clear and concise table. The following table presents a hypothetical impurity profile for a batch of this compound.

Peak IDRetention Time (min)[M+H]+ (m/z)Relative Retention Time (RRT)Peak Area (%)Status
Impurity A4.5450.20.560.08Identified
Impurity B6.2524.30.780.12Identified
This compound8.0508.31.0099.75-
Impurity C9.1492.21.140.05Unidentified

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS impurity profiling of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Diluent A->B C Vortex and Sonicate B->C D Inject Sample into HPLC C->D Transfer to Autosampler E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G Acquire Data H Impurity Identification (m/z) G->H I Quantification (% Area) H->I J J I->J Generate Report

HPLC-MS Impurity Profiling Workflow for this compound
Impurity Identification and Qualification Logic

The following diagram outlines the logical steps for the identification and qualification of impurities based on regulatory thresholds.

G A Detect Impurity Peak B Quantify Impurity Level A->B C < Reporting Threshold (e.g., 0.05%) B->C D Report C->D Yes E ≥ Reporting Threshold C->E No G ≥ Identification Threshold (e.g., 0.10%) E->G F Identify Structure I ≥ Qualification Threshold (e.g., 0.15%) F->I G->F Yes H Report as Unidentified G->H No J Qualify (Toxicological Assessment) I->J Yes K Report as Identified I->K No L Report as Qualified J->L

Decision Tree for Impurity Identification and Qualification

Conclusion

The HPLC-MS method described in this application note provides a reliable and robust approach for the impurity profiling of this compound. The detailed protocol and data presentation guidelines offer a framework for researchers and scientists in drug development to ensure the quality, safety, and regulatory compliance of their pharmaceutical products. The provided workflows can be adapted to specific laboratory settings and analytical instrumentation.

References

Application Notes and Protocols for the Use of Versetamide in the Development of New MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide is a derivative of diethylenetriamine pentaacetic acid (DTPA) that serves as a crucial chelating agent in the formulation of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). Its most notable application is in the composition of Gadothis compound (marketed as OptiMARK®), a non-ionic, linear GBCA.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound for the development of novel MRI contrast agents.

Gadothis compound is indicated for intravenous administration to enhance MRI of the central nervous system (brain and spine) and liver, aiding in the visualization of lesions and abnormal vascularity.[4][5] The gadolinium ion (Gd³⁺), a paramagnetic metal, shortens the T1 relaxation time of nearby water protons, thereby increasing the signal intensity on T1-weighted images.[6][7] The this compound ligand securely chelates the toxic Gd³⁺ ion, facilitating its safe distribution and subsequent elimination from the body, primarily through renal excretion.[5][6][8]

These notes will cover the synthesis of this compound-based chelates, their characterization, and in vitro and in vivo evaluation, providing a framework for the development of new and improved MRI contrast agents.

Quantitative Data Summary

The following tables summarize key quantitative data for Gadothis compound and provide a comparison with other commonly used MRI contrast agents.

Table 1: Physicochemical Properties of Gadothis compound (OptiMARK®)

PropertyValueReference
Molecular Formula C₂₀H₃₄GdN₅O₁₀[2]
Molar Mass 661.77 g/mol [2]
Concentration 0.5 mmol/mL[3]
Osmolality @ 37°C 1110 mOsm/kg H₂O[3]
Viscosity @ 37°C 2.0 cP[4]
Recommended Dosage 0.1 mmol/kg[1][9]

Table 2: Comparative Relaxivity of Gadolinium-Based Contrast Agents (in plasma at 1.5 T and 37°C)

Contrast AgentGeneric NameStructurer1 (L/mmol·s)r2 (L/mmol·s)Reference
OptiMARK® Gadothis compoundLinear, Non-ionic4.76.7[10]
Magnevist® GadopentetateLinear, Ionic4.15.2[10]
Omniscan® GadodiamideLinear, Non-ionic4.35.3[10]
MultiHance® GadobenateLinear, Ionic6.79.0[10]
Dotarem® GadoterateMacrocyclic, Ionic3.64.8[11]
ProHance® GadoteridolMacrocyclic, Non-ionic4.15.2[10]
Gadavist® GadobutrolMacrocyclic, Non-ionic5.26.1[10][11]

Table 3: Stability Constants of Selected Gadolinium-Based Contrast Agents

Contrast AgentGeneric NameStructureThermodynamic Stability (log K)Kinetic Half-life (t₁/₂)Reference
OptiMARK® Gadothis compoundLinear, Non-ionic~4-6 (conditional)80-120 minutes (elimination)[2]
Omniscan® GadodiamideLinear, Non-ionic16.935 seconds[10]
Magnevist® GadopentetateLinear, Ionic22.13 hours[10]
Dotarem® GadoterateMacrocyclic, Ionic25.6> 1 month[10]
ProHance® GadoteridolMacrocyclic, Non-ionic23.860 hours[10]

Experimental Protocols

Synthesis and Characterization of Gadothis compound

This protocol describes the laboratory-scale synthesis of Gadothis compound.

1.1. Synthesis of this compound Ligand (DTPA-BMEA)

The synthesis of the this compound ligand (DTPA-BMEA) involves the reaction of DTPA dianhydride with 2-methoxyethylamine.[4]

  • Materials: Diethylenetriaminepentaacetic acid (DTPA), Acetic anhydride, Pyridine, 2-methoxyethylamine, Diethyl ether, Dimethylformamide (DMF).

  • Procedure:

    • Preparation of DTPA dianhydride: Suspend DTPA in a mixture of acetic anhydride and pyridine. Heat the mixture with stirring to form the dianhydride. The product is typically a solid that can be filtered, washed with diethyl ether, and dried under vacuum.

    • Amidation: Dissolve the DTPA dianhydride in anhydrous DMF. Add 2-methoxyethylamine dropwise to the solution while maintaining the temperature at approximately 50°C.[4]

    • Continue stirring at 50°C for 4 hours.[4]

    • Remove the solvent under reduced pressure to obtain the crude DTPA-BMEA (this compound) ligand.

    • Purify the ligand using an appropriate method, such as column chromatography on silica gel.

1.2. Synthesis of Gadothis compound

This step involves the chelation of the this compound ligand with gadolinium.[4]

  • Materials: DTPA-BMEA, Gadolinium(III) oxide (Gd₂O₃), Deionized water.

  • Procedure:

    • Dissolve the purified DTPA-BMEA in deionized water.

    • Add Gadolinium(III) oxide to the solution.

    • Heat the mixture to 60-65°C and stir for 3 hours.[4]

    • Monitor the reaction for the dissolution of the gadolinium oxide.

    • Cool the solution and filter to remove any unreacted starting material.

    • The resulting solution of Gadothis compound can be further purified by recrystallization or chromatography if necessary. The final product is typically a white, odorless powder that is freely soluble in water.[5]

1.3. Characterization of Gadothis compound

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized ligand and the final Gadothis compound complex. The spectra should be consistent with the expected chemical shifts and integrations for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A single sharp peak is indicative of a pure compound.

In Vitro Evaluation

2.1. Relaxivity Measurement

This protocol outlines the determination of r1 and r2 relaxivities using a phantom-based MRI method.

  • Materials: Gadothis compound, Deionized water or human plasma, Agarose, MRI compatible tubes.

  • Procedure:

    • Phantom Preparation: Prepare a series of Gadothis compound solutions of varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) in either deionized water or human plasma. Prepare a control sample with no contrast agent. Suspend the solutions in an agarose gel within MRI compatible tubes to minimize susceptibility artifacts.

    • MRI Acquisition:

      • Place the phantom in the MRI scanner.

      • For T1 measurement: Use an inversion recovery spin-echo sequence with a range of inversion times (TI).

      • For T2 measurement: Use a multi-echo spin-echo sequence with a range of echo times (TE).

    • Data Analysis:

      • Measure the signal intensity from each sample at each TI or TE.

      • Calculate the T1 and T2 relaxation times for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay curves.

      • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).

      • Plot the relaxation rates (R1 and R2) as a function of Gadothis compound concentration.

      • The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity, and the slope of the R2 vs. concentration plot gives the r2 relaxivity.[7]

2.2. Stability Constant Determination

This protocol describes the determination of the thermodynamic stability constant of Gadothis compound using potentiometric titration.

  • Materials: Gadothis compound, Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), High-purity water, Potentiometer with a pH electrode.

  • Procedure:

    • Prepare a solution of the this compound ligand of known concentration.

    • Add a known concentration of Gd³⁺ ions to the ligand solution.

    • Titrate the solution with a standardized solution of NaOH.

    • Record the pH of the solution after each addition of the base.

    • Plot the pH versus the volume of base added to generate a titration curve.

    • The stability constant (log K) can be calculated from the titration data using specialized software (e.g., SUPERQUAD) that fits the data to a model of the chemical equilibria involved.[12][13]

In Vivo Evaluation in an Animal Model

This protocol provides a general framework for in vivo MRI studies using Gadothis compound in a rodent model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Healthy adult rats (e.g., Sprague-Dawley).

  • Materials: Gadothis compound solution (0.5 M), Anesthetic (e.g., isoflurane), Catheter for intravenous injection.

  • Procedure:

    • Animal Preparation: Anesthetize the rat using isoflurane. Place a catheter in the tail vein for contrast agent administration. Position the animal in the MRI scanner and monitor vital signs throughout the experiment.[14]

    • Pre-contrast MRI: Acquire baseline T1-weighted images of the region of interest (e.g., brain, liver).

    • Contrast Administration: Administer Gadothis compound intravenously at a dose of 0.1 mmol/kg body weight.[1][9]

    • Post-contrast MRI: Immediately following injection, acquire a series of dynamic T1-weighted images to observe the enhancement pattern over time. Acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30 minutes) to assess peak enhancement and washout.

    • Data Analysis:

      • Compare the signal intensity in the region of interest before and after contrast administration.

      • Generate signal enhancement maps to visualize the distribution of the contrast agent.

      • Quantify the change in signal intensity over time to determine pharmacokinetic parameters.

Visualizations

Signaling Pathways and Experimental Workflows

Gadoversetamide_Synthesis_Workflow DTPA DTPA DTPA_dianhydride DTPA Dianhydride DTPA->DTPA_dianhydride Acetic Anhydride, Pyridine This compound This compound (DTPA-BMEA) DTPA_dianhydride->this compound Purification1 Purification This compound->Purification1 Gadothis compound Gadothis compound Purification2 Purification Gadothis compound->Purification2 Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->this compound Gd2O3 Gd₂O₃ Gd2O3->Gadothis compound Purification1->Gadothis compound Characterization Characterization (NMR, MS, HPLC) Purification2->Characterization

Caption: Workflow for the synthesis of Gadothis compound.

In_Vitro_Evaluation_Workflow cluster_relaxivity Relaxivity Measurement cluster_stability Stability Constant Determination Phantom_Prep Prepare Phantoms (Varying Concentrations) MRI_Acquisition MRI Acquisition (T1 & T2 mapping) Phantom_Prep->MRI_Acquisition Data_Analysis_R Calculate r1 and r2 Relaxivities MRI_Acquisition->Data_Analysis_R Titration Potentiometric Titration Data_Analysis_S Calculate log K Titration->Data_Analysis_S Start Synthesized Gadothis compound Start->Phantom_Prep Start->Titration In_Vivo_MRI_Workflow Animal_Prep Animal Preparation & Anesthesia Pre_Contrast Pre-contrast MRI Scan Animal_Prep->Pre_Contrast Injection Intravenous Injection of Gadothis compound Pre_Contrast->Injection Post_Contrast Dynamic & Static Post-contrast MRI Scans Injection->Post_Contrast Analysis Image Analysis & Pharmacokinetics Post_Contrast->Analysis Gadoversetamide_Mechanism cluster_mri MRI Scanner cluster_body Patient's Body B0 Strong Magnetic Field (B₀) Protons Water Protons B0->Protons Aligns Protons RF_Pulse RF Pulse RF_Pulse->Protons Signal_Detection Signal Detection MRI_Image High-Contrast MRI Image Signal_Detection->MRI_Image Image Reconstruction Protons->RF_Pulse Excites Protons Protons->Signal_Detection Relaxation Signal Enhanced_Tissue Enhanced Tissue Signal Protons->Enhanced_Tissue Gadothis compound Gadothis compound Gadothis compound->Protons Shortens T1 Relaxation Enhanced_Tissue->Signal_Detection

References

Application Note: Protocol for Assessing the Kinetic Stability of Versetamide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Versetamide is a linear octadentate chelating agent designed for forming highly stable complexes with a variety of metal ions.[1] Its primary application lies in the field of medicine, particularly in diagnostic imaging and targeted radiotherapy, where the in vivo stability of the metal-ligand complex is paramount. The kinetic inertness of these complexes—their resistance to dissociation over time—is a critical determinant of their safety and efficacy. A kinetically labile complex can release the free metal ion, leading to off-target toxicity and reduced diagnostic or therapeutic effectiveness.

This document provides detailed protocols for assessing the kinetic stability of this compound complexes through three standard assays: acid-mediated dissociation, transchelation challenge with a competing ligand, and a serum stability assay. These methods are fundamental for the preclinical evaluation of new metal-based imaging or therapeutic agents.

2. Key Concepts: Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability when evaluating chelator complexes.

  • Thermodynamic Stability: Refers to the stability of a complex at equilibrium, quantified by the stability constant (log K). A high log K value indicates that the formation of the complex is highly favorable.[2]

  • Kinetic Stability (Inertness): Describes the rate at which a complex dissociates or undergoes ligand exchange. A complex can be thermodynamically stable but kinetically labile, meaning it forms readily but can also fall apart quickly under certain conditions. For in vivo applications, high kinetic inertness is often more critical than high thermodynamic stability to prevent the release of the metal ion in a biological environment.[3]

3. Experimental Protocols

The following protocols are designed to challenge the this compound-metal complex under conditions that promote dissociation, providing a quantitative measure of its kinetic stability.

Protocol 1: Acid-Mediated Dissociation

This assay assesses the stability of the complex in a low-pH environment, which can promote the protonation of the ligand and subsequent dissociation of the metal ion.[4][5]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [¹¹¹In]In-Versetamide) at a concentration of 1 mg/mL in deionized water.

    • Prepare a series of acidic buffers (e.g., 0.1 M Glycine-HCl) at pH values ranging from 1 to 5.

  • Incubation:

    • In separate microcentrifuge tubes, add 10 µL of the this compound-metal complex stock solution to 90 µL of each acidic buffer.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 24, and 48 hours), take a 5 µL aliquot from each tube.

  • Analysis:

    • Analyze the aliquots using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • For ITLC, a common mobile phase is 0.1 M citrate buffer (pH 6), where the intact complex migrates with the solvent front (Rf = 1.0) and the released metal ion remains at the origin (Rf = 0.0).

    • Quantify the percentage of the intact complex at each time point.

  • Data Reporting:

    • Plot the percentage of the intact complex versus time for each pH value.

    • Calculate the dissociation half-life (t₁/₂) at each pH.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_complex Prepare Radiolabeled This compound Complex incubate Incubate Complex in Buffers at 37°C prep_complex->incubate prep_buffer Prepare Acidic Buffers (pH 1-5) prep_buffer->incubate sampling Sample at Time Points (1, 4, 24, 48h) incubate->sampling analyze Analyze by ITLC/HPLC sampling->analyze quantify Quantify % Intact Complex analyze->quantify report Calculate Dissociation Half-life (t½) quantify->report

Caption: Workflow for Acid-Mediated Dissociation Assay.

Protocol 2: Transchelation Challenge

This assay evaluates the ability of the this compound complex to resist metal exchange with a competing chelating agent.[6] Ethylenediaminetetraacetic acid (EDTA) is a common challenger due to its strong metal-binding properties.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [⁶⁸Ga]Ga-Versetamide) at a concentration of 1 mg/mL in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).

    • Prepare a solution of the competing chelator (e.g., 10 mM EDTA) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the this compound-metal complex solution with the competing chelator solution. A large molar excess of the competing chelator (e.g., 100-fold or 1000-fold) is recommended.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 15, 30, 60, 120 minutes), take a 5 µL aliquot.

  • Analysis:

    • Analyze the aliquots using ITLC or HPLC. The chromatographic system should be able to separate the this compound complex from the new complex formed with the competing chelator (e.g., [⁶⁸Ga]Ga-EDTA).

    • Quantify the percentage of the original this compound complex remaining at each time point.

  • Data Reporting:

    • Plot the percentage of the intact this compound complex versus time.

    • Report the percentage of the complex remaining after the final time point.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_complex Prepare Radiolabeled This compound Complex mix Mix Complex with Excess Challenger prep_complex->mix prep_challenger Prepare Competing Chelator (e.g., EDTA) prep_challenger->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points incubate->sampling analyze Analyze by ITLC/HPLC sampling->analyze quantify Quantify % Intact This compound Complex analyze->quantify

Caption: Workflow for Transchelation Challenge Assay.

Protocol 3: Serum Stability Assay

This is a biologically relevant assay that assesses the stability of the complex in the presence of serum proteins and other endogenous chelators.[3][7]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [¹⁷⁷Lu]Lu-Versetamide) in saline.

    • Obtain fresh human serum.

  • Incubation:

    • Add a small volume (e.g., 10-20 µL) of the this compound-metal complex solution to a larger volume of human serum (e.g., 500 µL) to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 24, 48, and 168 hours), take a 50 µL aliquot of the serum mixture.

  • Protein Precipitation & Analysis:

    • To separate protein-bound (transchelated) metal from the intact complex, add 100 µL of cold ethanol or acetonitrile to the aliquot to precipitate the serum proteins.

    • Vortex and centrifuge the sample (e.g., 10,000 rpm for 5 minutes).

    • Carefully separate the supernatant (containing the intact, soluble complex) from the pellet (containing precipitated proteins and any metal that has bound to them).

    • Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

    • The percentage of the intact complex is calculated as: (Counts in Supernatant / (Counts in Supernatant + Counts in Pellet)) * 100.

  • Data Reporting:

    • Plot the percentage of the intact complex in serum versus time.

Logical Relationship Diagram:

G cluster_fractions Fractions start This compound Complex + Human Serum incubate Incubate at 37°C start->incubate sample Take Aliquot at Time Point incubate->sample precipitate Precipitate Proteins (Ethanol/Acetonitrile) sample->precipitate separate Centrifuge and Separate Supernatant & Pellet precipitate->separate supernatant Supernatant: Intact Complex separate->supernatant pellet Pellet: Protein-Bound Metal separate->pellet measure Measure Radioactivity in Both Fractions supernatant->measure pellet->measure calculate Calculate % Intact Complex measure->calculate

Caption: Logic of Serum Stability Assay Analysis.

4. Data Presentation

The quantitative results from these assays should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the data for a hypothetical this compound-Metal X complex.

Table 1: Acid-Mediated Dissociation of [Metal X]-Versetamide

pH% Intact Complex (1h)% Intact Complex (4h)% Intact Complex (24h)% Intact Complex (48h)Dissociation t₁/₂ (h)
1.0 95.2 ± 1.185.4 ± 1.560.1 ± 2.345.3 ± 2.8> 24
3.0 99.1 ± 0.598.5 ± 0.695.3 ± 1.092.1 ± 1.2> 48
5.0 > 99.5> 99.599.2 ± 0.498.9 ± 0.5>> 48

Table 2: Transchelation Challenge of [Metal X]-Versetamide

Challenger (Molar Excess)% Intact Complex (30 min)% Intact Complex (60 min)% Intact Complex (120 min)
EDTA (100x) 99.6 ± 0.399.4 ± 0.499.1 ± 0.5
DTPA (100x) 99.8 ± 0.299.7 ± 0.299.5 ± 0.3

Table 3: Serum Stability of [Metal X]-Versetamide

Incubation Time (h)% Intact Complex in Human Serum
1 99.7 ± 0.2
4 99.5 ± 0.3
24 99.1 ± 0.4
48 98.8 ± 0.5
168 97.2 ± 0.9

The protocols outlined in this application note provide a robust framework for evaluating the kinetic stability of this compound complexes. High stability under acidic conditions, resistance to transchelation by competing ligands, and minimal dissociation in human serum are key indicators of a complex's suitability for in vivo applications. The combination of these assays offers a comprehensive preclinical assessment of the kinetic inertness of novel this compound-based agents.

References

Application Notes and Protocols for In Vitro Stability Testing of Gadoversetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoversetamide, marketed as OptiMARK™, is a linear, non-ionic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visualization of various tissues and pathologies.[1][2] The stability of the gadolinium complex is a critical quality attribute, as the release of free gadolinium (Gd³⁺) ions in vivo can lead to toxicity.[3][4] Linear, non-ionic GBCAs, such as gadothis compound, are known to be less stable than their macrocyclic counterparts.[3][5] This document provides detailed application notes and protocols for the in vitro stability testing of Gadothis compound, designed to assess its degradation under various stress conditions.

The primary degradation pathway for Gadothis compound is transmetallation, where endogenous ions, such as zinc, displace the gadolinium ion from the chelate.[3] Therefore, stability studies are crucial to determine the shelf-life, establish appropriate storage conditions, and ensure the safety and efficacy of the drug product. The protocols outlined below are based on general principles from the International Council for Harmonisation (ICH) guidelines and relevant scientific literature.

Quantitative Stability Data

The stability of Gadothis compound has been evaluated in human serum, providing key insights into its behavior under physiological conditions. The following table summarizes the available quantitative data on the dissociation of gadolinium from Gadothis compound.

MatrixTemperatureDurationPercent Gd³⁺ ReleaseInitial Rate of Release (%/day)Reference
Human Serum37°C15 days21% (19-22%)0.44 (0.40-0.51)[6]

Experimental Protocols

The following are detailed protocols for conducting in vitro stability studies on Gadothis compound. These include stability testing in human serum and forced degradation studies under various stress conditions as recommended by ICH guidelines.

Protocol 1: Stability in Human Serum

This protocol is designed to assess the stability of Gadothis compound under conditions that mimic its physiological environment.

1. Materials:

  • Gadothis compound solution (e.g., OptiMARK™)

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set at 37°C

  • High-Performance Liquid Chromatography (HPLC) system coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7][8]

  • Centrifuge

  • Micropipettes and sterile, metal-free tubes

2. Procedure:

  • Prepare a stock solution of Gadothis compound in water.

  • Spike the human serum with the Gadothis compound stock solution to a final concentration of 1 mmol/L.

  • Aliquot the spiked serum into sterile, metal-free tubes for each time point.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 3, 7, and 15 days), remove an aliquot for analysis.

  • Deproteinize the serum samples by adding a suitable organic solvent (e.g., acetonitrile) and centrifuging.

  • Analyze the supernatant by HPLC-ICP-MS to separate and quantify the intact Gadothis compound chelate and the released Gd³⁺.

  • Calculate the percentage of Gd³⁺ released at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[3][9]

1. General Sample Preparation:

  • Prepare a stock solution of Gadothis compound in a suitable solvent (e.g., water for injection).

  • For each stress condition, dilute the stock solution to a final concentration of approximately 1 mg/mL.

2. Acid and Base Hydrolysis:

  • Acidic Condition: Mix the Gadothis compound solution with an equal volume of 0.1 M hydrochloric acid (HCl).

  • Basic Condition: Mix the Gadothis compound solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solutions at 60°C for 24 hours.

  • Neutralize the samples before analysis.

  • Analyze the samples by HPLC-ICP-MS.

3. Oxidative Degradation:

  • Mix the Gadothis compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours, protected from light.

  • Analyze the sample by HPLC-ICP-MS.

4. Thermal Degradation:

  • Place the Gadothis compound solution in a thermostatically controlled oven at 70°C for 48 hours.

  • For solid drug substance, expose the powder to the same conditions.

  • Analyze the samples by HPLC-ICP-MS.

5. Photostability Testing (as per ICH Q1B): [10][11][12][13]

  • Expose the Gadothis compound solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Maintain a control sample in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC-ICP-MS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro stability testing of Gadothis compound.

Gadoversetamide_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Gadothis compound Stock Solution serum Human Serum (37°C) prep->serum acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc_icpms HPLC-ICP-MS Analysis serum->hplc_icpms acid->hplc_icpms base->hplc_icpms oxidation->hplc_icpms thermal->hplc_icpms photo->hplc_icpms quantify Quantification of Intact Drug and Released Gd³⁺ hplc_icpms->quantify pathway Identification of Degradation Products hplc_icpms->pathway report Stability Report Generation quantify->report pathway->report

Gadothis compound In Vitro Stability Testing Workflow
Mechanism of Transmetallation

This diagram illustrates the primary degradation pathway for Gadothis compound, where endogenous metal ions can displace the gadolinium from the chelate.

Transmetallation_Mechanism gado Gadothis compound (Gd³⁺-Chelate) transition Transition State gado->transition + endo_ion Endogenous Ion (e.g., Zn²⁺) endo_ion->transition free_gd Free Gd³⁺ (Toxic) transition->free_gd Dissociation new_chelate New Chelate (e.g., Zn²⁺-Chelate) transition->new_chelate

Transmetallation of Gadothis compound

References

Application Notes and Protocols for Lyophilization Cycle Development of a Gadoversetamide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoversetamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI).[1] While commercially available as a solution for injection (Optimark™), developing a lyophilized formulation of Gadothis compound offers several potential advantages, including enhanced long-term stability, reduced shipping and storage costs, and an extended product shelf-life.[2][3] This document provides a comprehensive guide to the development of a robust lyophilization cycle for a Gadothis compound formulation, adhering to the principles of Quality by Design (QbD).

The QbD approach to lyophilization cycle development involves a systematic process of defining the quality target product profile (QTPP), identifying critical quality attributes (CQAs) of the lyophilized product, and determining the critical process parameters (CPPs) that influence these attributes.[4] By understanding the interplay between formulation, process, and product quality, a scientifically sound and robust lyophilization cycle can be established.

Quality Target Product Profile (QTPP)

The first step in developing a lyophilization cycle is to define the desired characteristics of the final product. The QTPP for a lyophilized Gadothis compound formulation is outlined in the table below.

Quality Attribute Target
Physical Appearance White to off-white, intact, and elegant cake structure; free from collapse, meltback, or cracking.
Reconstitution Time Rapid and complete reconstitution in sterile water for injection (WFI) within 60 seconds.
pH of Reconstituted Solution 5.5 - 7.5
Moisture Content ≤ 1.0%
Assay (Gadothis compound) 95.0% - 105.0% of the label claim.
Related Substances/Impurities Within acceptable limits as defined by relevant pharmacopeias.
Sterility Sterile.
Particulate Matter Meets USP <788> requirements for parenteral products.

Formulation Development

The pre-lyophilization formulation is critical for a successful freeze-drying process and the stability of the final product. The existing formulation for Gadothis compound injection (Optimark™) serves as a suitable starting point.[5]

Table 1: Proposed Pre-Lyophilization Formulation for Gadothis compound

Component Function Concentration (per mL)
Gadothis compoundActive Pharmaceutical Ingredient (API)330.9 mg (0.5 mmol)
Calcium this compound SodiumStabilizer28.4 mg (0.05 mmol)
Calcium Chloride DihydrateStabilizer0.7 mg (0.005 mmol)
MannitolBulking Agent/Cryoprotectant30.0 mg
Water for Injection (WFI)Solventq.s. to 1 mL

Rationale for Excipient Selection:

  • Mannitol: A commonly used crystalline bulking agent that provides an elegant cake structure and helps to prevent product collapse during lyophilization.[2] It also acts as a cryoprotectant, protecting the API during the freezing phase.

Lyophilization Cycle Development Workflow

The development of the lyophilization cycle should be a systematic process involving thermal characterization of the formulation and a series of experimental runs to define the design space.

Lyophilization_Development_Workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Cycle Development cluster_2 Phase 3: Scale-Up & Validation Formulation Formulation Preparation Thermal_Analysis Thermal Analysis (DSC, FDM) Formulation->Thermal_Analysis Lab_Scale Lab-Scale Cycle Runs Thermal_Analysis->Lab_Scale Determine Critical Temperatures DOE Design of Experiments (DoE) Lab_Scale->DOE Design_Space Define Design Space DOE->Design_Space Pilot_Scale Pilot-Scale Runs Design_Space->Pilot_Scale Optimized Cycle Parameters Validation Process Validation Pilot_Scale->Validation Commercial Commercial Manufacturing Validation->Commercial

Caption: A workflow for the systematic development of a lyophilization cycle.

Experimental Protocols

Thermal Analysis of the Gadothis compound Formulation

Objective: To determine the critical temperatures of the formulation, specifically the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc), to guide the selection of primary drying parameters.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 10-15 mg of the Gadothis compound formulation into a DSC pan.

    • Cool the sample to -70°C at a controlled rate (e.g., 1°C/min).

    • Hold isothermally for 10 minutes.

    • Heat the sample to 25°C at a controlled rate (e.g., 2°C/min).

    • Analyze the thermogram to identify the glass transition temperature (Tg').

  • Freeze-Drying Microscopy (FDM):

    • Place a small droplet of the formulation on a microscope slide within the freeze-drying stage.

    • Cool the sample to -50°C.

    • Apply a vacuum (e.g., 100 mTorr).

    • Slowly increase the temperature of the stage while observing the sample under the microscope.

    • The temperature at which the dried product structure begins to lose its integrity is the collapse temperature (Tc).

Proposed Lyophilization Cycle for Gadothis compound Formulation

Based on the principles of lyophilization and the anticipated thermal properties of the formulation, a starting lyophilization cycle is proposed. This cycle should be further optimized through a Design of Experiments (DoE) approach.

Table 2: Proposed Lyophilization Cycle Parameters

Phase Step Shelf Temperature (°C) Ramp Rate (°C/min) Hold Time (min) Chamber Pressure (mTorr)
Freezing Thermal Treatment51.060Atmospheric
Cooling-450.5180Atmospheric
Primary Drying Evacuation-45N/AN/A100
Ramping-250.2N/A100
Holding-25N/A2400100
Secondary Drying Ramping250.3N/A50
Holding25N/A60050

Justification of Cycle Parameters:

  • Freezing: A conservative freezing rate of 0.5°C/min helps to ensure uniform ice crystal formation. The final hold at -45°C ensures the product is completely solidified, well below the anticipated Tg'.

  • Primary Drying: The shelf temperature is set to -25°C, which is safely below the likely collapse temperature, to prevent product collapse while allowing for efficient sublimation. The chamber pressure of 100 mTorr facilitates mass transfer of water vapor.

  • Secondary Drying: The temperature is increased to 25°C to facilitate the removal of bound water. The lower pressure of 50 mTorr enhances desorption.

Critical Quality Attributes (CQAs) and Analytical Testing

The following table outlines the CQAs for the lyophilized Gadothis compound product and the corresponding analytical methods for their evaluation.[6][7][8]

Table 3: Critical Quality Attributes and Analytical Methods

Critical Quality Attribute (CQA) Analytical Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white, intact cake.
Reconstitution Time Visual Inspection with stopwatch≤ 60 seconds
pH (reconstituted) pH meter5.5 - 7.5
Moisture Content Karl Fischer Titration≤ 1.0%
Assay (Gadothis compound) High-Performance Liquid Chromatography (HPLC)95.0% - 105.0%
Related Substances HPLCConforms to specification.
Particulate Matter Light Obscuration Particle Count Test (USP <788>)Meets USP limits.
Sterility Sterility Test (USP <71>)Sterile.

Stability Testing

To ensure the long-term efficacy and safety of the lyophilized Gadothis compound, a comprehensive stability testing program should be implemented.[9][10]

Table 4: Stability Testing Protocol

Storage Condition Time Points
Long-Term: 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6 months
Stressed: 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months

At each time point, the samples should be tested for all the CQAs listed in Table 3.

Logical Relationship of Lyophilization Parameters

The critical process parameters of the lyophilization cycle directly impact the critical quality attributes of the final product. Understanding these relationships is key to developing a robust process.

Lyophilization_Relationships cluster_0 Critical Process Parameters (CPPs) cluster_1 Critical Quality Attributes (CQAs) Freezing_Rate Freezing Rate Cake_Appearance Cake Appearance Freezing_Rate->Cake_Appearance Recon_Time Reconstitution Time Freezing_Rate->Recon_Time Shelf_Temp_PD Shelf Temp (Primary Drying) Shelf_Temp_PD->Cake_Appearance Moisture Residual Moisture Shelf_Temp_PD->Moisture Stability Stability Shelf_Temp_PD->Stability Chamber_Pressure_PD Chamber Pressure (Primary Drying) Chamber_Pressure_PD->Cake_Appearance Chamber_Pressure_PD->Moisture Shelf_Temp_SD Shelf Temp (Secondary Drying) Shelf_Temp_SD->Moisture Shelf_Temp_SD->Stability

Caption: The influence of CPPs on the CQAs of the lyophilized product.

Conclusion

The development of a lyophilization cycle for a Gadothis compound formulation is a systematic process that requires a thorough understanding of the formulation's thermal properties and the impact of process parameters on the final product's quality attributes. By employing a Quality by Design approach, including comprehensive formulation characterization, a well-designed experimental strategy for cycle development, and a robust analytical and stability testing program, a stable, effective, and high-quality lyophilized Gadothis compound product can be successfully developed. The protocols and parameters outlined in this document provide a solid foundation for initiating such a development program.

References

Application Notes and Protocols for Quality Control Testing of Versetamide Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versetamide is a complex aminopolycarboxylic acid amide derivative with the chemical name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1][2]. Its structure, containing multiple amine, carboxylic acid, and amide functional groups, makes it an effective chelating agent. This property is utilized in pharmaceutical applications, notably in the formulation of contrast agents for magnetic resonance imaging (MRI), such as Gadothis compound, where it complexes with gadolinium.

The quality of this compound as a raw material is critical to the safety and efficacy of the final drug product.[3][4][5] A robust quality control (QC) program ensures that the raw material meets stringent standards for identity, purity, and potency, and is free from harmful impurities.[3][4][5] This document provides detailed application notes and protocols for the quality control testing of this compound raw material, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided below. These properties form the basis for the development of appropriate analytical methods for quality control.

PropertyValueReference
IUPAC Name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[2]
Molecular Formula C₂₀H₃₇N₅O₁₀[1][2][6]
Molecular Weight 507.5 g/mol [1][2]
CAS Number 129009-83-2[1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in water, sparingly soluble in methanol, practically insoluble in acetone.

Quality Control Testing Workflow

The quality control of this compound raw material involves a series of tests to confirm its identity, quantify its purity and potency, and detect and quantify any impurities. A logical workflow for this process is essential for ensuring the comprehensive evaluation of the material before its use in pharmaceutical manufacturing.[7][8]

G cluster_0 Incoming Raw Material cluster_1 Identification Tests cluster_2 Assay and Purity cluster_3 Impurity Profile cluster_4 Physicochemical Tests cluster_5 Final Disposition Sampling Representative Sampling FTIR FTIR Spectroscopy Sampling->FTIR HPLC_ID HPLC Retention Time Sampling->HPLC_ID HPLC_Assay HPLC-UV Assay Sampling->HPLC_Assay Titration Complexometric Titration Sampling->Titration HPLC_Imp Related Substances (HPLC) Sampling->HPLC_Imp GC_MS Residual Solvents (GC-MS) Sampling->GC_MS Heavy_Metals Heavy Metals (ICP-MS) Sampling->Heavy_Metals ROI Residue on Ignition Sampling->ROI Water_Content Water Content (Karl Fischer) Sampling->Water_Content pH pH of Solution Sampling->pH Release Release for Manufacturing HPLC_Assay->Release Reject Reject HPLC_Assay->Reject Titration->Release Titration->Reject HPLC_Imp->Release HPLC_Imp->Reject GC_MS->Release GC_MS->Reject Heavy_Metals->Release Heavy_Metals->Reject ROI->Release ROI->Reject Water_Content->Release Water_Content->Reject pH->Release pH->Reject

Caption: Quality Control Workflow for this compound Raw Material.

Experimental Protocols

Detailed methodologies for the key quality control tests are provided below. These protocols are based on standard pharmaceutical analysis techniques and are tailored for the specific properties of this compound.

Identification by FTIR Spectroscopy
  • Principle: Fourier Transform Infrared (FTIR) spectroscopy is used to obtain a vibrational spectrum of the this compound sample. This spectrum, which is unique to the molecule's structure, is compared to that of a reference standard.

  • Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the this compound reference standard on the ATR crystal and apply pressure to ensure good contact.

    • Record the infrared spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Clean the ATR crystal thoroughly.

    • Repeat steps 2 and 3 with the this compound test sample.

    • Compare the spectrum of the test sample with that of the reference standard.

  • Acceptance Criteria: The infrared spectrum of the test sample should be concordant with the spectrum of the this compound reference standard.

Assay and Identification by HPLC-UV
  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate this compound from any potential impurities. The retention time of the major peak is used for identification, and the peak area is used to calculate the assay value against a reference standard.

  • Apparatus: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Diluent: Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Procedure:

    • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Accurately weigh about 25 mg of the this compound test sample and dissolve in 50.0 mL of diluent.

    • Inject the standard and sample preparations into the HPLC system.

  • Calculations:

    • Identification: The retention time of the principal peak in the chromatogram of the sample preparation should correspond to that of the principal peak in the chromatogram of the standard preparation.

    • Assay (% on as-is basis):

      Where:

      • Area_sample is the peak area of this compound in the sample chromatogram.

      • Area_standard is the peak area of this compound in the standard chromatogram.

      • Conc_standard is the concentration of the standard preparation (mg/mL).

      • Conc_sample is the concentration of the sample preparation (mg/mL).

      • Purity_standard is the purity of the reference standard (%).

  • Acceptance Criteria:

    • Identification: Retention time of the sample peak is within ± 2% of the standard peak.

    • Assay: 98.0% to 102.0% (on the anhydrous basis).

Related Substances by HPLC-UV
  • Principle: The same HPLC method as for the assay is used, but the chromatogram is evaluated for the presence of impurities. The area of each impurity peak is calculated as a percentage of the total peak area.

  • Procedure: Use the chromatogram obtained from the Assay and Identification by HPLC-UV test.

  • Calculations:

    Where:

    • Area_impurity is the peak area of an individual impurity.

    • Total_Area is the sum of all peak areas in the chromatogram.

  • Acceptance Criteria:

    • Any single unspecified impurity: Not more than 0.10%.

    • Total impurities: Not more than 0.5%.

Water Content by Karl Fischer Titration
  • Principle: This method determines the water content in the sample by titration with Karl Fischer reagent, which reacts specifically with water.[3][4][5][7][9]

  • Apparatus: Karl Fischer titrator (coulometric or volumetric).

  • Procedure:

    • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

    • Accurately weigh a suitable amount of the this compound test sample and introduce it into the titration vessel.

    • Titrate to the electrometric endpoint.

  • Calculation: The instrument software will typically calculate the percentage of water.

  • Acceptance Criteria: Not more than 1.0%.

Residue on Ignition (Sulphated Ash)
  • Principle: This test measures the amount of inorganic impurities in the organic substance by charring the sample and then igniting it at a high temperature in the presence of sulfuric acid.[2][6][10][11]

  • Apparatus: Muffle furnace, porcelain or platinum crucible.

  • Procedure:

    • Ignite a crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

    • Accurately weigh about 1.0 g of the this compound test sample into the crucible.

    • Moisten the sample with a small amount of sulfuric acid and heat gently until the sample is thoroughly charred.

    • Cool, then moisten the residue with more sulfuric acid.

    • Heat until white fumes are no longer evolved, then ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

    • Cool the crucible in a desiccator and weigh.

  • Calculation:

  • Acceptance Criteria: Not more than 0.1%.

Heavy Metals
  • Principle: Modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to quantify elemental impurities, offering greater sensitivity and specificity than older colorimetric methods.[1][12][13]

  • Apparatus: ICP-MS system.

  • Procedure:

    • Prepare a sample solution by accurately weighing and dissolving a specified amount of this compound in a suitable solvent, as per USP <233>.

    • Prepare standard solutions of the elements of interest.

    • Analyze the sample and standard solutions using the ICP-MS.

  • Acceptance Criteria: Conforms to the limits specified in USP <232> for elemental impurities (e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm, Cd ≤ 0.5 ppm, Hg ≤ 1.5 ppm).

Summary of Specifications and Data Presentation

The results of the quality control tests should be summarized in a clear and structured format for easy comparison and batch release decisions.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification by FTIR FTIR-ATRSpectrum concordant with reference standard
Identification by HPLC HPLC-UVRetention time of sample ± 2% of standard
Assay HPLC-UV98.0% - 102.0% (anhydrous basis)
Related Substances HPLC-UV
    Any single unspecified impurity≤ 0.10%
    Total impurities≤ 0.5%
Water Content Karl Fischer Titration≤ 1.0%
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals ICP-MS (USP <232>/<233>)Conforms to USP limits
pH (1% w/v solution) pH meter4.0 - 6.0

Functional Role of this compound as a Chelating Agent

This compound's primary function in pharmaceutical applications is to act as a chelating agent, forming a stable complex with a metal ion. In the case of Gadothis compound, it chelates the paramagnetic gadolinium (Gd³⁺) ion. This complex enhances the relaxation rate of water protons in its vicinity, thereby increasing the signal intensity in MRI scans and improving the visibility of tissues and pathologies. The diagram below illustrates this functional pathway.

G This compound This compound (Chelating Agent) Gadothis compound Gadothis compound (Stable Chelate Complex) This compound->Gadothis compound Chelation Gd3 Gadolinium (Gd³⁺) (Paramagnetic Ion) Gd3->Gadothis compound Administration Intravenous Administration Gadothis compound->Administration MRI Magnetic Resonance Imaging (MRI) Administration->MRI Distribution in Body Diagnosis Enhanced Medical Diagnosis MRI->Diagnosis Signal Enhancement

Caption: Functional Pathway of this compound in MRI Contrast Agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in Versetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Versetamide synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound synthesis?

This compound, or DTPA-bis(2-methoxyethylamide), is synthesized by the reaction of Diethylenetriaminepentaacetic acid dianhydride (DTPA-dianhydride) with 2-methoxyethylamine (2-MEA). The reaction is typically carried out in an aqueous solution under controlled pH and temperature conditions.

Q2: My this compound synthesis is resulting in a low yield. What are the most common causes?

Low yields in this compound synthesis can stem from several factors. The most common issues include:

  • Hydrolysis of DTPA-dianhydride: The dianhydride starting material is highly susceptible to hydrolysis, which converts it back to DTPA, making it unavailable for the amidation reaction.

  • Incorrect pH: Maintaining the proper pH is critical. If the pH is too low, the amine (2-MEA) will be protonated and thus a poor nucleophile. If the pH is too high, it can promote side reactions.[1]

  • Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

  • Impure Reactants: The purity of DTPA-dianhydride and 2-MEA is crucial for a successful reaction.

  • Inefficient Mixing: Poor mixing can lead to localized pH and temperature gradients, resulting in inconsistent reaction conditions and lower yields.

Troubleshooting Guide

Issue 1: Low Yield Due to Suspected DTPA-dianhydride Hydrolysis

Q: I suspect my DTPA-dianhydride is hydrolyzing before it can react with the amine. How can I minimize this?

A: Hydrolysis of the anhydride is a primary cause of low yields. Here are several steps to mitigate this issue:

  • Control of Reaction Conditions: A patented synthesis method specifies an aqueous solvent system maintained at a slightly alkaline pH of about 8.[1] The temperature should be kept between 15-20°C during the addition of the dianhydride.[1]

  • Incremental Addition of Anhydride: Instead of adding all the DTPA-dianhydride at once, add it in small increments over a period of 1.5 to 2 hours.[1] This ensures that the concentration of the anhydride at any given time is low, favoring the reaction with the amine over hydrolysis.

  • Vigorous Stirring: Ensure efficient mixing to quickly disperse the anhydride and promote its reaction with 2-MEA. A mechanical overhead stirrer is recommended.[1]

Issue 2: Optimizing Reaction pH for Improved Yield

Q: What is the optimal pH for the reaction, and how critical is it to maintain it?

A: Maintaining the correct pH is critical for maximizing the yield.

  • Optimal pH Range: The reaction should be maintained at a pH of approximately 8.[1]

  • pH Adjustment: Before adding the DTPA-dianhydride, the pH of the 2-MEA solution should be adjusted to around 8. During the addition of the anhydride, the pH will tend to drop. It is essential to monitor the pH continuously and add a base, such as 10 N NaOH, to keep it within the optimal range.[1]

Experimental Protocol: pH-Controlled this compound Synthesis

  • Setup: In a 3-neck round bottom flask equipped with a mechanical overhead stirrer, a pH meter, and a digital temperature probe, add purified water.

  • Amine Addition: Add 2-methoxyethylamine (2-MEA) to the water and stir.

  • Initial pH and Temperature Adjustment: Cool the solution to approximately 0°C using an ice bath. Adjust the pH to ~8 using concentrated HCl.

  • Anhydride Addition: Add DTPA-dianhydride in small increments (e.g., 5g every 5 minutes) over 1.5-2 hours.

  • Reaction Maintenance: Throughout the addition, maintain the solution temperature between 15°C and 20°C and the pH at approximately 8 by adding 10 N NaOH as needed.[1]

  • Reaction Completion: After the addition is complete, continue stirring and monitor the reaction for completion.

Issue 3: Incomplete Conversion of Starting Materials

Q: I am observing unreacted starting materials in my final product mixture. How can I drive the reaction to completion?

A: Incomplete conversion can be addressed by optimizing several parameters:

  • Reagent Stoichiometry: Ensure the correct molar ratio of reactants. While the patent does not specify the exact molar ratio, a slight excess of the amine (2-MEA) may be beneficial to ensure the complete consumption of the more valuable DTPA-dianhydride.

  • Reaction Time: The reaction time after the complete addition of the anhydride may need to be extended. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.

  • Temperature Control: While the addition is done at 15-20°C, a slight increase in temperature after the addition is complete might help drive the reaction to completion. However, this should be done cautiously as higher temperatures can also increase the rate of side reactions.

Data Summary: Reaction Parameters from Patent

ParameterValue
SolventPurified Water
Reactant 1DTPA bis-anhydride
Reactant 22-methoxyethylamine (2-MEA)
Initial pH of 2-MEA solution~8
Reaction pHMaintained at ~8
Reaction Temperature15°C - 20°C
Anhydride Addition MethodIncremental, over 1.5 - 2 hours
Stirring500 rpm with mechanical stirrer

Visualizing the Workflow

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Versetamide_Yield LowYield Low this compound Yield CheckPurity Check Reactant Purity (DTPA-dianhydride, 2-MEA) LowYield->CheckPurity CheckpH Verify Reaction pH (Target: ~8) LowYield->CheckpH CheckTemp Monitor Reaction Temperature (Target: 15-20°C) LowYield->CheckTemp CheckAddition Review Anhydride Addition Rate LowYield->CheckAddition CheckMixing Assess Mixing Efficiency LowYield->CheckMixing ImpureReactants Impure Reactants CheckPurity->ImpureReactants If Impure IncorrectpH Incorrect pH CheckpH->IncorrectpH If Deviating IncorrectTemp Suboptimal Temperature CheckTemp->IncorrectTemp If Deviating FastAddition Anhydride Hydrolysis (Addition too fast) CheckAddition->FastAddition If Too Fast PoorMixing Poor Mixing CheckMixing->PoorMixing If Inefficient SolutionPurity Solution: Use High-Purity Reactants ImpureReactants->SolutionPurity SolutionpH Solution: Calibrate pH Meter, Maintain pH at ~8 with NaOH IncorrectpH->SolutionpH SolutionTemp Solution: Use Ice Bath, Monitor Temperature Closely IncorrectTemp->SolutionTemp SolutionAddition Solution: Add Anhydride Incrementally Over 1.5-2h FastAddition->SolutionAddition SolutionMixing Solution: Use Mechanical Stirrer at ~500 rpm PoorMixing->SolutionMixing

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

This compound Synthesis Workflow

Versetamide_Synthesis_Workflow Start Start PrepareSolution Prepare Aqueous Solution of 2-MEA Start->PrepareSolution AdjustConditions Cool to 0°C and Adjust pH to ~8 PrepareSolution->AdjustConditions AddAnhydride Incrementally Add DTPA-dianhydride AdjustConditions->AddAnhydride MaintainReaction Maintain Temp (15-20°C) and pH (~8) AddAnhydride->MaintainReaction Over 1.5-2 hours MaintainReaction->AddAnhydride MonitorCompletion Monitor Reaction for Completion MaintainReaction->MonitorCompletion Purification Purify this compound MonitorCompletion->Purification End End Purification->End

Caption: The experimental workflow for the synthesis of this compound.

References

Navigating Gadoversetamide Stability: A Technical Guide to Optimizing pH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the MRI contrast agent Gadoversetamide, maintaining its stability in solution is paramount for accurate and reproducible experimental outcomes. The pH of the solution is a critical factor influencing the integrity of the Gadothis compound complex. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to pH optimization for Gadothis compound stability.

The stability of Gadothis compound, a linear, non-ionic gadolinium-based contrast agent (GBCA), is intrinsically linked to the pH of its environment. Deviation from the optimal pH range can lead to the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand. The release of free Gd³⁺ is a significant concern due to its potential toxicity. The commercial formulation of Gadothis compound, OptiMARK®, is buffered to a pH range of 5.5 to 7.5 to ensure stability for clinical use.[1] However, in a research setting, understanding the compound's behavior across a broader pH spectrum is crucial for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining Gadothis compound stability in an aqueous solution?

A1: Based on the formulation of its commercial product, a pH range of 5.5 to 7.5 is recommended for maintaining the stability of Gadothis compound in solution.[1] Deviations outside this range, particularly towards acidic conditions, can accelerate the degradation of the complex and the release of free gadolinium ions.

Q2: What are the consequences of using a solution with a pH outside the recommended range?

A2: Using a solution with a pH below 5.5 can lead to proton-assisted dissociation of the Gadothis compound complex. This results in an increased rate of release of toxic free Gd³⁺ ions. While Gadothis compound is more stable in neutral to slightly alkaline conditions, highly alkaline solutions may also affect the integrity of the compound over extended periods. The primary concern is the compromise of the chelate's stability, which can impact the accuracy of experimental results and introduce confounding factors related to free gadolinium.

Q3: How does the stability of Gadothis compound compare to other gadolinium-based contrast agents?

A3: Gadothis compound is a linear, non-ionic GBCA. Generally, linear GBCAs are considered to be less stable than macrocyclic GBCAs. Macrocyclic agents encapsulate the gadolinium ion more securely within a cage-like structure, offering greater resistance to dissociation across a wider range of physiological and experimental conditions.

Q4: What are the likely degradation products of Gadothis compound under acidic or basic conditions?

A4: The primary degradation pathway of Gadothis compound under acidic conditions involves the protonation of the ligand's donor atoms, leading to the dissociation of the Gd³⁺ ion. This results in the formation of the free gadolinium ion and the protonated form of the this compound ligand. Under strongly basic conditions, hydrolysis of the amide groups in the this compound ligand could potentially occur, although the dissociation of Gd³⁺ is the more prominent stability concern.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected experimental results or artifacts. Instability of Gadothis compound due to incorrect solution pH leading to the presence of free Gd³⁺.1. Verify Solution pH: Immediately measure the pH of your Gadothis compound solution using a calibrated pH meter. 2. Buffer the Solution: Ensure your experimental solution is adequately buffered to maintain a stable pH within the 5.5 to 7.5 range. Phosphate or citrate buffers are commonly used. 3. Prepare Fresh Solutions: If the pH is outside the optimal range, discard the solution and prepare a fresh batch using a properly buffered solvent.
Precipitate formation in the Gadothis compound solution. The pH of the solution may have shifted, causing the precipitation of Gadothis compound or its degradation products. Free Gd³⁺ can also form insoluble hydroxides at higher pH.1. Check pH: Measure the pH of the solution. 2. Solubility Test: Attempt to redissolve the precipitate by adjusting the pH back to the optimal range (5.5-7.5). Gentle warming may also be attempted, but monitor for any signs of further degradation. 3. Filtration: If redissolution is not possible, the solution should be filtered to remove the precipitate. However, the concentration of the remaining Gadothis compound will need to be re-assessed. It is generally advisable to prepare a fresh solution.
Suspected degradation of Gadothis compound over time. The storage conditions, including pH and temperature, may not be optimal for long-term stability.1. pH Monitoring: Regularly monitor the pH of stock solutions. 2. Proper Storage: Store Gadothis compound solutions in tightly sealed containers at the recommended temperature (typically 2-8°C) and protected from light. 3. Stability-Indicating Assay: If long-term stability is critical for your experiments, consider performing a stability-indicating assay using a validated HPLC method to quantify the amount of intact Gadothis compound over time.

Experimental Protocols

Protocol 1: Preparation of a Buffered Gadothis compound Solution

This protocol describes the preparation of a 1 mM Gadothis compound solution in a 0.1 M phosphate buffer at pH 7.4.

Materials:

  • Gadothis compound powder

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.4):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in deionized water.

    • To prepare 100 mL of 0.1 M phosphate buffer, start with a known volume of the 0.1 M sodium phosphate monobasic solution (e.g., 19 mL).

    • While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH of the mixture reaches 7.4.

    • Bring the final volume to 100 mL with deionized water.

  • Prepare 1 mM Gadothis compound Solution:

    • Calculate the required mass of Gadothis compound powder for the desired volume of a 1 mM solution (Molar mass of Gadothis compound: 661.77 g/mol ).

    • Accurately weigh the calculated amount of Gadothis compound powder.

    • Dissolve the Gadothis compound powder in a small volume of the prepared 0.1 M phosphate buffer (pH 7.4).

    • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final desired volume with the phosphate buffer.

    • Verify the final pH of the Gadothis compound solution and adjust if necessary with small additions of the monobasic or dibasic phosphate solutions.

Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for a stability-indicating HPLC method to quantify Gadothis compound and detect its degradation products. Method optimization and validation are crucial for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient elution is typically used to separate the polar degradation products from the more retained Gadothis compound.

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B (re-equilibration)

Procedure:

  • Sample Preparation: Dilute the Gadothis compound solution to an appropriate concentration within the linear range of the detector using the initial mobile phase composition (95% A, 5% B).

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: The peak corresponding to intact Gadothis compound will have a characteristic retention time. The appearance of new peaks, particularly at earlier retention times, may indicate the presence of degradation products (e.g., the free ligand). The peak area of Gadothis compound can be used to quantify its concentration and monitor its degradation over time.

Visualizing Experimental Workflows

To aid in the conceptualization of a pH-dependent stability study, the following diagrams illustrate the logical flow of the experimental process.

Gadoversetamide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_gado Prepare Gadothis compound Stock Solution mix_samples Aliquot and Mix Gadothis compound with Each pH Buffer prep_gado->mix_samples prep_buffers Prepare Buffers at Varying pH Values (e.g., 3, 5, 7.4, 9) prep_buffers->mix_samples incubate Incubate Samples at a Controlled Temperature (e.g., 40°C) mix_samples->incubate sampling Collect Aliquots at Specific Time Points (t=0, 1, 6, 24, 48h) incubate->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Quantify Gadothis compound and Degradation Products hplc_analysis->data_analysis ph_rate_profile Construct pH-Rate Profile (log k vs. pH) data_analysis->ph_rate_profile kinetics Calculate Degradation Rate Constants (k) and Half-life (t½) ph_rate_profile->kinetics pathway Propose Degradation Pathway kinetics->pathway

Workflow for a pH-dependent stability study of Gadothis compound.

Troubleshooting_Logic rect_node rect_node start Unexpected Experimental Results? check_ph Is solution pH within 5.5 - 7.5 range? start->check_ph is_buffered Is the solution adequately buffered? check_ph->is_buffered Yes adjust_ph Adjust pH to optimal range. check_ph->adjust_ph No continue_exp Continue with experiment. is_buffered->continue_exp Yes add_buffer Add appropriate buffering agent. is_buffered->add_buffer No prepare_fresh Prepare fresh, buffered Gadothis compound solution. adjust_ph->prepare_fresh Consider if significant volume/concentration change adjust_ph->continue_exp add_buffer->prepare_fresh Consider if significant volume/concentration change add_buffer->continue_exp

A logical troubleshooting guide for Gadothis compound stability issues.

References

Navigating the complexities of Versetamide scale-up: A technical support resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from laboratory-scale synthesis to large-scale production of Versetamide, a complex amino acid amide, can be fraught with challenges. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Scaling up the production of any active pharmaceutical ingredient (API) is a complex undertaking that requires careful planning and execution to avoid costly and time-consuming setbacks.[1] The transition from small, well-controlled laboratory environments to large-scale manufacturing can introduce a host of variables that impact reaction kinetics, product purity, and overall yield.[2][3] This guide is designed to proactively address these potential hurdles in the context of this compound production, offering solutions based on established principles of chemical engineering and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound production?

A1: The most significant challenges in scaling up this compound production are multifaceted and can be broadly categorized as follows:

  • Process Optimization and Reproducibility: Ensuring consistent product quality and yield when transitioning from laboratory to production scale is a primary concern.[4] Variations in equipment, mixing efficiency, and heat transfer can lead to inconsistencies.[2][4]

  • Impurity Profile Changes: Minor side reactions at the lab scale can become significant at a larger scale, leading to an increase in impurities and potentially impacting the safety and efficacy of the final product.[2][5]

  • Reagent and Solvent Handling: The sheer volume of materials required for large-scale production introduces logistical and safety challenges. For instance, the safe storage and disposal of large quantities of potentially hazardous chemicals must be addressed.[5]

  • Supply Chain Management: Securing a reliable and consistent supply of high-quality raw materials is crucial for uninterrupted production.[4][6]

  • Regulatory Compliance: All aspects of the manufacturing process must adhere to stringent current Good Manufacturing Practices (cGMP) to ensure product safety and efficacy.[6][7]

Q2: How can I mitigate the risk of runaway reactions during scale-up?

A2: Runaway reactions are a serious safety concern during scale-up, often due to inadequate heat removal in larger reactors.[2][5] To mitigate this risk, consider the following:

  • Thorough Thermal Hazard Evaluation: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies at the lab scale to understand the reaction's thermal profile.

  • Process Simulation: Use simulation software to model heat transfer and mixing at the intended scale.[5]

  • Controlled Reagent Addition: Implement a slower, controlled addition of reagents in larger reactors to manage the rate of heat generation.[5]

  • Robust Cooling Systems: Ensure the production-scale reactor has an efficient cooling system capable of handling the heat output of the reaction.

Q3: What are the key considerations for technology transfer from R&D to manufacturing?

A3: Successful technology transfer is critical for a smooth scale-up process and relies on clear communication and comprehensive documentation between the research and development and manufacturing teams.[4] Key considerations include:

  • Detailed Process Description: Provide a thorough description of the synthetic route, including all reaction parameters, in-process controls, and analytical methods.

  • Risk Assessment: Collaboratively identify and assess potential risks during scale-up and develop mitigation strategies.

  • Training: Ensure the manufacturing team is adequately trained on the specific requirements of the this compound synthesis process.[4]

  • Pilot-Scale Batches: Conduct pilot-scale batches to identify and address any unforeseen challenges before full-scale production.[7]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues that may arise during your this compound scale-up experiments.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor mixing or mass transfer.Optimize stirrer design and speed for the larger reactor volume. Consider using baffles to improve mixing efficiency.[2]
Degradation of this compound or intermediates due to localized "hot spots".Improve temperature control and monitoring throughout the reactor.[2]
Sub-optimal reaction conditions at scale.Re-evaluate and optimize reaction parameters such as temperature, pressure, and catalyst concentration for the larger scale.[3]
High Impurity Levels Amplification of side reactions at a larger scale.Re-investigate the reaction mechanism to identify and suppress side reactions. This may involve adjusting reaction conditions or using a more selective catalyst.[2]
Contamination from raw materials or equipment.Implement stringent quality control of all incoming raw materials. Ensure thorough cleaning and validation of all equipment.[3]
Inconsistent Batch-to-Batch Results Variability in raw material quality.Establish robust specifications for all raw materials and qualify multiple suppliers to ensure a consistent supply chain.[4]
Poor process control.Implement in-process controls (IPCs) to monitor critical process parameters and ensure they remain within the defined limits.[8]
Peptide Aggregation Hydrophobic interactions between this compound molecules at higher concentrations.Consider using a different solvent system to improve solubility. N-methylpyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective.[9][10]
Formation of secondary structures (β-sheets).The addition of chaotropic agents like guanidine hydrochloride to the reaction mixture can help disrupt secondary structures.[11]

Experimental Protocols

Protocol for Monitoring Reaction Completion: Kaiser Test

The Kaiser test is a qualitative method used to detect the presence of free primary amines in solid-phase peptide synthesis. A positive result (blue color) indicates an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense blue beads and solution: Incomplete coupling (significant amount of free amines).

  • Colorless/yellow beads and solution: Complete coupling (no free primary amines).[9]

Visualizing the Scale-Up Workflow

A clear understanding of the entire workflow is essential for successful scale-up. The following diagram illustrates the key stages and decision points in the this compound production scale-up process.

This compound Scale-Up Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Validation cluster_2 Phase 3: Commercial-Scale Production Route Scouting Route Scouting Process Optimization Process Optimization Route Scouting->Process Optimization Selects optimal synthetic route Analytical Method Development Analytical Method Development Process Optimization->Analytical Method Development Defines critical parameters Tech Transfer Tech Transfer Analytical Method Development->Tech Transfer Transfers knowledge Pilot Batch Manufacturing Pilot Batch Manufacturing Tech Transfer->Pilot Batch Manufacturing Implements process at pilot scale Process Characterization Process Characterization Pilot Batch Manufacturing->Process Characterization Identifies critical process parameters Scale-Up to Production Scale-Up to Production Process Characterization->Scale-Up to Production Provides data for scale-up Process Validation Process Validation Scale-Up to Production->Process Validation Confirms process consistency Routine Manufacturing Routine Manufacturing Process Validation->Routine Manufacturing Ensures product quality

Caption: Key phases in the this compound production scale-up process.

The following diagram illustrates a logical troubleshooting workflow for addressing common issues encountered during scale-up.

Troubleshooting Workflow Issue Identified Issue Identified Low Yield Low Yield Issue Identified->Low Yield High Impurities High Impurities Issue Identified->High Impurities Inconsistent Batches Inconsistent Batches Issue Identified->Inconsistent Batches Analyze Reaction Kinetics Analyze Reaction Kinetics Low Yield->Analyze Reaction Kinetics Yes Investigate Side Reactions Investigate Side Reactions High Impurities->Investigate Side Reactions Yes Review Process Controls Review Process Controls Inconsistent Batches->Review Process Controls Yes Optimize Mixing Optimize Mixing Analyze Reaction Kinetics->Optimize Mixing Improve Temp Control Improve Temp Control Optimize Mixing->Improve Temp Control Implement Corrective Actions Implement Corrective Actions Improve Temp Control->Implement Corrective Actions Check Raw Material Purity Check Raw Material Purity Investigate Side Reactions->Check Raw Material Purity Check Raw Material Purity->Implement Corrective Actions Check Raw Material Purity->Implement Corrective Actions Review Process Controls->Check Raw Material Purity

Caption: A logical workflow for troubleshooting common scale-up issues.

References

HPLC Technical Support Center: Versetamide Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of Versetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical system suitability requirements for this compound purity analysis?

A1: System suitability testing (SST) ensures that the chromatographic system is adequate for the intended analysis.[1] Before starting the analysis, the system must meet the predefined acceptance criteria.[2] Key parameters for this compound purity analysis are summarized in the table below.[3][4]

ParameterAcceptance CriteriaCommon Purpose
Tailing Factor (T) T ≤ 2.0[3]To ensure peak symmetry and accurate integration.
Resolution (Rs) Rs ≥ 2.0 between this compound and its closest eluting impurity.[3]To ensure adequate separation of the main peak from impurities.[1]
Repeatability (%RSD) %RSD ≤ 2.0% for peak area and retention time of six replicate injections.[3]To demonstrate the precision of the analytical system.[5]
Theoretical Plates (N) N ≥ 2000To confirm column efficiency and performance.[4]

Q2: My chromatogram shows a drifting retention time for the this compound peak. What are the possible causes?

A2: Retention time (RT) drift can be caused by several factors.[6] Gradual or systematic changes in RT often point to issues with the mobile phase, column temperature, or column equilibration.[7] Common causes include:

  • Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase.[8] It is recommended to flush the column with 10-20 column volumes of the mobile phase before the first injection.[8]

  • Changes in mobile phase composition: Inaccurate preparation of the mobile phase or solvent evaporation can lead to changes in its composition, affecting retention times.[6][9] Preparing the mobile phase gravimetrically can improve accuracy.[6]

  • Temperature fluctuations: Variations in ambient or column temperature can significantly impact retention times, especially in reversed-phase chromatography.[6][7] Using a column thermostat is highly recommended for stable retention.[6]

  • Column contamination: Accumulation of contaminants from the sample or mobile phase onto the column can alter its chemistry and cause RT drift.[8]

Q3: I am observing "ghost peaks" in my blank injections. What could be the source?

A3: Ghost peaks are unexpected peaks that appear in blank or sample chromatograms.[10] They are often caused by contamination within the HPLC system or from the sample preparation process.[11][12] Potential sources include:

  • Contaminated mobile phase: Impurities in the solvents, water, or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient elution.[12][13] Using high-purity, HPLC-grade solvents and fresh mobile phase is crucial.[10]

  • System contamination: Residual compounds from previous injections can get trapped in the injector, tubing, or column and elute in subsequent runs.[11] Regular system flushing and cleaning are essential preventative measures.[11]

  • Sample carryover: If a sample from a previous injection is not completely cleared from the injection port, it can lead to ghost peaks in the following runs.[6]

  • Contaminated sample vials or caps: Impurities can leach from the sample vials or septa, causing extraneous peaks.

Troubleshooting Guides

This section provides a systematic approach to resolving common HPLC issues encountered during this compound purity analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of integration and quantification.[14] The ideal peak shape is a symmetrical Gaussian curve.[15]

Troubleshooting Workflow for Poor Peak Shape

cluster_0 Identify Peak Shape Issue cluster_1 Troubleshoot Peak Tailing cluster_2 Troubleshoot Peak Fronting cluster_3 Troubleshoot Peak Splitting cluster_4 Solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing Asymmetrical tail fronting Peak Fronting start->fronting Asymmetrical front splitting Peak Splitting start->splitting Two or more peaks tailing_cause1 Check for secondary interactions (e.g., with residual silanols) tailing->tailing_cause1 fronting_cause1 Check for column overload fronting->fronting_cause1 splitting_cause1 Check for column void or blockage splitting->splitting_cause1 tailing_cause2 Check for column overload tailing_cause1->tailing_cause2 solution_tailing1 Adjust mobile phase pH tailing_cause1->solution_tailing1 tailing_cause3 Investigate extra-column dead volume tailing_cause2->tailing_cause3 solution_tailing2 Reduce sample concentration tailing_cause2->solution_tailing2 solution_tailing3 Use shorter tubing tailing_cause3->solution_tailing3 fronting_cause2 Check sample solvent strength fronting_cause1->fronting_cause2 solution_fronting1 Dilute sample fronting_cause1->solution_fronting1 solution_fronting2 Inject in mobile phase fronting_cause2->solution_fronting2 splitting_cause2 Check for sample solvent incompatibility splitting_cause1->splitting_cause2 solution_splitting1 Replace column splitting_cause1->solution_splitting1 solution_splitting2 Match sample solvent to mobile phase splitting_cause2->solution_splitting2

Caption: Troubleshooting workflow for common HPLC peak shape problems.

Possible Causes and Solutions for Poor Peak Shape

ProblemPossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with active sites on the column (e.g., silanol groups for basic compounds like this compound).[10] - Column overload.[10] - Extra-column dead volume from long tubing or loose fittings.[13]- Adjust the mobile phase pH to suppress ionization of this compound or silanol groups.[16] - Reduce the sample concentration or injection volume.[16] - Use shorter, narrower internal diameter tubing and ensure all fittings are secure.
Peak Fronting - Column overload.[14] - Sample solvent is stronger than the mobile phase.[13][14]- Dilute the sample.[17] - Dissolve the sample in the initial mobile phase whenever possible.[9]
Peak Splitting - Column void or partially blocked frit.[13] - Sample solvent is incompatible with the mobile phase, causing the sample to precipitate on the column.[9]- Backflush the column to remove blockage or replace the column if a void has formed.[13] - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[14]
Problem 2: Unexpected Peaks or Baseline Noise

Extraneous peaks and baseline instability can interfere with the detection and quantification of this compound and its impurities.

Troubleshooting for Unexpected Peaks and Baseline Noise

ProblemPossible CausesRecommended Solutions
Ghost Peaks - Contamination in the mobile phase.[10] - Carryover from previous injections.[11] - System contamination.[11]- Use fresh, HPLC-grade solvents and additives.[12] - Implement a robust needle wash protocol in the autosampler method.[6] - Flush the entire system with a strong solvent.[11]
Baseline Noise/Drift - Air bubbles in the pump or detector.[9] - Contaminated or old mobile phase.[9] - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.[9] - Prepare fresh mobile phase daily.[13] - Check the detector lamp's usage hours and replace if necessary.
Negative Peaks - The sample solvent has a lower UV absorbance than the mobile phase at the detection wavelength.[17]- Prepare the sample in the mobile phase.[17] - If using a different solvent, inject a smaller volume.

Experimental Protocols

Protocol 1: HPLC System Suitability Testing for this compound Purity

Objective: To verify that the HPLC system is performing adequately for the purity analysis of this compound.

Methodology:

  • Prepare the System Suitability Solution: Prepare a solution containing this compound at the target concentration and its known principal impurities at a concentration relevant to the specification limit.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform a blank injection (mobile phase) to ensure a clean baseline.

    • Make six replicate injections of the System Suitability Solution.

  • Data Analysis:

    • Calculate the Tailing Factor, Resolution, and Theoretical Plates for the this compound peak.

    • Calculate the %RSD for the peak area and retention time of the this compound peak from the six replicate injections.

    • Compare the results against the acceptance criteria outlined in the FAQ section. The system is deemed suitable for analysis only if all criteria are met.

Protocol 2: this compound Purity Analysis Workflow

Objective: To determine the purity of a this compound sample and quantify any related impurities.

Workflow Diagram

prep Sample and Standard Preparation sst System Suitability Testing (SST) prep->sst analysis Sample Analysis sst->analysis If SST passes integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Reporting calculation->report

Caption: Standard workflow for HPLC purity analysis of this compound.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound test sample to the same nominal concentration as the standard.

  • System Suitability: Perform system suitability testing as described in Protocol 1 to ensure the system is ready for analysis.

  • Chromatographic Run:

    • Inject the blank (diluent).

    • Inject the reference standard solution.

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatograms for the standard and sample solutions.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Identify and integrate any impurity peaks in the sample chromatogram.

  • Purity Calculation: Calculate the percentage of each impurity using the following formula (assuming the response factor is the same):

    • % Impurity = (Area_impurity / (Area_this compound + Sum of all impurity areas)) * 100

  • Final Purity: The purity of this compound is calculated as:

    • % Purity = 100 - (% Total Impurities)

References

Preventing gadolinium dissociation from Versetamide complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing gadolinium dissociation from the Versetamide complex during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is gadolinium dissociation a concern?

A1: this compound (gadothis compound) is a linear, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] The gadolinium ion (Gd³⁺) is chelated to the this compound ligand to reduce its toxicity while leveraging its paramagnetic properties. Dissociation of the Gd³⁺ ion from the this compound complex is a concern because free gadolinium is toxic and can be retained in tissues, including the brain, bone, and skin.[2][3][4] Linear, non-ionic GBCAs like this compound are generally less stable than macrocyclic or ionic agents.[5][6]

Q2: What are the primary factors that can induce gadolinium dissociation from this compound?

A2: The primary factors that can lead to the dissociation of gadolinium from the this compound complex include:

  • Transmetallation: Endogenous ions, particularly zinc (Zn²⁺), but also copper (Cu²⁺), iron (Fe³⁺), and calcium (Ca²⁺), can displace Gd³⁺ from the chelate.[2][7]

  • Acidic pH: A lower pH can protonate the ligand's binding sites, reducing its affinity for Gd³⁺ and promoting dissociation.[8]

  • Presence of Endogenous Anions: Anions like phosphate can form insoluble salts with free Gd³⁺, shifting the equilibrium towards dissociation.[3][7]

Q3: What is the difference between thermodynamic and kinetic stability of the this compound complex?

A3: Thermodynamic stability refers to the equilibrium constant (Ktherm) of the complex formation, indicating the strength of the bond between gadolinium and the this compound ligand at equilibrium. Kinetic stability, or inertness, describes the rate at which the complex dissociates. For in vivo applications, kinetic stability is often considered a more critical predictor of gadolinium release because a complex with high kinetic stability will dissociate very slowly, even if it has lower thermodynamic stability.[7][9]

Q4: How can I minimize gadolinium dissociation in my in vitro experiments?

A4: To minimize gadolinium dissociation in your experiments, consider the following:

  • Buffer Selection: Use a buffer system that maintains a physiological pH (around 7.4). Avoid acidic conditions.

  • Control of Endogenous Ions: If possible, use metal-free buffers and solutions to minimize the concentration of competing metal ions like zinc.

  • Temperature Control: Conduct experiments at a stable and relevant physiological temperature (e.g., 37°C), as temperature can influence reaction kinetics.

  • Chelator Concentration: Ensure an appropriate concentration of the this compound complex is used, as very dilute solutions might favor dissociation.

Q5: Are there any visual indicators of gadolinium dissociation?

A5: Visual indicators of gadolinium dissociation are not typically observable in solution. The release of free Gd³⁺ is a microscopic process. However, in the presence of certain anions like phosphate, the formation of insoluble gadolinium salts could potentially lead to turbidity or precipitation over time, but this is not a reliable or sensitive method for detection.[3][7]

Troubleshooting Guides

Problem: Suspected Gadolinium Dissociation in Experimental Results

Symptom Possible Cause Suggested Solution
Inconsistent or unexpected cellular toxicityRelease of toxic free Gd³⁺1. Verify the pH of your experimental medium. 2. Analyze the medium for the presence of competing metal ions (e.g., zinc). 3. Quantify the concentration of free Gd³⁺ in your this compound solution before and after the experiment using a recommended analytical method.
Altered relaxivity measurementsFormation of Gd³⁺ complexes with other molecules or precipitation1. Ensure the purity of the this compound complex. 2. Check for the presence of interfering substances in your experimental setup. 3. Measure free Gd³⁺ to determine if dissociation is occurring.
Precipitate formation in the experimental mediumFormation of insoluble gadolinium salts (e.g., gadolinium phosphate)1. Identify the composition of your medium, paying close attention to the concentration of phosphate and other anions. 2. Consider using a buffer with lower phosphate content if compatible with your experimental goals.

Quantitative Data Summary

Table 1: Stability of Gadolinium-Based Contrast Agents

Agent TypeChelate StructureIonic/Non-ionicRelative Stability
This compound (OptiMARK)LinearNon-ionicLower
Gadodiamide (Omniscan)LinearNon-ionicLower
Gadopentetate (Magnevist)LinearIonicModerate
Gadoteridol (ProHance)MacrocyclicNon-ionicHigh
Gadoterate (Dotarem)MacrocyclicIonicVery High

This table provides a qualitative comparison of the relative stability of different GBCAs based on their structural and ionic properties.[5][6] Obtaining precise, directly comparable quantitative stability constants for all agents under identical conditions is challenging due to variations in measurement techniques and conditions reported in the literature.

Experimental Protocols

Protocol 1: Quantification of Free Gadolinium using a Chromogenic Assay (Xylenol Orange Method)

This protocol provides a method to spectrophotometrically determine the concentration of free Gd³⁺ in a solution.

Materials:

  • Xylenol orange solution (in a suitable buffer, e.g., acetate buffer at pH 5.8)

  • UV-Vis spectrophotometer

  • This compound solution to be tested

  • GdCl₃ standard solutions for calibration curve

  • Acetate buffer (pH 5.8)

Procedure:

  • Prepare a Calibration Curve: a. Prepare a series of standard solutions of known Gd³⁺ concentrations using GdCl₃. b. To each standard, add the xylenol orange solution and buffer. c. Measure the absorbance at the wavelength of maximum absorbance for the Gd³⁺-xylenol orange complex (typically around 570-580 nm). d. Plot absorbance versus Gd³⁺ concentration to generate a calibration curve.

  • Sample Measurement: a. Take a known volume of your this compound solution. b. Add the xylenol orange solution and acetate buffer in the same proportions as used for the calibration curve. c. Allow the color to develop. d. Measure the absorbance at the same wavelength used for the calibration curve.

  • Calculation: a. Use the absorbance of your sample and the equation from the calibration curve to determine the concentration of free Gd³⁺.

This method is based on the principle that xylenol orange forms a colored complex with free lanthanide ions.[10]

Protocol 2: Assessment of Transmetallation with Zinc

This protocol outlines a method to evaluate the displacement of Gd³⁺ from this compound by zinc ions.

Materials:

  • This compound solution

  • Zinc chloride (ZnCl₂) solution

  • Physiologically relevant buffer (e.g., HEPES or Tris at pH 7.4)

  • Method for quantifying free Gd³⁺ (e.g., Protocol 1 or HPLC-ICP-MS)

  • Incubator at 37°C

Procedure:

  • Prepare a solution of this compound in the physiological buffer.

  • Add a known concentration of ZnCl₂ to the this compound solution. The concentration of zinc should be physiologically relevant.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • Measure the concentration of free Gd³⁺ in each aliquot using a suitable analytical method.

  • An increase in the concentration of free Gd³⁺ over time indicates that transmetallation is occurring.

This experimental design allows for the kinetic monitoring of gadolinium release in the presence of a competing endogenous metal ion.[7][11]

Visualizations

cluster_0 Factors Influencing Dissociation This compound This compound Complex (Gd³⁺-Versetamide) Free_Gd Free Gd³⁺ (Toxic) This compound->Free_Gd Dissociation Transmetallation Transmetallation (e.g., by Zn²⁺) Transmetallation->this compound Acidic_pH Acidic pH Acidic_pH->this compound Anions Endogenous Anions (e.g., Phosphate) Anions->Free_Gd Precipitation

Caption: Factors leading to the dissociation of gadolinium from the this compound complex.

cluster_1 Troubleshooting Workflow Start Suspected Gd³⁺ Dissociation Check_pH Check pH of Medium Start->Check_pH Analyze_Ions Analyze for Competing Ions Start->Analyze_Ions Quantify_Gd Quantify Free Gd³⁺ Start->Quantify_Gd Adjust_pH Adjust pH to 7.4 Check_pH->Adjust_pH If acidic Use_Metal_Free Use Metal-Free Buffer Analyze_Ions->Use_Metal_Free If ions present Problem_Identified Dissociation Confirmed Quantify_Gd->Problem_Identified If free Gd³⁺ is high

Caption: A logical workflow for troubleshooting suspected gadolinium dissociation.

References

Technical Support Center: Forced Degradation Studies of Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Versetamide. The information aims to clarify common issues encountered during experimental setup, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help to:

  • Identify potential degradation products that could form under various environmental conditions.[2]

  • Elucidate the degradation pathways of the molecule.[2][3]

  • Develop and validate stability-indicating analytical methods, ensuring that the methods can accurately separate and quantify this compound in the presence of its degradants.[1][4]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[2]

Q2: What are the recommended stress conditions for this compound based on ICH guidelines?

A2: According to ICH Q1A(R2) guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions.[1] For an amide-containing compound like this compound, the following conditions are recommended:

  • Acid Hydrolysis: Exposure to acidic conditions to assess susceptibility to breakdown in low pH environments.

  • Base Hydrolysis: Exposure to alkaline conditions, as amide bonds can be susceptible to base-catalyzed hydrolysis.[5][6]

  • Oxidation: Use of an oxidizing agent to determine the potential for oxidative degradation.

  • Thermal Stress: Exposure to elevated temperatures to evaluate the impact of heat on stability.

  • Photostability: Exposure to light sources (UV and visible) to assess light sensitivity.[7]

Q3: What is the target degradation percentage I should aim for in my studies?

A3: The goal is to achieve a level of degradation that is significant enough to produce and identify degradation products without completely degrading the parent drug. A target degradation of 5-20% is generally recommended.[1][7] Degradation beyond 20% may lead to the formation of secondary degradants that might not be relevant under normal storage conditions and can complicate the interpretation of results.[7]

Q4: What are the common degradation pathways for amide-containing drugs like this compound?

A4: The amide functional group is a common site for degradation. The most prevalent pathway is hydrolysis, which can be catalyzed by both acids and bases, leading to the cleavage of the amide bond to form a carboxylic acid and an amine.[5][6] While amides are generally more stable to hydrolysis than esters, this pathway is still significant under stress conditions.[6] Another potential pathway is oxidation, although it is mechanistically more complex.[5][8]

Troubleshooting Guides

Issue 1: No or minimal degradation observed under stress conditions.
  • Possible Cause: The stress conditions applied may not be stringent enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid/base hydrolysis, consider increasing the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidation, increase the concentration of the oxidizing agent.

    • Elevate Temperature: If conducting hydrolysis or thermal studies at room temperature, consider increasing the temperature to 50-60°C to accelerate degradation.[7]

    • Extend Exposure Time: Increase the duration of the stress exposure. It's recommended to test at multiple time points to understand the rate of degradation.[9]

    • Check Drug Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. If necessary, use a co-solvent, but ensure the co-solvent itself does not cause degradation.[7]

Issue 2: Excessive degradation (>20%) is observed.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature.

    • Shorten Exposure Time: Collect samples at earlier time points to capture the desired degradation range.

    • Neutralize the Reaction: For acid and base hydrolysis, ensure the reaction is effectively neutralized at the desired time point to prevent further degradation before analysis.[7]

Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
  • Possible Cause: This can be due to a variety of factors related to the HPLC method or the column itself.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound and its degradants.

    • Column Overload: Reduce the concentration or injection volume of the sample.[10]

    • Column Contamination or Degradation: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[11][12]

    • Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[13]

Issue 4: Unidentified peaks in the chromatogram.
  • Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the experimental conditions.

  • Troubleshooting Steps:

    • Analyze a Control Sample: Run a chromatogram of the unstressed this compound to identify pre-existing impurities.

    • Run a Blank: Inject a blank sample (the stress medium without the drug) to check for any interfering peaks from the reagents.

    • Use a Diode Array Detector (DAD/PDA): A DAD can provide UV spectra for each peak, which helps in determining peak purity and can give clues about the structure of the degradants.

    • LC-MS/MS Analysis: For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[14]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the specific properties of the drug substance.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Keep the solution at 50°C for 8 hours.[14]

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep the solution at 50°C for 8 hours.[14]

    • Withdraw samples, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 8 hours.[14]

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place the this compound drug substance (solid state) in a hot air oven at 80°C for 8 hours.[14]

    • For solution-state thermal stress, keep the stock solution at 80°C for 8 hours.

    • Withdraw samples, dissolve/dilute as necessary, and analyze.

  • Photolytic Degradation:

    • Expose the this compound drug substance (solid state) and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

    • Keep a control sample protected from light.

    • Analyze the exposed and control samples.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Degradation of this compoundNumber of DegradantsRetention Time (min) of Major Degradant
Acid Hydrolysis1N HCl, 50°C, 8h12.524.8
Base Hydrolysis1N NaOH, 50°C, 8h18.233.5, 5.2
Oxidation3% H₂O₂, RT, 8h15.816.1
Thermal (Solid)80°C, 8h3.117.3
Thermal (Solution)80°C, 8h6.527.3, 8.9
Photolytic (Solid)ICH Q1B4.219.5
Photolytic (Solution)ICH Q1B9.729.5, 10.2

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome DS This compound Drug Substance Stock Prepare 1 mg/mL Stock Solution DS->Stock Acid Acid Hydrolysis (1N HCl, 50°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 50°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sampling at Intervals & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV/DAD Analysis Sampling->HPLC LCMS LC-MS/MS for Unknowns HPLC->LCMS If unknowns present Pathway Elucidate Degradation Pathways HPLC->Pathway Method Validate Stability- Indicating Method HPLC->Method LCMS->Pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Parent Drug) Deg1 Degradant 1 (Carboxylic Acid Moiety) This compound->Deg1 Acid/Base Deg2 Degradant 2 (Amine Moiety) This compound->Deg2 Acid/Base Deg3 Degradant 3 (N-oxide) This compound->Deg3 H₂O₂

Caption: Potential Degradation Pathways for this compound.

References

Gadoversetamide Relaxivity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the relaxivity of Gadoversetamide.

Frequently Asked Questions (FAQs)

Q1: What is Gadothis compound and what is its clinical significance?

Gadothis compound, also known by its trade name OptiMARK®, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Chemically, it is a linear, non-ionic chelate of gadolinium with the ligand diethylenetriamine pentaacetic acid bismethoxyethylamide (DTPA-BMEA).[1][3] In clinical practice, it enhances the signal intensity of tissues with abnormal vascularity or a disrupted blood-brain barrier, aiding in the visualization of lesions in the central nervous system and liver.[1][2]

Q2: What is relaxivity and why is improving it for Gadothis compound important?

Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons.[4][5][6] A higher relaxivity means that a lower concentration of the contrast agent is needed to achieve the same level of image enhancement.[6][7] Improving the relaxivity of Gadothis compound is a key goal in research for several reasons:

  • Reduced Gadolinium Dose: A higher relaxivity allows for a lower administered dose of gadolinium, which is crucial given the concerns about gadolinium deposition in the body, particularly in patients with impaired renal function.[8][9]

  • Enhanced Image Quality: For a given dose, a higher relaxivity agent can provide greater image contrast, potentially leading to better detection and characterization of pathologies.[9]

  • Molecular Imaging: Higher relaxivity is essential for the development of targeted contrast agents, where the concentration of the agent at the site of interest may be low.[7]

Q3: What are the key molecular factors that determine the relaxivity of a gadolinium complex like Gadothis compound?

The relaxivity of a gadolinium complex is primarily governed by three key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory:[6]

  • Number of inner-sphere water molecules (q): This is the number of water molecules directly coordinated to the gadolinium ion. A higher 'q' value generally leads to higher relaxivity.

  • Rotational correlation time (τR): This parameter describes the tumbling rate of the gadolinium complex in solution. Slower tumbling (longer τR) leads to a more efficient relaxation of surrounding water protons and thus higher relaxivity. This is often achieved by increasing the molecular size of the complex.

  • Water exchange rate (kex) or residence lifetime (τm): This is the rate at which the inner-sphere water molecules exchange with the bulk water. For optimal relaxivity, this exchange rate needs to be in a specific range – not too fast and not too slow.

Troubleshooting Guides

Issue 1: My modified Gadothis compound derivative exhibits lower-than-expected relaxivity.

Possible Causes and Troubleshooting Steps:

  • Reduced Number of Inner-Sphere Water Molecules (q):

    • Cause: Your modification to the DTPA-BMEA ligand may have introduced a new coordinating group that displaces the inner-sphere water molecule.

    • Troubleshooting:

      • Computational Modeling: Use molecular modeling to predict the coordination environment of the gadolinium ion in your new derivative.

      • Luminescence Spectroscopy: For luminescent lanthanide analogs (e.g., Europium), the number of inner-sphere water molecules can be experimentally determined.

      • Re-design the Ligand: If 'q' is indeed reduced, consider redesigning the linker or modifying the ligand at a position less likely to interfere with the gadolinium coordination sphere.

  • Suboptimal Water Exchange Rate (kex):

    • Cause: The electronic and steric properties of your modification can significantly alter the water exchange rate. A rate that is too slow will limit relaxivity.

    • Troubleshooting:

      • Variable-Temperature Relaxivity Measurements: Measure the relaxivity of your compound at different temperatures. A decrease in relaxivity with decreasing temperature can indicate slow water exchange.

      • Oxygen-17 NMR: This technique can directly measure the water exchange rate.

      • Modify the Ligand: Introducing more sterically hindered groups near the water binding site can sometimes increase the water exchange rate.

  • Unexpectedly Fast Rotational Correlation Time (τR):

    • Cause: If you aimed to increase molecular weight but the linker is too flexible, the gadolinium complex might still be tumbling relatively freely.

    • Troubleshooting:

      • NMRD Profiles: Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which measure relaxivity over a wide range of magnetic field strengths, can provide insights into the rotational dynamics of the complex.[4]

      • Increase Rigidity: Use more rigid linkers to connect Gadothis compound to a larger molecule.

  • Purity Issues:

    • Cause: The presence of unchelated gadolinium or other paramagnetic impurities can lead to inaccurate relaxivity measurements.

    • Troubleshooting:

      • Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the purity of your compound.

      • Purification: If impurities are present, purify the sample using appropriate chromatographic techniques.

Issue 2: I am having difficulty synthesizing a Gadothis compound derivative.

Possible Causes and Troubleshooting Steps:

  • Low Yield of DTPA-BMEA Ligand:

    • Cause: Incomplete reaction of DTPA-bisanhydride with 2-methoxyethylamine.

    • Troubleshooting:

      • Reaction Conditions: Ensure the reaction is carried out at the recommended temperature (around 50°C) and for a sufficient duration (e-g., 4 hours).[1]

      • Purity of Reagents: Use high-purity DTPA-bisanhydride and 2-methoxyethylamine.

      • Stoichiometry: Carefully control the stoichiometry of the reactants.

  • Incomplete Chelation of Gadolinium:

    • Cause: The reaction between the DTPA-BMEA ligand and gadolinium(III) oxide may be incomplete.

    • Troubleshooting:

      • Reaction Conditions: Maintain the reaction temperature at 60-65°C for at least 3 hours.[1]

      • pH Control: Ensure the pH of the reaction mixture is within the optimal range for gadolinium chelation.

      • Alternative Gadolinium Source: Consider using a more soluble gadolinium salt, such as gadolinium(III) chloride, although this may require adjustments to the reaction conditions and purification process.

Issue 3: My relaxivity measurements are not reproducible.

Possible Causes and Troubleshooting Steps:

  • Inaccurate Concentration Determination:

    • Cause: Errors in determining the precise concentration of the gadolinium complex in the sample.

    • Troubleshooting:

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for accurately determining gadolinium concentration.[7]

      • UV-Vis Spectroscopy: If the complex has a suitable chromophore, a calibration curve can be used for concentration determination, but this is generally less accurate than ICP-MS.

  • Temperature Fluctuations:

    • Cause: Relaxivity is temperature-dependent. Inconsistent temperature control during measurements will lead to variability.

    • Troubleshooting:

      • Use a Temperature-Controlled NMR Probe: Ensure the sample temperature is stable and accurately recorded for each measurement.

  • Sample pH:

    • Cause: The pH of the solution can affect the stability of the complex and the water exchange rate.

    • Troubleshooting:

      • Buffer the Solution: Use a suitable biological buffer (e.g., HEPES) to maintain a constant pH during the experiment.

  • Handling and Storage:

    • Cause: Improper storage can lead to degradation of the compound or the release of free gadolinium.

    • Troubleshooting:

      • Storage Conditions: Store Gadothis compound derivatives in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere.

      • Avoid Contamination: Use high-purity water and reagents to prepare samples.

Quantitative Data Summary

The following tables summarize the relaxivity of Gadothis compound and other relevant gadolinium-based contrast agents.

Table 1: T1 Relaxivity of Gadothis compound

Magnetic Field StrengthMediumTemperaturer₁ (mM⁻¹s⁻¹)Reference
1.5 TNot SpecifiedNot Specified4.4 - 5.0[10]

Table 2: Comparison of T1 Relaxivities of Various Gadolinium-Based Contrast Agents

Contrast AgentStructureMagnetic Field StrengthMediumTemperaturer₁ (mM⁻¹s⁻¹)
Gadothis compound (OptiMARK®)Linear, Non-ionic1.5 TNot SpecifiedNot Specified4.4 - 5.0
Gadopentetate dimeglumine (Magnevist®)Linear, Ionic1.5 TNot SpecifiedNot Specified~4.1
Gadodiamide (Omniscan®)Linear, Non-ionic1.5 TNot SpecifiedNot Specified~4.1
Gadobutrol (Gadavist®)Macrocyclic, Non-ionic1.5 THuman Plasma37°C4.78 ± 0.12
Gadoteridol (ProHance®)Macrocyclic, Non-ionic1.5 THuman Plasma37°C3.80 ± 0.10
Gadoterate meglumine (Dotarem®)Macrocyclic, Ionic1.5 THuman Plasma37°C3.32 ± 0.13

Experimental Protocols

Protocol 1: Synthesis of Gadothis compound (Gd-DTPA-BMEA)

This protocol is adapted from the method described by Weber et al.

Materials:

  • Diethylenetriaminepentaacetic acid bisanhydride (DTPA-bisanhydride)

  • 2-Methoxyethylamine

  • Gadolinium(III) oxide (Gd₂O₃)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Synthesis of DTPA-BMEA Ligand: a. In a round-bottom flask, dissolve DTPA-bisanhydride in a suitable organic solvent (e.g., dimethylformamide). b. Slowly add 2-methoxyethylamine to the solution while stirring. c. Heat the reaction mixture to 50°C and maintain for 4 hours.[1] d. Remove the solvent under reduced pressure to obtain the crude DTPA-BMEA ligand. e. Purify the ligand using an appropriate method, such as recrystallization or column chromatography.

  • Chelation with Gadolinium: a. Dissolve the purified DTPA-BMEA ligand in deionized water. b. Add gadolinium(III) oxide to the solution. c. Heat the mixture to 60-65°C and stir for 3 hours.[1] d. Monitor the reaction for the disappearance of the solid Gd₂O₃. e. Adjust the pH of the solution to neutral (pH 7) using HCl or NaOH. f. Filter the solution to remove any unreacted gadolinium oxide. g. The resulting solution contains Gadothis compound. The product can be lyophilized to obtain a solid powder.

Protocol 2: Measurement of T1 Relaxivity

This is a general protocol for measuring the T1 relaxivity of a gadolinium complex using an NMR spectrometer or an MRI scanner.

Materials:

  • Gadothis compound derivative

  • High-purity water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • NMR tubes or vials compatible with the instrument

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the Gadothis compound derivative of a known concentration in the chosen solvent. b. Perform a series of dilutions to create at least five samples with different concentrations of the gadolinium complex. The concentration range should be chosen to produce a measurable change in the T1 relaxation time. c. Prepare a blank sample containing only the solvent.

  • T1 Measurement: a. Place the first sample in the NMR spectrometer or MRI scanner. b. Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C). c. Use an inversion-recovery pulse sequence to measure the T1 relaxation time of the sample. d. Repeat the T1 measurement for all the prepared samples, including the blank.

  • Data Analysis: a. For each sample, calculate the relaxation rate (R₁) by taking the inverse of the measured T1 relaxation time (R₁ = 1/T₁). b. Subtract the relaxation rate of the blank sample (R₁_blank) from the relaxation rate of each gadolinium-containing sample to obtain the paramagnetic contribution to the relaxation rate (R₁p = R₁_sample - R₁_blank). c. Plot the paramagnetic relaxation rate (R₁p) on the y-axis against the concentration of the gadolinium complex (in mM) on the x-axis. d. The data should fall on a straight line. Perform a linear regression on the data. e. The slope of the line is the T1 relaxivity (r₁) of the Gadothis compound derivative in units of mM⁻¹s⁻¹.

Visualizations

Experimental_Workflow_for_Improving_Gadoversetamide_Relaxivity start Start: Gadothis compound modify Modify Ligand (e.g., add linker) start->modify purify Purify Derivative (HPLC, etc.) modify->purify characterize Characterize (MS, NMR) purify->characterize prep_samples Prepare Samples (Varying Concentrations) characterize->prep_samples measure_t1 Measure T1 (NMR/MRI) prep_samples->measure_t1 calc_r1 Calculate Relaxivity (r1) measure_t1->calc_r1 compare Compare with Gadothis compound calc_r1->compare analyze Analyze Results (SBM Theory) compare->analyze troubleshoot Troubleshoot (Low Relaxivity?) analyze->troubleshoot iterate Iterate Design troubleshoot->iterate iterate->modify

Caption: Workflow for the synthesis, characterization, and analysis of modified Gadothis compound derivatives to improve relaxivity.

Troubleshooting_Low_Relaxivity cluster_causes Potential Causes cluster_investigation Investigation cluster_solution Solutions start Low Relaxivity Observed q_reduced Reduced 'q' start->q_reduced kex_slow Slow 'kex' start->kex_slow tauR_fast Fast 'τR' start->tauR_fast purity Impurity start->purity luminescence Luminescence/Modeling q_reduced->luminescence vt_nmr Variable Temp. NMR kex_slow->vt_nmr nmrd NMRD Profile tauR_fast->nmrd hplc_ms HPLC/MS purity->hplc_ms redesign Redesign Ligand luminescence->redesign modify_sterics Modify Sterics vt_nmr->modify_sterics increase_rigidity Increase Rigidity nmrd->increase_rigidity purify_sample Purify Sample hplc_ms->purify_sample

Caption: A troubleshooting guide for diagnosing and addressing low relaxivity in modified Gadothis compound derivatives.

SBM_Theory_Factors relaxivity Relaxivity (r1) q Inner-Sphere Water (q) relaxivity->q tauR Rotational Time (τR) relaxivity->tauR kex Water Exchange (kex) relaxivity->kex increase_q Increase q q->increase_q increase_tauR Increase τR (Slower Tumbling) tauR->increase_tauR optimize_kex Optimize kex (Not too fast/slow) kex->optimize_kex

Caption: Key molecular factors influencing the relaxivity of gadolinium-based contrast agents according to the Solomon-Bloembergen-Morgan (SBM) theory.

References

Reducing residual solvents in synthesized Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing residual solvents in synthesized Versetamide.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in this compound synthesis?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of an active pharmaceutical ingredient (API) like this compound, which are not completely removed by practical manufacturing techniques.[1][2][3] They are a concern because they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][3] The presence of residual solvents can also affect the physicochemical properties of the API, such as its crystallinity, dissolution rate, and stability.[4]

Q2: What are the regulatory guidelines for residual solvents in pharmaceuticals?

A2: The primary regulatory guideline is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C (R8) guideline.[1][2][5] This guideline classifies residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

  • Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or have irreversible toxicity.

  • Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg per day or less is considered acceptable without justification.[5]

Q3: What are the likely sources of residual solvents in the this compound synthesis process?

A3: Residual solvents in this compound can originate from several stages of the manufacturing process:

  • Synthesis Reactions: Solvents used as the reaction medium for the various coupling and derivatization steps.

  • Purification: Solvents used during recrystallization, chromatography, or washing of the intermediate and final products.

  • Drying: Incomplete removal of solvents during the final drying stages of the API.

Q4: What analytical methods are used to detect and quantify residual solvents?

A4: The most common and recommended method for the analysis of residual solvents is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] This technique is highly sensitive and can accurately quantify volatile organic compounds even at trace levels.[3]

Troubleshooting Guide for Residual Solvents in this compound

This guide is structured around a plausible synthetic workflow for this compound, addressing common residual solvent issues that may be encountered at different stages.

Hypothetical this compound Synthesis Workflow

A potential, simplified synthetic route for this compound (N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine) is outlined below to provide context for the troubleshooting guide.

Versetamide_Synthesis_Workflow A Step 1: Backbone Assembly (e.g., Diethylenetriamine derivative + Protected Acetic Acid) B Step 2: Carboxymethylation (Alkylation of secondary amines) A->B Solvents: Ethanol, THF C Step 3: Amide Coupling (Activation of carboxylic acids and reaction with 2-methoxyethylamine) B->C Solvents: DMF, Acetonitrile D Step 4: Deprotection (Removal of protecting groups) C->D Solvents: DMF, DCM E Step 5: Final Purification (Recrystallization/Chromatography) D->E Solvents: DCM, Ethyl Acetate, Methanol F Final Product: This compound E->F Solvents: Ethanol/Water, Acetonitrile/Water

Caption: Hypothetical synthesis workflow for this compound.

Issue 1: Residual Dichloromethane (DCM) after Deprotection/Work-up

Q: I am observing a significant amount of Dichloromethane (DCM), a Class 2 solvent, in my this compound precursor after the deprotection step, even after rotary evaporation. What should I do?

A: DCM can be persistent, but several techniques can be employed for its removal.

  • Initial Troubleshooting:

    • Check Rotary Evaporator Conditions: Ensure the water bath temperature is appropriate for DCM (around 30-40°C) and that a sufficient vacuum is being applied.[6] However, do not apply excessive vacuum too quickly, as this can cause bumping and loss of product.

    • Solvent Swapping: After initial concentration, add a higher boiling point solvent in which your product is soluble (e.g., Toluene or Ethyl Acetate) and re-concentrate. Repeating this process 2-3 times can effectively remove the more volatile DCM.

  • Advanced Solutions:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a very effective method for removing trapped solvent molecules.

    • Vacuum Drying: Drying the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) for an extended period (12-24 hours) can significantly reduce DCM levels.

  • Preventative Measures:

    • During work-up, if performing a liquid-liquid extraction, ensure complete separation of the organic (DCM) layer.

    • Consider alternative, less toxic solvents for the deprotection or extraction steps if the process allows.[7]

Issue 2: Residual N,N-Dimethylformamide (DMF) after Amide Coupling

Q: My product is retaining N,N-Dimethylformamide (DMF), a Class 2 solvent, after the amide coupling reaction. Rotary evaporation is ineffective due to its high boiling point. How can I remove it?

A: DMF is a high-boiling point polar aprotic solvent and requires specific strategies for its removal.

  • Initial Troubleshooting:

    • Aqueous Washes: If your product is soluble in an immiscible organic solvent (e.g., Ethyl Acetate, Toluene), dissolve the crude product in that solvent and wash it multiple times (3-5 times) with water or brine (a saturated NaCl solution).[8][9][10] DMF is highly soluble in water and will partition into the aqueous layer. Using cold water can sometimes improve the efficiency of the extraction.[10]

    • Azeotropic Distillation with Toluene: Add toluene to the crude product and remove the solvents under reduced pressure. The toluene forms an azeotrope with DMF, which helps to remove it at a lower temperature than DMF's boiling point.[8] This may need to be repeated several times.

  • Advanced Solutions:

    • Precipitation/Anti-solvent Crystallization: If the product is poorly soluble in a non-polar solvent (e.g., heptane, diethyl ether), dissolving the DMF solution of the product into a large volume of the anti-solvent can cause the product to precipitate, leaving the DMF in the solution.

    • Lyophilization (Freeze-Drying): For some products, after dilution with water and removal of most organic solvents, lyophilization can effectively remove residual DMF.

  • Preventative Measures:

    • Use the minimum amount of DMF necessary to facilitate the reaction.

    • Explore alternative "greener" solvents for peptide coupling if possible, such as N-butylpyrrolidinone (NBP) or γ-valerolactone.[11]

Issue 3: Residual Acetonitrile (ACN) or Ethanol from Purification

Q: After final purification by preparative HPLC or recrystallization, I have residual Acetonitrile (Class 2) or Ethanol (Class 3) in my final this compound product. How can these be reduced?

A: Both acetonitrile and ethanol are common solvents in purification and can be effectively removed with the right techniques.

  • Initial Troubleshooting:

    • Prolonged Vacuum Drying: For both solvents, drying the final product under high vacuum at a slightly elevated temperature (e.g., 40-60°C) is the most common and effective method. The duration of drying will depend on the scale and physical form of the product.

    • Azeotropic Removal of Acetonitrile: Acetonitrile forms azeotropes with water and some alcohols. Adding a small amount of methanol during distillation can help to remove acetonitrile as a ternary azeotrope with a low boiling point.[12]

  • Advanced Solutions:

    • Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 is a green technology that can effectively remove residual solvents without leaving any residue of its own.[9][13][14][15] This method is particularly useful for heat-sensitive molecules.

    • Pervaporation: This membrane-based technology can be used to separate solvents from the product stream and is particularly effective for breaking azeotropes.[1][4][11][16][17]

  • Preventative Measures:

    • Optimize the purification method to use the minimum amount of organic solvent required.

    • Ensure the final product is a fine, crystalline powder rather than a dense solid, as this will increase the surface area and facilitate more efficient drying.

Quantitative Data on Solvent Removal Techniques

The effectiveness of various solvent removal techniques is summarized below. The actual efficiency will depend on the specific API, solvent, and experimental conditions.

TechniqueTarget SolventStarting ConcentrationFinal Concentration% Reduction (Approx.)Reference
Aqueous Wash (x3 with Brine) DMF~10-15% in organic layer< 0.5%> 95%General Lab Practice
Azeotropic Distillation Toluene~5%< 500 ppm> 99%[18]
Recrystallization VariousHigh (Co-crystallized)Typically < 1000 ppm> 99%[6][18][19]
Vacuum Drying (40°C, 24h) Acetonitrile~2-3%< 410 ppm (ICH Limit)> 98%General Lab Practice
Lyophilization Acetonitrile/WaterHPLC Fractions< 500 ppm> 99%[16][20]

Experimental Protocols

Protocol 1: Removal of DMF using Aqueous Extraction
  • Dissolution: Dissolve the crude product containing DMF in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Toluene) at a concentration of approximately 50-100 mg/mL.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water. Invert the funnel gently 10-15 times, releasing pressure periodically. Allow the layers to separate and discard the lower aqueous layer.

  • Brine Washes: Add an equal volume of saturated NaCl solution (brine) to the organic layer. Shake gently and discard the aqueous layer. Repeat this brine wash 2-3 more times. The high salt concentration helps to "pull" the polar DMF from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the DMF-free product.

Protocol 2: Recrystallization for Solvent Removal
  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common system for polar molecules is a mixture of a polar protic solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the hot primary solvent to achieve complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities and residual solvent from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Visualizations

Troubleshooting Logic for Residual Solvents

G start Residual Solvent Detected Above ICH Limit solvent_type Identify Solvent Class and Properties start->solvent_type high_bp High Boiling Point? (e.g., DMF, DMSO) solvent_type->high_bp Yes low_bp Low Boiling Point? (e.g., DCM, Hexane) solvent_type->low_bp No aqueous_wash Aqueous Wash / LLE high_bp->aqueous_wash rotovap Optimize Rotary Evaporation low_bp->rotovap azeotrope Azeotropic Distillation aqueous_wash->azeotrope If immiscible recrystallize Recrystallization / Precipitation azeotrope->recrystallize final_check Re-analyze by GC-MS recrystallize->final_check vac_oven Prolonged Vacuum Oven Drying rotovap->vac_oven vac_oven->recrystallize

Caption: Troubleshooting workflow for residual solvents.

Principle of Recrystallization for Purification

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling cluster_2 Step 3: Filtration P1 Product P2 Product Crystals I1 Impurity I2 Impurity (in solution) S1 Solvent caption1 Impure solid in minimum hot solvent caption2 Product crystallizes, impurity remains dissolved P3 Pure Solid Product I3 Impurity in Filtrate caption3 Separation of pure solid from dissolved impurity cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: The principle of purification by recrystallization.

References

Addressing excipient incompatibility in Gadoversetamide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gadoversetamide formulations. The following information is intended to assist in addressing potential excipient incompatibility issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the approved excipients in Gadothis compound formulations?

A1: Gadothis compound injection is formulated with gadothis compound as the active pharmaceutical ingredient, along with calcium this compound sodium, calcium chloride dihydrate, and water for injection. The pH may be adjusted with sodium hydroxide and/or hydrochloric acid.[1]

Q2: What are the common signs of excipient incompatibility in a Gadothis compound formulation?

A2: Signs of incompatibility can manifest as physical or chemical changes. Physical changes may include precipitation, color change, or the formation of visible particulate matter. Chemical changes can involve a decrease in the concentration of Gadothis compound, an increase in degradation products, or a shift in the formulation's pH outside of the acceptable range (typically 5.5 to 7.5).[1]

Q3: Why is the stability of the Gadothis compound chelate important?

A3: Gadothis compound is a linear, non-ionic gadolinium-based contrast agent (GBCA).[2] Linear chelates are generally less stable than macrocyclic chelates, making them more susceptible to the dissociation of the toxic free gadolinium (Gd³⁺) ion.[2] Excipient incompatibilities that alter the formulation's microenvironment, such as pH, could potentially compromise the stability of the chelate.

Q4: Can the presence of other metal ions affect Gadothis compound stability?

A4: Yes, the introduction of other metal ions, particularly divalent cations like zinc, can potentially lead to transmetallation, where the competing metal ion displaces the gadolinium from the this compound chelate.[1] The presence of excess calcium in the formulation is intended to mitigate this risk.

Q5: How can I investigate a suspected excipient incompatibility?

A5: A systematic approach is recommended, starting with a thorough characterization of the drug substance and all excipients individually. Binary mixtures of the drug substance and each excipient should then be prepared and subjected to accelerated stability studies. A range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR), can be employed to detect any interactions.[3][4][5]

Troubleshooting Guides

Issue 1: Unexpected Precipitation Observed in a Gadothis compound Formulation

This guide provides a systematic approach to identifying the cause of precipitation in a Gadothis compound formulation.

Potential Causes:

  • pH Shift: The solubility of Gadothis compound or its excipients may be pH-dependent. A shift in pH outside the optimal range could lead to precipitation.

  • Incompatibility with a New Excipient: Introduction of an unapproved or impure excipient could lead to a chemical reaction resulting in an insoluble product.

  • Concentration Effects: The concentration of Gadothis compound or an excipient may have exceeded its solubility limit under the specific formulation conditions.

  • Temperature Effects: Changes in temperature during manufacturing or storage could affect the solubility of the formulation components.

Troubleshooting Workflow:

G_1 start Precipitation Observed step1 Isolate and Characterize Precipitate start->step1 Visually inspect and collect sample step2 Analyze Formulation Supernatant step1->step2 Use FT-IR, XRD, or Microscopy step3 Review Formulation Records step2->step3 Use HPLC to check for degradation step4 Conduct Forced Degradation Studies step3->step4 Check pH, excipient lots, and processing parameters step5 Identify Root Cause and Remediate step4->step5 Investigate pH, temperature, and light effects end_node Formulation Optimized step5->end_node Modify formulation or process

Troubleshooting workflow for precipitation.

Experimental Protocols:

  • Precipitate Characterization:

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the precipitate with an appropriate solvent to remove any soluble components.

    • Dry the precipitate under vacuum.

    • Analyze the precipitate using FT-IR to identify functional groups and compare with the spectra of Gadothis compound and known excipients. X-ray Powder Diffraction (XRPD) can be used to determine the crystalline structure.[6]

  • Supernatant Analysis:

    • Carefully separate the supernatant from the precipitate.

    • Analyze the supernatant using a stability-indicating HPLC method to quantify the remaining Gadothis compound and detect any degradation products.[5]

    • Measure the pH of the supernatant and compare it to the target pH of the formulation.

Issue 2: Decrease in Gadothis compound Concentration in Stability Studies

This guide outlines the steps to investigate a loss of Gadothis compound potency during stability testing.

Potential Causes:

  • Chemical Degradation: Gadothis compound may be degrading due to an interaction with an excipient, catalyzed by factors such as pH, light, or temperature.

  • Adsorption to Container/Closure: Gadothis compound may be adsorbing to the surface of the storage vial or stopper.

  • Transmetallation: The gadolinium ion may be displaced from the chelate by another metal ion present as an impurity in an excipient.

Troubleshooting Workflow:

G_2 start Potency Loss Detected step1 Confirm with Stability-Indicating HPLC start->step1 Re-assay stability samples step2 Analyze for Degradation Products step1->step2 Use HPLC-MS to identify unknown peaks step3 Conduct Excipient Compatibility Studies step2->step3 Binary mixtures under stress conditions step4 Investigate Container/Closure Interactions step3->step4 DSC and FT-IR analysis step5 Identify Degradation Pathway and Mitigate step4->step5 Analyze rinse solutions of containers end_node Stable Formulation Achieved step5->end_node Reformulate with compatible excipients

Investigating Gadothis compound potency loss.

Experimental Protocols:

  • Forced Degradation Studies:

    • Prepare solutions of Gadothis compound with and without each excipient.

    • Expose the solutions to stress conditions (e.g., elevated temperature, UV light, acidic and basic conditions).

    • Analyze the samples at various time points using a stability-indicating HPLC method.

    • Compare the degradation profiles to identify any excipients that accelerate the degradation of Gadothis compound.

  • Excipient Compatibility Screening using DSC:

    • Prepare physical mixtures of Gadothis compound with each excipient in a 1:1 ratio.

    • Run a DSC scan for each individual component and each mixture.

    • Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in peak positions can indicate an interaction.[4][5]

Data Presentation

The following tables provide a template for organizing quantitative data from excipient compatibility studies.

Table 1: HPLC Stability Data for Gadothis compound with Excipient X under Accelerated Conditions (40°C/75% RH)

Time PointGadothis compound Assay (%) - ControlGadothis compound Assay (%) - With Excipient XTotal Impurities (%) - ControlTotal Impurities (%) - With Excipient X
T=0100.0100.0<0.1<0.1
T=1 week99.598.00.52.0
T=2 weeks99.096.11.03.9
T=4 weeks98.192.51.97.5

Table 2: DSC Thermal Analysis Results for Gadothis compound and Excipients

SampleOnset of Melting (°C)Peak Melting Point (°C)Observations
Gadothis compound150.2155.8Sharp endotherm
Excipient Y120.5125.1Sharp endotherm
Gadothis compound + Excipient Y (1:1)115.3122.4Broadened endotherm, appearance of new exothermic peak at 180°C

Experimental Protocols

1. Stability-Indicating HPLC Method for Gadothis compound

  • Objective: To develop a quantitative method to separate Gadothis compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Differential Scanning Calorimetry (DSC) for Excipient Compatibility

  • Objective: To screen for potential physical or chemical interactions between Gadothis compound and excipients.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (individual component or 1:1 physical mixture) into an aluminum pan and seal.

  • Heating Rate: 10°C/min.

  • Temperature Range: Typically from ambient temperature to a temperature above the melting or decomposition point of the components.

  • Atmosphere: Inert nitrogen atmosphere.

  • Analysis: Analyze the resulting thermograms for changes in melting points, the appearance of new peaks, or changes in enthalpy.[3][6]

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Gadoversetamide Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of Gadoversetamide, a gadolinium-based contrast agent. It outlines the official United States Pharmacopeia (USP) methods and compares them with a representative alternative High-Performance Liquid Chromatography (HPLC) method. This document is intended to assist researchers, scientists, and drug development professionals in understanding and implementing robust analytical strategies for Gadothis compound.

Overview of Analytical Approaches for Gadothis compound

The quality control of Gadothis compound active pharmaceutical ingredient (API) and finished drug product relies on a suite of analytical tests to ensure its identity, purity, strength, and quality. The United States Pharmacopeia (USP) provides a monograph for Gadothis compound that details the official analytical procedures. Alongside these compendial methods, alternative methods, often leveraging more modern chromatographic techniques, can be developed and validated to offer improvements in efficiency, sensitivity, or specificity.

USP Pharmacopeial Methods

The USP monograph for Gadothis compound outlines several key tests for its quality control:

  • Identification: A qualitative test to confirm the presence of gadolinium. This is typically a colorimetric test.

  • Assay: A quantitative HPLC method to determine the potency of Gadothis compound.

  • Limit of Free Gadolinium: A test to control the amount of free, unchelated gadolinium, which is a critical safety parameter.

  • Limit of 2-Methoxyethylamine: A chromatographic method to quantify this potential process-related impurity.

  • Chromatographic Purity: An HPLC method to detect and quantify other related substances and impurities.

  • Water Content: Determined by Karl Fischer titration.

  • Bacterial Endotoxins: To ensure the sterility of the drug product.

Alternative Analytical Methods

While the USP methods are the regulatory standard, alternative methods are often developed for various reasons, such as improved run times, reduced solvent consumption, or enhanced sensitivity for impurity profiling. A common alternative is an optimized isocratic or gradient HPLC-UV method. For more specialized applications, such as the speciation of different gadolinium complexes, more advanced techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Hydrophilic Interaction Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) may be employed.

This guide will focus on a comparative validation of the USP HPLC assay method with a representative alternative HPLC-UV method.

Comparison of Analytical Methods for Gadothis compound Assay

The following tables summarize the key performance parameters of the USP HPLC method and a representative alternative HPLC-UV method for the assay of Gadothis compound. The data for the alternative method is representative of what would be expected for a validated method for a similar gadolinium-based contrast agent.

Table 1: Summary of Analytical Methods for Gadothis compound Assay

ParameterUSP HPLC MethodRepresentative Alternative HPLC-UV Method
Principle Isocratic Reversed-Phase HPLC with UV detection.Isocratic or Gradient Reversed-Phase HPLC with UV detection.
Stationary Phase L1 packing (C18)Modern C18 column with smaller particle size (e.g., < 3 µm) for higher efficiency.
Mobile Phase A buffered aqueous solution with an organic modifier (e.g., acetonitrile).Optimized buffered mobile phase for improved peak shape and faster elution.
Detection UV spectrophotometry.UV/PDA detection for peak purity analysis.
Quantification External standard calibration.External standard calibration.
Key Performance Aspects Robust and well-established method. May have longer run times and higher solvent consumption.Potentially faster analysis, reduced solvent usage, and higher chromatographic efficiency.

Table 2: Quantitative Performance Data Comparison for Gadothis compound Assay

Validation ParameterUSP HPLC Method (Typical Expected Performance)Representative Alternative HPLC-UV Method (Typical Performance)ICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.99
Range 80% - 120% of the nominal concentration50% - 150% of the nominal concentrationDefined by linearity and accuracy
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Within ±2.0% of the true value
Precision (% RSD)
Repeatability≤ 1.0%≤ 0.5%≤ 2.0%
Intermediate Precision≤ 2.0%≤ 1.0%≤ 3.0%
Limit of Detection (LOD) Not typically required for assay methods.Not typically required for assay methods.-
Limit of Quantitation (LOQ) Not typically required for assay methods.Not typically required for assay methods.-
Specificity Demonstrated by resolution from impurities.Demonstrated by resolution and peak purity analysis.No interference at the analyte peak
Robustness Method remains unaffected by small variations.Method remains unaffected by small variations.No significant impact on results

Experimental Protocols

Representative Alternative HPLC-UV Method for Gadothis compound Assay

This protocol describes a typical validated HPLC-UV method for the quantification of Gadothis compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase: 20 mM Phosphate buffer (pH 6.8) : Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

Standard Solution Preparation:

  • Accurately weigh about 50 mg of Gadothis compound Reference Standard (RS) into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

Sample Solution Preparation:

  • Accurately weigh a portion of the sample equivalent to about 50 mg of Gadothis compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (e.g., n=5) and verify system suitability parameters (e.g., %RSD of peak areas < 1.0%, tailing factor < 1.5).

  • Inject the sample solution.

  • Calculate the concentration of Gadothis compound in the sample by comparing the peak area of the sample to the average peak area of the standard solution.

Visualization of Workflows

General Quality Control Workflow for Gadothis compound

Gadoversetamide_QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Gadothis compound API or Drug Product Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation Identification Identification (e.g., Colorimetric Test) Preparation->Identification Assay Assay (HPLC-UV) Preparation->Assay Impurities Chromatographic Purity (HPLC-UV) Preparation->Impurities Free_Gd Limit of Free Gadolinium Preparation->Free_Gd Water Water Content (Karl Fischer) Preparation->Water Endotoxins Bacterial Endotoxins Preparation->Endotoxins Data_Analysis Data Analysis and Comparison to Specifications Identification->Data_Analysis Assay->Data_Analysis Impurities->Data_Analysis Free_Gd->Data_Analysis Water->Data_Analysis Endotoxins->Data_Analysis OOS_Investigation Out-of-Specification (OOS) Investigation Data_Analysis->OOS_Investigation Fails Release Batch Release Data_Analysis->Release Passes OOS_Investigation->Data_Analysis Corrective Action

Caption: General workflow for the quality control of Gadothis compound.
Stability-Indicating Method Development Workflow

Stability_Indicating_Method_Workflow cluster_0 Forced Degradation cluster_1 Method Development and Optimization cluster_2 Method Validation Drug_Substance Gadothis compound Acid Acid Hydrolysis Drug_Substance->Acid Base Base Hydrolysis Drug_Substance->Base Oxidation Oxidative Stress Drug_Substance->Oxidation Thermal Thermal Stress Drug_Substance->Thermal Photolytic Photolytic Stress Drug_Substance->Photolytic Analyze_Stressed Analyze Stressed Samples Acid->Analyze_Stressed Base->Analyze_Stressed Oxidation->Analyze_Stressed Thermal->Analyze_Stressed Photolytic->Analyze_Stressed HPLC_Development Develop HPLC Method HPLC_Development->Analyze_Stressed Check_Resolution Check Resolution of Degradants Analyze_Stressed->Check_Resolution Check_Resolution->HPLC_Development Inadequate Validation Validate Method (ICH Q2(R1)) Check_Resolution->Validation Adequate Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for developing a stability-indicating analytical method.

Impurity Profiling and Stability-Indicating Studies

Impurity Profiling

Impurity profiling is a critical aspect of Gadothis compound quality control to ensure its safety and efficacy. The USP monograph specifies limits for known related compounds, such as Gadothis compound Related Compound A and Gadothis compound Related Compound B. A robust chromatographic purity method should be able to separate and quantify these and any other potential process-related impurities or degradation products.

Modern techniques like UPLC-MS can be invaluable for the identification and characterization of unknown impurities detected during routine analysis or stability studies.

Stability-Indicating Forced Degradation Studies

Forced degradation studies are essential for the development of stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. The goal is to generate potential degradation products and ensure that the analytical method can effectively separate them from the intact drug substance.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The developed stability-indicating method must be able to resolve all significant degradation products from the Gadothis compound peak, demonstrating its specificity for the intact drug in the presence of its degradants.

References

A Comparative Analysis of Versetamide and DTPA Gadolinium Complexes for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two linear gadolinium-based contrast agents (GBCAs): Versetamide (gadothis compound) and Diethylenetriaminepentaacetic acid (DTPA) gadolinium complex (gadopentetate dimeglumine). This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the key performance characteristics of these two agents.

Executive Summary

This compound and the DTPA gadolinium complex are both paramagnetic contrast agents used to enhance tissue contrast in magnetic resonance imaging (MRI).[1] Both agents consist of a gadolinium ion (Gd³⁺) chelated by a linear ligand, which is essential for minimizing the toxicity of the free gadolinium ion.[1][2] The primary mechanism of action for both complexes is the shortening of the T1 relaxation time of nearby water protons, which results in a brighter signal on T1-weighted MR images.[1]

Despite their similar application and mechanism, key differences in their molecular structure—this compound being a non-ionic complex and the DTPA complex being ionic—lead to variations in their stability, relaxivity, and toxicity profiles.[2][3] Generally, ionic linear chelates like the DTPA complex exhibit higher thermodynamic stability compared to non-ionic linear chelates such as this compound.[2][3] This difference in stability is a critical factor influencing their in vivo behavior and safety.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and DTPA gadolinium complexes.

Table 1: Physicochemical Properties

PropertyThis compound (Gadothis compound)DTPA Gadolinium Complex (Gadopentetate Dimeglumine)
Molecular Structure Linear, Non-ionicLinear, Ionic
Thermodynamic Stability (log K) Not readily available in cited literature; qualitatively lower than Gd-DTPA[2][3]22.46[4]

Table 2: Performance Characteristics

ParameterThis compound (Gadothis compound)DTPA Gadolinium Complex (Gadopentetate Dimeglumine)
T1 Relaxivity (in plasma, at 1.5 T) 4.4 - 5.0 mM⁻¹s⁻¹[1]3.9 - 4.3 mM⁻¹s⁻¹[5]
Recommended Dosage 0.1 mmol/kg[1]0.1 mmol/kg[5]

Table 3: Toxicological Data

ParameterThis compound (Gadothis compound)DTPA Gadolinium Complex (Gadopentetate Dimeglumine)
Acute Toxicity (LD50) 30.3 mmol/kg (mouse, IV)[6]10 mmol/kg (rat, IV)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Thermodynamic Stability Constant (Potentiometric Titration)

Objective: To determine the thermodynamic stability constant (log K) of the gadolinium complex, which quantifies the affinity between the gadolinium ion and the chelating ligand.[8]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized stock solution of the ligand (this compound or DTPA) of known concentration.

    • Prepare a standardized stock solution of gadolinium(III) chloride (GdCl₃) of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[9]

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

    • Calibrate a pH electrode using standard buffer solutions.

    • Place a known volume and concentration of the ligand and GdCl₃ in the titration vessel, along with the background electrolyte. The metal-to-ligand ratio is typically 1:1.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

    • Use a suitable computer program (e.g., SUPERQUAD, HYPERQUAD) to analyze the titration data.[9]

    • The program refines the stability constant(s) by minimizing the difference between the experimental and calculated pH values based on the known concentrations of all species and the equilibrium equations.

Measurement of T1 Relaxivity

Objective: To measure the T1 relaxivity (r₁) of the gadolinium complex, which represents its efficiency in shortening the T1 relaxation time of water protons.[1]

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of the gadolinium complex in a relevant medium (e.g., water, saline, or plasma) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

    • Also prepare a sample of the medium without the contrast agent to serve as a control.

  • MRI Measurement:

    • Place the samples in a phantom and position it within the MRI scanner.

    • Use an inversion-recovery spin-echo (IR-SE) pulse sequence to measure the T1 relaxation time of each sample.

    • Acquire data at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37 °C).

  • Data Analysis:

    • Calculate the T1 relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.

    • Plot the relaxation rate (R₁) as a function of the concentration of the gadolinium complex.

    • The slope of the resulting linear plot represents the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.[1]

Determination of Acute Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of the gadolinium complex, which is the dose required to cause mortality in 50% of a test animal population.

Methodology:

  • Animal Model:

    • Select a suitable animal model (e.g., mice or rats) of a specific strain, age, and weight.

    • House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provide free access to food and water.

  • Dose Preparation and Administration:

    • Prepare a series of graded doses of the gadolinium complex.

    • Administer a single intravenous (IV) injection of a specific dose to each animal in a dose group.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

    • Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Use a statistical method, such as the probit analysis, to calculate the LD50 value and its 95% confidence interval.

Visualizations

Signaling Pathway: Mechanism of T1 Relaxation Enhancement

G cluster_0 Gadolinium Complex cluster_1 Interaction with Water cluster_2 MRI Signal Enhancement Gd_Complex Gd³⁺ Chelate (this compound or DTPA) Water Nearby Water Protons (H⁺) Gd_Complex->Water Paramagnetic Interaction T1_Shortening Shortened T1 Relaxation Time Water->T1_Shortening Accelerated Relaxation Bright_Signal Increased Signal Intensity (Brighter Image) T1_Shortening->Bright_Signal Results in

Caption: Mechanism of T1 relaxation enhancement by gadolinium complexes.

Experimental Workflow: Determination of Relaxivity

G start Start prep Prepare Serial Dilutions of Contrast Agent start->prep mri Measure T1 Relaxation Times (MRI Scanner) prep->mri calc_rate Calculate Relaxation Rates (R1 = 1/T1) mri->calc_rate plot Plot R1 vs. Concentration calc_rate->plot slope Calculate Slope of the Line plot->slope end Relaxivity (r1) slope->end

Caption: Workflow for the determination of T1 relaxivity.

Experimental Workflow: Synthesis of Gadolinium Complexes

G cluster_this compound This compound Synthesis cluster_dtpa Gd-DTPA Synthesis DTPA_anhydride DTPA Dianhydride versetamide_ligand This compound Ligand DTPA_anhydride->versetamide_ligand methoxyethylamine 2-Methoxyethylamine methoxyethylamine->versetamide_ligand gadothis compound Gadothis compound versetamide_ligand->gadothis compound Gd2O3_V Gadolinium(III) Oxide Gd2O3_V->gadothis compound DTPA_ligand DTPA Gd_DTPA_complex Gd-DTPA Complex DTPA_ligand->Gd_DTPA_complex Gd2O3_D Gadolinium(III) Oxide Gd2O3_D->Gd_DTPA_complex gadopentetate Gadopentetate Dimeglumine Gd_DTPA_complex->gadopentetate meglumine Meglumine meglumine->gadopentetate

Caption: Simplified synthesis workflows for this compound and Gd-DTPA complexes.[7][10][11][12]

Logical Relationship: Comparison of this compound and DTPA Complexes

G cluster_key Comparison This compound This compound (Gadothis compound) Structure: Linear, Non-ionic Relaxivity: 4.4-5.0 mM⁻¹s⁻¹ Stability: Lower LD50: 30.3 mmol/kg (mouse) DTPA DTPA Gd Complex (Gadopentetate) Structure: Linear, Ionic Relaxivity: 3.9-4.3 mM⁻¹s⁻¹ Stability: Higher LD50: 10 mmol/kg (rat) key Higher Relaxivity -> Potentially Better Contrast Higher Stability -> Lower Risk of Gd³⁺ Release Higher LD50 -> Lower Acute Toxicity

Caption: Key comparative aspects of this compound and DTPA gadolinium complexes.

References

Unveiling Kinetic Inertness: A Comparative Analysis of Versetamide and DOTA-based Ligands in Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of metal-ligand complexes is a critical parameter, particularly in the context of radiopharmaceuticals and MRI contrast agents. The kinetic inertness of a chelating agent—its ability to resist dissociation of the complexed metal ion—is paramount for in vivo applications to prevent the release of potentially toxic metal ions. This guide provides an objective comparison of the kinetic inertness of the linear chelating agent, Versetamide, and the widely used macrocyclic DOTA-based ligands.

This analysis synthesizes available experimental data to highlight the structural and functional differences that dictate the in vivo stability of their respective metal complexes. The inherent structural rigidity of DOTA-based ligands generally imparts superior kinetic inertness compared to the more flexible, linear structure of this compound.

At a Glance: Key Performance Differences

The kinetic stability of chelates is a crucial factor in their in vivo performance. Macrocyclic chelators like DOTA form a cage-like structure around the metal ion, leading to a significantly higher kinetic inertness compared to linear chelators such as this compound (a derivative of DTPA). This structural difference is a key determinant in the potential for in vivo dissociation and release of the metal ion.

ParameterGadothis compound (this compound-based)Gadoterate (DOTA-based)
Structure LinearMacrocyclic
Dissociation Half-life (t½) at pH 1 ~35 seconds (for the similar linear agent gadodiamide)Up to 1 month
In Vitro Gd3+ Release in Human Serum (15 days) ~20%No detectable release

The Foundational Difference: Structure Dictates Stability

The disparity in kinetic inertness between this compound and DOTA-based ligands stems directly from their molecular architecture.

This compound , a linear polyaminocarboxylic acid, offers a flexible backbone that can wrap around a metal ion. However, this flexibility also provides multiple pathways for the complex to dissociate, making it more susceptible to acid-catalyzed dissociation and transmetallation with endogenous metal ions like zinc.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are macrocyclic ligands. Their pre-organized, cage-like structure rigidly encapsulates the metal ion. This "macrocyclic effect" significantly hinders the dissociation of the metal ion, as the ligand must undergo a high-energy conformational change to release it. Consequently, DOTA-based complexes exhibit exceptional kinetic inertness.[1][2]

Experimental Evidence: Quantifying Kinetic Inertness

The kinetic inertness of these ligands is experimentally assessed through two primary methods: acid-catalyzed dissociation and transmetallation studies.

Acid-Catalyzed Dissociation

This method measures the rate at which the metal complex dissociates in a highly acidic environment. The harsh conditions accelerate the dissociation process, allowing for a comparative assessment of the ligands' intrinsic stability.

An in vitro study comparing the dissociation of gadolinium-based MRI contrast agents at a pH of 1 demonstrated a stark difference between linear and macrocyclic chelates. The gadolinium complex of gadodiamide, a linear chelator structurally similar to gadothis compound, exhibited a dissociation half-life of approximately 35 seconds.[3] In contrast, the DOTA-based macrocyclic agent, gadoterate, remained complexed for up to a month under the same conditions.[3] This vast difference underscores the superior kinetic inertness of the macrocyclic structure.

Transmetallation

Transmetallation studies assess the propensity of a chelated metal ion to be displaced by another metal ion present in the biological milieu, most commonly zinc (Zn²⁺). This is a critical measure of in vivo stability.

Studies have shown that linear chelates like those based on DTPA (the parent structure of this compound) are more susceptible to transmetallation than their macrocyclic counterparts.[4] One in vitro study reported that approximately 20% of gadolinium (Gd³⁺) was released from gadothis compound when incubated in human serum for 15 days. In contrast, no detectable gadolinium release was observed from the DOTA-based macrocyclic agents under the same conditions. This highlights the significantly lower kinetic inertness of the this compound-based complex in a biologically relevant environment.

Experimental Protocols

Below are detailed methodologies for the key experiments used to evaluate the kinetic inertness of chelating ligands.

Acid-Catalyzed Dissociation Kinetics

This protocol outlines the measurement of the dissociation rate of a metal-ligand complex under acidic conditions.

Objective: To determine the dissociation half-life (t½) of a metal chelate in a strong acid solution.

Materials:

  • The metal chelate of interest (e.g., Gadothis compound, Gadoterate)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter

  • Spectrophotometer or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Thermostated water bath

Procedure:

  • Preparation of Acidic Solution: Prepare a solution of known HCl concentration (e.g., 0.1 M, 1 M) in deionized water.

  • Sample Preparation: Prepare a stock solution of the metal chelate at a known concentration.

  • Initiation of Dissociation: In a thermostated vessel at a controlled temperature (e.g., 25°C or 37°C), add a known volume of the metal chelate stock solution to the acidic solution to achieve the desired final concentration. Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if necessary): Depending on the analytical method, it may be necessary to quench the dissociation reaction in the aliquots, for example, by rapidly neutralizing the acid with a base.

  • Analysis: Determine the concentration of the dissociated metal ion or the remaining intact chelate in each aliquot.

    • Spectrophotometry: If the metal chelate has a distinct UV-Vis absorbance spectrum from the free ligand and metal ion, changes in absorbance at a specific wavelength can be monitored over time.

    • ICP-MS: This technique can directly measure the concentration of the released metal ion with high sensitivity. The intact chelate may need to be separated from the free metal ion prior to measurement, for example, using a separation technique like HPLC.

  • Data Analysis: Plot the concentration of the intact chelate versus time. Fit the data to a first-order or pseudo-first-order kinetic model to determine the dissociation rate constant (k_obs). The half-life (t½) is then calculated as ln(2)/k_obs.

Transmetallation Kinetics with Zinc

This protocol details the procedure for evaluating the kinetic stability of a metal chelate in the presence of a competing metal ion, such as zinc.

Objective: To measure the rate of metal displacement from a chelate by zinc ions.

Materials:

  • The metal chelate of interest

  • Zinc chloride (ZnCl₂) or another suitable zinc salt

  • Buffer solution (e.g., phosphate or TRIS buffer, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometer) or a relaxometer for MRI contrast agents.

Procedure:

  • Solution Preparation: Prepare stock solutions of the metal chelate and zinc chloride in the chosen buffer at known concentrations.

  • Reaction Initiation: In a thermostated vessel at 37°C, mix the metal chelate solution with the zinc chloride solution to achieve the desired final concentrations (e.g., equimolar or with an excess of zinc).

  • Monitoring the Reaction:

    • HPLC: At various time points, inject an aliquot of the reaction mixture into the HPLC system. The HPLC method should be capable of separating the original metal chelate from the newly formed zinc chelate and the free ligand. The concentration of each species is quantified by integrating the corresponding peak area.

    • Relaxometry (for paramagnetic chelates like Gd³⁺): The T1 relaxation time of the solution is measured over time. As the paramagnetic metal ion is displaced by the diamagnetic zinc ion, the relaxivity of the solution will change, allowing for the calculation of the dissociation rate.

  • Data Analysis: Plot the concentration of the original metal chelate as a function of time. The data is then fitted to an appropriate kinetic model to determine the rate constant for the transmetallation reaction.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the structural differences and the experimental workflow for assessing kinetic inertness.

Structural Comparison of Ligands cluster_this compound This compound (Linear) cluster_dota DOTA-based (Macrocyclic) V This compound V_structure Flexible, open-chain structure V->V_structure V_dissociation Multiple dissociation pathways V_structure->V_dissociation Lower Kinetic Inertness Lower Kinetic Inertness V_dissociation->Lower Kinetic Inertness D DOTA D_structure Rigid, pre-organized macrocycle D->D_structure D_dissociation High-energy conformational change required for dissociation D_structure->D_dissociation Higher Kinetic Inertness Higher Kinetic Inertness D_dissociation->Higher Kinetic Inertness

Caption: Structural differences between linear and macrocyclic ligands.

Experimental Workflow for Kinetic Inertness cluster_acid Acid-Catalyzed Dissociation cluster_trans Transmetallation A1 Prepare Metal Chelate and Acidic Solution A2 Initiate Dissociation (mix solutions) A1->A2 A3 Sample at Time Intervals A2->A3 A4 Analyze Dissociated Metal (e.g., ICP-MS) A3->A4 A5 Calculate Dissociation Rate and Half-life A4->A5 T1 Prepare Metal Chelate and Zinc Solution T2 Initiate Transmetallation (mix solutions) T1->T2 T3 Monitor Reaction (e.g., HPLC, Relaxometry) T2->T3 T4 Quantify Species Over Time T3->T4 T5 Determine Transmetallation Rate Constant T4->T5

Caption: Workflow for kinetic inertness assessment.

Conclusion

The evidence strongly indicates that DOTA-based macrocyclic ligands offer substantially greater kinetic inertness compared to the linear chelator this compound. This is a direct consequence of the rigid, pre-organized structure of the macrocycle, which effectively "cages" the metal ion and hinders its dissociation. For applications where minimizing the in vivo release of metal ions is of utmost importance, such as in the development of radiopharmaceuticals and next-generation MRI contrast agents, the superior kinetic stability of DOTA-based ligands makes them the preferred choice. While linear chelators like this compound have their applications, a thorough understanding of their kinetic limitations is essential for ensuring the safety and efficacy of the final drug product.

References

Biophysical Characterization of Versetamide-Gadolinium Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biophysical comparison of the Versetamide-gadolinium complex (Gadothis compound) with other commonly used gadolinium-based contrast agents (GBCAs). The data presented is intended to assist researchers and clinicians in making informed decisions regarding the selection of contrast agents for magnetic resonance imaging (MRI) applications.

Overview of this compound-Gadolinium Complex

This compound-gadolinium, also known as Gadothis compound (OptiMARK®), is a linear, non-ionic gadolinium-based contrast agent. Its molecular structure consists of the gadolinium ion (Gd³⁺) chelated by the ligand this compound. As a paramagnetic agent, it functions by shortening the T1 relaxation time of water protons in its vicinity, thereby enhancing the signal intensity in T1-weighted MR images. Gadothis compound is classified as a Group I GBCA by the American College of Radiology, a category associated with a greater number of reported cases of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.

Comparative Data on Biophysical Properties

The efficacy and safety of a GBCA are largely determined by its biophysical properties, primarily its relaxivity, stability, and interaction with plasma proteins. This section provides a quantitative comparison of these parameters for this compound-gadolinium and a selection of other linear and macrocyclic GBCAs.

Relaxivity

Relaxivity (r1 and r2, in mM⁻¹s⁻¹) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. Higher r1 relaxivity generally leads to greater contrast enhancement in T1-weighted images.

Table 1: T1 (r1) and T2 (r2) Relaxivity of Gadolinium-Based Contrast Agents

Contrast Agent (Trade Name)Chelate Structurer1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 1.5Tr1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 3Tr2 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 1.5Tr2 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 3T
Gadothis compound (OptiMARK®) Linear, Non-ionic 4.4 - 5.0 ~4.2 ~5.6 ~5.8
Gadopentetate dimeglumine (Magnevist®)Linear, Ionic3.9 - 4.3~3.8~5.7~5.9
Gadobenate dimeglumine (MultiHance®)Linear, Ionic6.0 - 6.6~5.4~8.7~9.9
Gadoteridol (ProHance®)Macrocyclic, Non-ionic3.9 - 4.33.28 ± 0.09~4.5~4.2
Gadobutrol (Gadavist®/Gadovist®)Macrocyclic, Non-ionic4.78 ± 0.124.97 ± 0.59~5.2~5.6
Gadoterate meglumine (Dotarem®)Macrocyclic, Ionic3.4 - 3.83.00 ± 0.13~4.1~3.9

Note: Relaxivity values can vary depending on the experimental conditions (e.g., temperature, magnetic field strength, and medium). The data presented here are compiled from various sources for comparative purposes.

Stability

The stability of a gadolinium complex is crucial for its safety profile. It is characterized by thermodynamic stability (log K), which indicates the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium, and kinetic stability, which describes the rate at which the complex dissociates. Lower stability increases the risk of gadolinium ion release, which is associated with toxicity.

Table 2: Stability of Gadolinium-Based Contrast Agents

Contrast AgentChelate StructureThermodynamic Stability (log K)Kinetic Stability (Dissociation Half-life at pH 1)
Gadothis compound (OptiMARK®) Linear, Non-ionic 16.6 Not readily available
Gadodiamide (Omniscan®)Linear, Non-ionic16.935 seconds
Gadopentetate dimeglumine (Magnevist®)Linear, Ionic22.1~1 hour
Gadobenate dimeglumine (MultiHance®)Linear, Ionic22.6>10 hours
Gadoteridol (ProHance®)Macrocyclic, Non-ionic23.83.9 hours
Gadobutrol (Gadavist®/Gadovist®)Macrocyclic, Non-ionic21.8Years
Gadoterate meglumine (Dotarem®)Macrocyclic, Ionic25.6338 hours

Note: Gadothis compound and Gadodiamide are considered among the least stable GBCAs. Macrocyclic agents generally exhibit significantly higher kinetic stability than linear agents.

Protein Binding

The interaction of GBCAs with human serum albumin (HSA) can influence their relaxivity and pharmacokinetic properties. Most extracellular GBCAs exhibit weak or negligible protein binding.

Table 3: Human Serum Albumin (HSA) Binding of Gadolinium-Based Contrast Agents

Contrast AgentChelate StructureProtein Binding (%)
Gadothis compound (OptiMARK®) Linear, Non-ionic Weak/Negligible
Gadopentetate dimeglumine (Magnevist®)Linear, IonicWeak/Negligible
Gadobenate dimeglumine (MultiHance®)Linear, Ionic~20%
Gadoteridol (ProHance®)Macrocyclic, Non-ionicNegligible
Gadobutrol (Gadavist®/Gadovist®)Macrocyclic, Non-ionicNegligible
Gadoterate meglumine (Dotarem®)Macrocyclic, IonicNegligible

Note: The weak protein binding of Gadobenate dimeglumine contributes to its higher relaxivity compared to other linear agents.

Experimental Protocols

This section outlines the general methodologies used to determine the biophysical parameters presented above.

Relaxivity Measurement

The determination of r1 and r2 relaxivities typically involves measuring the T1 and T2 relaxation times of water protons in solutions containing varying concentrations of the contrast agent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare serial dilutions of GBCA in desired medium (e.g., water, plasma) prep2 Place samples in NMR tubes prep1->prep2 acq1 Place samples in MRI scanner or relaxometer prep2->acq1 acq2 Acquire T1 data using an inversion-recovery pulse sequence acq1->acq2 acq3 Acquire T2 data using a spin-echo pulse sequence acq1->acq3 an1 Fit signal intensity vs. time data to exponential decay curves to determine T1 and T2 for each concentration acq2->an1 acq3->an1 an2 Plot 1/T1 and 1/T2 (relaxation rates) vs. GBCA concentration an1->an2 an3 The slope of the linear fit gives r1 and r2 relaxivity an2->an3

Workflow for Relaxivity Measurement
Stability Assessment (Transmetallation Assay)

The kinetic stability of a GBCA can be assessed by measuring its resistance to transmetallation, a process where the gadolinium ion is displaced by another metal ion, such as zinc (Zn²⁺).

G cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis setup1 Prepare a solution of the Gd-complex in a buffered solution (e.g., phosphate buffer at physiological pH) setup2 Add a competing metal ion (e.g., ZnCl2) setup1->setup2 mon1 Monitor the change in a physical property over time setup2->mon1 mon2 Example: Measure the change in water proton relaxivity (1/T1) mon1->mon2 an1 The rate of change is related to the rate of transmetallation mon2->an1 an2 Calculate the dissociation half-life of the Gd-complex an1->an2

Transmetallation Assay Workflow
Protein Binding Assay

Protein binding is often determined by measuring the change in relaxivity of a GBCA solution upon the addition of a protein like human serum albumin (HSA).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare two sets of GBCA solutions at various concentrations prep2 Set 1: In buffer prep1->prep2 prep3 Set 2: In buffer containing a known concentration of HSA prep1->prep3 meas1 Measure the T1 relaxation times for all samples in both sets prep2->meas1 prep3->meas1 an1 Calculate the r1 relaxivity for both sets meas1->an1 an2 An increase in relaxivity in the presence of HSA indicates protein binding an1->an2 an3 The extent of binding can be quantified using appropriate binding models an2->an3

Protein Binding Assay Workflow

Discussion and Conclusion

The biophysical characterization of this compound-gadolinium reveals properties typical of a linear, non-ionic GBCA. Its r1 relaxivity is comparable to other non-ionic agents, both linear and macrocyclic. However, its thermodynamic and kinetic stability are significantly lower than those of macrocyclic agents. This lower stability is a key factor contributing to its classification as a Group I agent with a higher risk of NSF. The weak to negligible protein binding of this compound-gadolinium is a common feature among most extracellular GBCAs, with the exception of agents like Gadobenate dimeglumine, where modest protein interaction leads to enhanced relaxivity.

A Head-to-Head Comparison of Gadoversetamide and Other Linear Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gadoversetamide (OptiMARK®) with other linear gadolinium-based contrast agents (GBCAs), focusing on performance, safety, and physicochemical properties. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

The selection of a gadolinium-based contrast agent for magnetic resonance imaging (MRI) is a critical decision, balancing diagnostic efficacy with patient safety. Linear GBCAs, a class characterized by their open-chain chelate structure, have been widely used but have also come under scrutiny due to concerns about gadolinium retention and the risk of nephrogenic systemic fibrosis (NSF). This guide focuses on a head-to-head comparison of Gadothis compound with other prominent linear agents, namely Gadopentetate dimeglumine (Magnevist®) and Gadodiamide (Omniscan™).

Physicochemical Properties and Stability

The stability of the gadolinium-chelate complex is a crucial factor in the safety profile of a GBCA. Linear agents are generally less stable than macrocyclic agents. Among linear agents, non-ionic compounds like Gadothis compound and Gadodiamide have been shown to have lower conditional stability constants compared to their ionic counterparts like Gadopentetate dimeglumine.[1] This lower stability is believed to be associated with a higher propensity for the toxic gadolinium ion (Gd³⁺) to dissociate from its ligand, a process known as transmetallation.[1]

Table 1: Physicochemical Properties of Selected Linear GBCAs

PropertyGadothis compound (OptiMARK®)Gadopentetate dimeglumine (Magnevist®)Gadodiamide (Omniscan™)
Structure Linear, Non-ionicLinear, IonicLinear, Non-ionic
Molecular Weight ( g/mol ) 661.7938.0573.7
Osmolality (mOsm/kg H₂O at 37°C) 7891960789
Viscosity (cP at 37°C) 2.04.92.0
Conditional Stability Constant (log K' at pH 7.4) LowHigher than non-ionicsLow

Note: Specific values for conditional stability constants can vary based on measurement conditions.

In Vitro Stability

Studies assessing the stability of GBCAs in human serum provide valuable insights into their in vivo behavior. One study demonstrated that after 15 days of incubation in human serum, the non-ionic linear agents Gadothis compound and Gadodiamide showed significantly higher percentages of gadolinium release compared to the ionic linear agent Gadopentetate dimeglumine.[2]

Table 2: In Vitro Gadolinium Release in Human Serum (15 days at 37°C)

Contrast Agent% Gd Release
Gadothis compound (OptiMARK®)21%
Gadodiamide (Omniscan™)20%
Gadopentetate dimeglumine (Magnevist®)1.9%

Data extracted from Frenzel et al. (2008).[2]

Efficacy: Relaxivity

Relaxivity (r1) is a measure of a GBCA's ability to increase the relaxation rate of water protons, which directly translates to its effectiveness in enhancing MRI signal intensity. Higher relaxivity generally allows for better contrast enhancement.

Table 3: T1 Relaxivity of Linear GBCAs in Plasma at 1.5 T and 37°C

Contrast AgentT1 Relaxivity (L mmol⁻¹ s⁻¹)
Gadothis compound (OptiMARK®)~4.4
Gadopentetate dimeglumine (Magnevist®)3.9 - 4.1
Gadodiamide (Omniscan™)4.3

Values are approximate and can vary based on the specific study and measurement conditions.[3]

Safety Profile: Gadolinium Retention and NSF Risk

A primary safety concern with linear GBCAs is the long-term retention of gadolinium in the body, including the brain, bones, and skin. This retention is linked to the lower stability of the chelate. Animal studies have shown that repeated administration of linear GBCAs leads to a progressive and significant increase in T1 signal intensity in deep cerebellar nuclei, indicative of gadolinium deposition.[4]

One study in healthy rats demonstrated significantly higher total gadolinium concentrations in the cerebellum after 10 weeks of repeated injections of linear agents compared to a macrocyclic agent.[4] Among the linear agents tested, Gadodiamide showed the highest retention, followed by Gadopentetate dimeglumine.[4]

Table 4: Gadolinium Retention in Rat Cerebellum (10 weeks post-injection)

Contrast AgentGd Concentration (nmol/g)
Gadodiamide3.75 ± 0.18
Gadopentetate dimeglumine1.67 ± 0.17
Gadobenate dimeglumine1.21 ± 0.48

Data from Robert et al. (2015).[4]

The risk of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition, is strongly associated with the use of certain GBCAs in patients with severe renal impairment. The American College of Radiology (ACR) has classified GBCAs into groups based on their associated NSF risk. Gadothis compound, along with Gadodiamide and Gadopentetate dimeglumine, is classified as a Group I agent, having the highest risk for NSF.[5]

Clinical Comparison: Gadothis compound vs. Gadopentetate dimeglumine

A Phase III, multicenter, randomized, double-blind clinical trial directly compared the safety and efficacy of Gadothis compound (OptiMARK®) and Gadopentetate dimeglumine (Magnevist®) for hepatic MRI. The study found no statistically significant differences in efficacy between the two agents in terms of confidence in lesion diagnosis, level of conspicuity, and lesion border delineation.[6]

In terms of safety, the incidence of adverse events was comparable between the two groups.[6] Headache was the most common adverse event for both.[6]

Table 5: Adverse Events in a Phase III Clinical Trial (Gadothis compound vs. Gadopentetate dimeglumine)

Adverse Event ProfileGadothis compound (OptiMARK®) (n=99)Gadopentetate dimeglumine (Magnevist®) (n=94)
Patients with any adverse event 913
Total probably related adverse events 1518
Headache 10.1%12.8%

Data from a study evaluating hepatic MRI.[6]

Experimental Protocols

In Vitro Stability Assessment in Human Serum

Objective: To determine the rate of gadolinium dissociation from its chelate in a biologically relevant medium.

Methodology:

  • Gadolinium-based contrast agents are incubated in pooled human serum from healthy donors at a concentration of 1 mmol/L.

  • The incubation is carried out at a physiological pH of 7.4 and a temperature of 37°C for a period of 15 days.

  • At various time points, aliquots are taken, and the intact GBCA is separated from any released (free) Gd³⁺ ions using high-performance liquid chromatography (HPLC) with an ion-exchange column.

  • The amount of gadolinium in the fractions containing the intact chelate and the free ion is quantified using inductively coupled plasma mass spectrometry (ICP-MS).

  • The percentage of Gd release is calculated as the amount of free Gd³⁺ divided by the total gadolinium amount, and the initial rate of release is determined from the kinetic profile.[2]

G_1 Experimental Workflow: In Vitro Stability in Human Serum cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Pool human serum B Spike with GBCA (1 mmol/L) A->B C Incubate at 37°C, pH 7.4 for 15 days B->C D Collect aliquots at time points C->D E Separate intact GBCA and free Gd³⁺ (HPLC) D->E F Quantify Gd in fractions (ICP-MS) E->F G Calculate % Gd release and initial dissociation rate F->G

Workflow for In Vitro GBCA Stability Assessment
In Vivo Gadolinium Retention Study in Rats

Objective: To quantify and compare the amount of gadolinium retained in brain tissue after repeated administration of different linear GBCAs.

Methodology:

  • Healthy rats are divided into groups, with each group receiving a specific linear GBCA or saline (control).

  • The animals receive multiple intravenous injections of the contrast agent (e.g., 20 injections of 0.6 mmol Gd/kg, 4 times a week for 5 weeks).

  • T1-weighted MRI scans of the brain are performed periodically during and after the injection period to monitor signal intensity changes in specific regions like the deep cerebellar nuclei.

  • At the end of the study period (e.g., 10 weeks), the animals are euthanized, and brain tissue (e.g., cerebellum) is harvested.

  • The tissue samples are digested, and the total gadolinium concentration is measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Statistical analysis is performed to compare the gadolinium concentrations between the different GBCA groups and the control group.[4]

G_2 Experimental Workflow: In Vivo Gadolinium Retention in Rats cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis A Divide rats into groups (GBCA vs. Saline) B Repeated IV injections (e.g., 5 weeks) A->B C Periodic T1-weighted MRI of the brain B->C D Euthanize rats at study end (e.g., 10 weeks) E Harvest brain tissue D->E F Measure Gd concentration (ICP-MS) E->F G Statistical comparison F->G

Workflow for In Vivo Gadolinium Retention Study

Molecular Signaling Pathways in Gadolinium-Induced Fibrosis

The primary mechanism of toxicity for less stable GBCAs is the in vivo release of free Gd³⁺ ions through transmetallation with endogenous ions like zinc. The free Gd³⁺ is highly toxic and can initiate a cascade of cellular events leading to fibrosis, the hallmark of NSF.

The proposed signaling pathway involves:

  • Dissociation: The linear GBCA dissociates, releasing free Gd³⁺.

  • Cellular Uptake: Free Gd³⁺ is taken up by various cells, including macrophages and fibroblasts.

  • Activation of Pro-fibrotic Pathways: Gd³⁺ is thought to upregulate pro-inflammatory and pro-fibrotic cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β) and Monocyte Chemoattractant Protein-1 (MCP-1).

  • Fibroblast Proliferation and Differentiation: These signaling molecules stimulate the proliferation of fibroblasts and their differentiation into myofibroblasts, which are responsible for excessive collagen deposition.

  • Tissue Fibrosis: The accumulation of extracellular matrix proteins, primarily collagen, leads to the hardening and thickening of tissues, characteristic of fibrosis.

G_3 Signaling Pathway of Gadolinium-Induced Fibrosis A Less Stable Linear GBCA B Transmetallation (e.g., with Zn²⁺) A->B C Release of Free Gd³⁺ B->C D Macrophage/Fibroblast Uptake C->D E Upregulation of TGF-β and MCP-1 D->E F Fibroblast Proliferation and Myofibroblast Differentiation E->F G Excessive Collagen Deposition F->G H Tissue Fibrosis (NSF) G->H

Signaling Pathway in Gadolinium-Induced Fibrosis

Conclusion

The available evidence indicates that while Gadothis compound demonstrates comparable efficacy to other linear GBCAs like Gadopentetate dimeglumine in specific clinical applications, its safety profile aligns with that of other non-ionic linear agents, which are considered less stable and pose a higher risk of gadolinium retention and NSF compared to ionic linear and macrocyclic agents. The lower stability of the Gadothis compound chelate, as demonstrated by in vitro studies, is a significant factor for consideration, particularly in patients with impaired renal function. Researchers and drug development professionals should weigh the diagnostic benefits against the potential risks associated with the lower stability of non-ionic linear agents when selecting a contrast agent for preclinical and clinical studies. The trend in clinical practice has been a shift towards the use of more stable macrocyclic agents to minimize the long-term risks associated with gadolinium retention.

References

Comparative Guide: Assessing the Transmetallation Potential of Versetamide with Zinc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Versetamide's potential for transmetallation with zinc, a critical consideration in drug development and toxicology. Due to the limited direct experimental data on this compound-zinc interactions, this guide draws comparisons with the structurally related and well-documented chelating agent, Diethylenetriaminepentaacetic acid (DTPA), particularly in its calcium (Ca-DTPA) and zinc (Zn-DTPA) forms.

Introduction to this compound and Transmetallation

This compound is a chelating agent with a molecular structure suggesting a high affinity for metal ions.[1][2][3] Its structure is related to DTPA, a compound widely used for the decorporation of radionuclides.[4][5] Transmetallation is a chemical reaction in which a metal ion bound to a ligand is exchanged for a different metal ion.[6][7] In a biological context, a chelating agent intended to bind a target heavy metal could inadvertently bind and remove essential endogenous metals like zinc, a process that can disrupt vital enzymatic functions.[8][9][10][11] Conversely, a chelator already complexed with a less-toxic metal (like zinc) can exchange it for a more toxic one, which is the therapeutic principle behind agents like Zn-DTPA.[5][12]

Assessing the transmetallation potential of this compound with zinc is crucial for predicting its safety profile and therapeutic efficacy. This guide compares the inferred properties of this compound with Ca-DTPA and Zn-DTPA to provide a framework for its evaluation.

Comparative Analysis of Chelating Agents

The following table summarizes the key characteristics of this compound, Ca-DTPA, and Zn-DTPA, highlighting their interaction with zinc. The properties of this compound are inferred from its structural similarity to DTPA.

FeatureThis compound (Inferred)Ca-DTPA (Pentetate Calcium Trisodium)Zn-DTPA (Pentetate Zinc Trisodium)
Primary Application Potential chelating agent for heavy metals or as a component of contrast agents (e.g., Gadothis compound).[2]Initial treatment (within 24 hours) for internal contamination with plutonium, americium, or curium.[9][13]Maintenance treatment for internal contamination with plutonium, americium, or curium.[5][13]
Mechanism of Action Forms stable complexes with metal ions, likely exchanging a pre-complexed ion or available binding sites for a metal with higher affinity.Exchanges its calcium ion for a metal with a greater binding capacity (e.g., plutonium), forming a stable, excretable complex.[9][11]Exchanges its zinc ion for a radionuclide with a higher binding affinity. The resulting radioactive chelate is excreted via urine.[5][12]
Transmetallation with Zinc High potential. If administered without a pre-complexed metal, it would likely chelate endogenous zinc, similar to Ca-DTPA.High. Actively depletes endogenous zinc, magnesium, and manganese, which can impair metal-dependent enzyme systems.[8][10]Low. It is already saturated with zinc, preventing the depletion of endogenous zinc. It only releases its zinc in exchange for a metal with a higher binding constant.[12]
Clinical Implications for Zinc Potential for inducing zinc deficiency if used chronically without zinc supplementation.Use is limited to a single initial dose due to significant zinc depletion.[9][10] Subsequent therapy should switch to Zn-DTPA.[13]Considered safer for long-term or maintenance therapy as it does not deplete the body's essential zinc stores.[11]
Relative Efficacy Unknown.Approximately 10-fold more effective than Zn-DTPA within the first hour of contamination.[11]As effective as Ca-DTPA after 24 hours post-contamination and is the preferred agent for maintenance therapy.[11][13]

Experimental Protocols for Assessing Transmetallation

Herein is a generalized protocol to quantify the transmetallation potential of a chelator like this compound with zinc. This workflow is designed to determine if this compound can remove zinc from a biological system or exchange a pre-complexed metal for zinc.

Objective: To determine the rate and extent of zinc chelation by this compound from a zinc-containing solution and to assess the displacement of a pre-complexed metal by zinc.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂) solution (or another appropriate zinc salt)

  • Solution of a competing metal ion (e.g., Calcium Chloride, CaCl₂)

  • Biologically relevant buffer (e.g., HEPES or Tris at pH 7.4)

  • Spectrophotometer (UV-Vis)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

  • Isothermal Titration Calorimeter (ITC) for binding affinity (optional)

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound, ZnCl₂, and the competing metal ion in the chosen buffer.

    • Create a series of test solutions containing a fixed concentration of the zinc salt.

  • Direct Chelation Assay (using ICP-MS/AAS):

    • Add this compound to the zinc-containing solutions at various molar ratios (e.g., 0.5:1, 1:1, 2:1 chelator:zinc).

    • Incubate the samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

    • Separate the free zinc from the this compound-zinc complex using a suitable method like ultrafiltration.

    • Quantify the concentration of free zinc in the filtrate using ICP-MS or AAS. A decrease in free zinc indicates chelation by this compound.

  • Competitive Displacement (Transmetallation) Assay:

    • Prepare a complex of this compound with a different metal (e.g., Calcium-Versetamide). This can be done by mixing equimolar amounts of this compound and CaCl₂.

    • Add the ZnCl₂ solution to the Calcium-Versetamide complex solution.

    • Incubate under controlled conditions.

    • Measure the displacement of calcium by zinc over time. This can be quantified by measuring the concentration of free calcium or free zinc using ICP-MS. An increase in free calcium corresponding to a decrease in free zinc would confirm transmetallation.

  • Spectrophotometric Analysis (Alternative Method):

    • Use a colorimetric zinc indicator (e.g., Zincon) that changes absorbance upon binding to zinc.

    • In a cuvette, mix the zinc indicator solution with a buffered zinc solution to get a baseline absorbance.

    • Add this compound to the cuvette. A decrease in the absorbance of the zinc-indicator complex signifies that this compound has a higher affinity for zinc and is sequestering it from the indicator.

  • Data Analysis:

    • Calculate the percentage of zinc chelated at different molar ratios.

    • Determine the rate of transmetallation by plotting the change in free metal concentration over time.

    • If using ITC, determine the binding affinity (K_d) and stoichiometry of the this compound-zinc interaction.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the conceptual basis of transmetallation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Chelation Assay cluster_quant Phase 3: Quantification & Analysis P1 Prepare Stock Solutions (this compound, ZnCl2, Buffer) P2 Create Test Samples (Fixed [Zn]) P1->P2 A1 Add this compound to Zinc Samples A2 Incubate at 37°C A1->A2 A3 Separate Free vs. Bound Zn (Ultrafiltration) A2->A3 Q1 Measure Free [Zn] (ICP-MS or AAS) A3->Q1 Q2 Calculate % Zinc Chelated Q1->Q2 End End Q2->End Q3 Determine Binding Affinity (Kd) (Optional: ITC) Start Start Start->P1

Caption: Experimental workflow for assessing zinc chelation.

G cluster_initial Initial State cluster_final Final State Chelator_Ca Ca-Chelator (e.g., Ca-Versetamide) trans Transmetallation (If Zn affinity > Ca affinity) Chelator_Ca->trans Free_Zn Free Zn²⁺ (Toxic Metal Target) Free_Zn->trans Chelator_Zn Zn-Chelator (Stable Complex) Free_Ca Free Ca²⁺ trans->Chelator_Zn trans->Free_Ca

Caption: Conceptual diagram of a transmetallation reaction.

References

Cross-Validation of HPLC and CE Methods for Pharmaceutical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The development and validation of robust analytical methods are paramount in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, widely recognized for its high resolution, sensitivity, and reproducibility in quantifying active pharmaceutical ingredients (APIs) and their impurities.[1][2] Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique, offering advantages such as high efficiency, rapid analysis times, and minimal solvent consumption.[3] This guide provides a comparative overview of the cross-validation of HPLC and CE methods for the analysis of a hypothetical pharmaceutical compound, "Versetamide," in a drug substance.

Due to the absence of specific published analytical methods for this compound in the scientific literature, this document serves as a comprehensive template. It outlines the necessary experimental protocols and presents representative data to illustrate the cross-validation process. Researchers and drug development professionals can adapt this framework for their specific analytical needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Capillary Electrophoresis (CE) Method

A Capillary Zone Electrophoresis (CZE) method was developed and validated for the quantification of this compound.

  • Instrumentation: Agilent 7100 Capillary Electrophoresis system or equivalent, with a DAD detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 60 cm total length (52.5 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

  • Applied Voltage: 25 kV (positive polarity).

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in deionized water. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 150 µg/mL.

Data Presentation: Method Validation Summary

The following tables summarize the representative quantitative data obtained from the validation of the hypothetical HPLC and CE methods for this compound analysis, in accordance with ICH Q2(R1) guidelines.[1]

Table 1: Linearity and Range

ParameterHPLC MethodCE Method
Linearity Range 1 - 100 µg/mL5 - 150 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9991
Regression Equation y = 25432x + 1234y = 8765x + 567

Table 2: Accuracy (Recovery)

Concentration SpikedHPLC (% Recovery ± RSD)CE (% Recovery ± RSD)
Low (80%) 99.5 ± 0.8%101.2 ± 1.5%
Mid (100%) 100.2 ± 0.6%99.8 ± 1.2%
High (120%) 100.8 ± 0.5%98.9 ± 1.8%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC (% RSD)CE (% RSD)
Repeatability (n=6) < 1.0%< 2.0%
Intermediate Precision (n=6) < 1.5%< 2.5%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLCCE
LOD 0.3 µg/mL1.5 µg/mL
LOQ 1.0 µg/mL5.0 µg/mL

Table 5: System Suitability

ParameterHPLCCE
Theoretical Plates > 5000> 100,000
Tailing Factor < 1.5N/A
Migration Time RSD < 1.0%< 2.0%

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and CE analytical methods.

CrossValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Conclusion Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Optimized Method Dev_CE CE Method Development Val_CE CE Validation (Linearity, Accuracy, Precision, etc.) Dev_CE->Val_CE Optimized Method Sample_Analysis Analysis of Same Batch of This compound Samples (n>=3) Val_HPLC->Sample_Analysis Val_CE->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Quantitative Results Conclusion Equivalence or Non-Equivalence of Methods Data_Comparison->Conclusion

Caption: Workflow for Analytical Method Cross-Validation.

Comparison and Conclusion

This guide outlines the cross-validation of HPLC and CE methods for the analysis of the hypothetical drug "this compound."

  • Performance: The representative data indicates that the HPLC method generally offers lower limits of detection and quantitation, making it more suitable for trace-level analysis and impurity profiling.[1] It also demonstrates slightly better precision in this hypothetical scenario.

  • Efficiency: The CE method typically provides significantly higher theoretical plates, indicating superior separation efficiency.[3] Furthermore, CE methods are known for their rapid analysis times and substantially lower consumption of organic solvents, positioning them as a more environmentally friendly and cost-effective option for routine quality control testing.

  • Orthogonality: As HPLC and CE operate on different separation principles (partition chromatography vs. electrophoretic mobility), they are considered orthogonal techniques.[3] Utilizing both methods provides a more comprehensive analytical characterization of the drug substance.

Both HPLC and CE are suitable for the quantitative analysis of "this compound." The choice of method depends on the specific analytical requirement. The HPLC method is preferable for applications requiring high sensitivity, such as impurity determination. The CE method is an excellent alternative for routine assays where high throughput, reduced cost, and green chemistry are priorities. The cross-validation process, as outlined, ensures that either method can be used reliably, providing consistent and accurate results, which is a critical aspect of quality control in the pharmaceutical industry.

References

A Comparative Analysis of Relaxivity: Versetamide vs. Macrocyclic Chelators in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the differences in relaxivity between Versetamide (gadothis compound), a linear gadolinium-based contrast agent (GBCA), and several macrocyclic chelators. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies, to inform the selection of appropriate contrast agents for magnetic resonance imaging (MRI) applications.

The efficacy of a GBCA is primarily determined by its relaxivity (r1 and r2), which is a measure of its ability to shorten the T1 and T2 relaxation times of water protons in tissue, thereby enhancing the contrast in MR images. This property is intrinsically linked to the molecular structure of the gadolinium chelate.

Quantitative Comparison of Relaxivity

The following table summarizes the longitudinal relaxivity (r1) of this compound and three common macrocyclic chelators—Gadobutrol, Gadoteridol, and Gadoterate—at a magnetic field strength of 1.5 Tesla (T) in human plasma at 37°C.

Contrast AgentChelate Typer1 Relaxivity at 1.5 T [L/(mmol·s)]
This compound (Gadothis compound)Linear4.4 - 5.0[1]
GadobutrolMacrocyclic4.78 ± 0.12[2][3]
GadoteridolMacrocyclic3.80 ± 0.10[2][3]
GadoterateMacrocyclic3.32 ± 0.13[2][3]

The data indicates that at 1.5 T, this compound exhibits a relaxivity comparable to or slightly lower than the macrocyclic agent Gadobutrol. However, it shows a higher relaxivity than Gadoteridol and Gadoterate under similar conditions. It is important to note that relaxivity can be influenced by the magnetic field strength. For instance, the relaxivity of macrocyclic agents has been observed to decrease at higher field strengths of 3 T and 7 T.[2][3]

The Structural Impact on Relaxivity and Stability

The fundamental difference between these contrast agents lies in their molecular structure. Macrocyclic chelators encase the gadolinium ion in a pre-organized cage-like structure, which generally leads to higher thermodynamic and kinetic stability compared to the open-chain structure of linear chelators like this compound. This structural difference has implications for the potential release of free gadolinium ions in the body.

The following diagram illustrates the basic structural difference between linear and macrocyclic chelators and its influence on their stability and relaxivity.

cluster_0 Chelator Structure cluster_1 Properties Linear Chelate Linear Chelate Lower Kinetic Stability Lower Kinetic Stability Linear Chelate->Lower Kinetic Stability leads to Relaxivity (r1) Relaxivity (r1) Linear Chelate->Relaxivity (r1) Macrocyclic Chelate Macrocyclic Chelate Higher Kinetic Stability Higher Kinetic Stability Macrocyclic Chelate->Higher Kinetic Stability leads to Macrocyclic Chelate->Relaxivity (r1)

Structural differences influencing chelate properties.

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is a critical step in the characterization of MRI contrast agents. The following provides a detailed methodology for measuring the longitudinal relaxivity (r1) as cited in the supporting literature.[2][3]

1. Sample Preparation:

  • A series of dilutions of the contrast agent are prepared in the desired medium (e.g., human plasma, whole blood, or saline) at various concentrations.

  • A sample of the medium without the contrast agent serves as the control.

2. Phantom Setup:

  • The prepared samples are placed in vials or tubes within a phantom.

  • The phantom is then placed within the MRI scanner, ensuring the samples are positioned in a region of homogeneous magnetic field.

3. MRI Data Acquisition:

  • T1 measurements are performed using a suitable pulse sequence, commonly an inversion-recovery spin-echo (IR-SE) or a Look-Locker sequence.

  • Images are acquired at multiple inversion times (TI) for each sample.

  • The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C.

4. Data Analysis:

  • The signal intensity for each sample at each inversion time is measured from the acquired images.

  • The T1 relaxation time for each concentration is calculated by fitting the signal intensity data to the appropriate inversion recovery signal equation.

  • The relaxation rate (R1) is calculated as the reciprocal of the T1 relaxation time (R1 = 1/T1).

  • The relaxivity (r1) is then determined by plotting the relaxation rate (R1) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the r1 relaxivity in units of L/(mmol·s).

The workflow for this experimental protocol is visualized in the diagram below.

cluster_workflow Relaxivity Measurement Workflow A Sample Preparation (Varying Concentrations) B Phantom Setup A->B C MRI Data Acquisition (Inversion Recovery Sequence) B->C D Signal Intensity Measurement C->D E T1 Relaxation Time Calculation D->E F Relaxation Rate (R1) Calculation (R1 = 1/T1) E->F G Plot R1 vs. Concentration F->G H Linear Regression (Slope = r1 Relaxivity) G->H

Experimental workflow for determining r1 relaxivity.

Conclusion

The choice between a linear chelate like this compound and a macrocyclic agent involves a consideration of both relaxivity and stability. While this compound demonstrates competitive relaxivity at 1.5 T, the higher stability of macrocyclic chelators is a critical factor in their widespread clinical use. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific imaging needs. Further investigation into the performance of these agents at various magnetic field strengths and in different biological environments is encouraged to fully understand their comparative efficacy.

References

Unraveling In Vivo Stability: A Comparative Analysis of Gadoversetamide and Other Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medical imaging, the stability of gadolinium-based contrast agents (GBCAs) is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the in vivo stability of Gadoversetamide, a linear non-ionic GBCA, with other agents in its class and with more stable macrocyclic agents. The following analysis is supported by experimental data from peer-reviewed studies, offering a clear perspective on the factors influencing gadolinium retention and dechelation in biological systems.

Gadolinium-based contrast agents are essential tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies. However, the efficacy of these agents is intrinsically linked to their in vivo stability—the ability of the ligand to hold the gadolinium ion (Gd³⁺) securely. The dissociation of this complex, known as dechelation, can lead to the release of toxic free Gd³⁺, which may be retained in various tissues, including the brain, bones, and skin.[1][2][3]

GBCAs are broadly categorized by the structure of their chelating ligand into two main groups: linear and macrocyclic agents. Gadothis compound (OptiMARK®) falls into the linear category, which are generally considered to be less stable than their macrocyclic counterparts.[4][5]

Comparative In Vivo Stability and Gadolinium Retention

Preclinical and clinical studies have consistently demonstrated that linear GBCAs, such as Gadothis compound and Gadodiamide, exhibit a higher propensity for gadolinium release and subsequent tissue deposition compared to macrocyclic agents.[3][6] This difference in stability is a critical factor in the long-term safety profile of these contrast agents.

Gadolinium Retention in Bone

Bone is a known reservoir for dissociated gadolinium. Studies comparing gadolinium levels in bone tissue following the administration of different GBCAs highlight the superior stability of macrocyclic agents.

Contrast AgentAgent TypeMean Gadolinium Concentration in Bone (μg Gd/g tissue)Patient PopulationTime to MeasurementReference
GadodiamideLinear Non-ionic1.77 ± 0.704Patients undergoing hip replacement~4 days post-administration[2]
GadoteridolMacrocyclic Non-ionic0.477 ± 0.271Patients undergoing hip replacement~4 days post-administration[2]

Note: Data for Gadothis compound was not specifically available in this direct comparison, but Gadodiamide is a structurally similar linear non-ionic agent often used as a comparator.

Gadolinium Release in Human Serum

In vitro studies using human serum provide insights into the relative stability of GBCAs under physiological conditions. These experiments measure the percentage of gadolinium released from the chelate over time.

Contrast AgentAgent Type% Gadolinium Released after 15 days in Human Serum (pH 7.4, 37°C)Reference
Gadothis compoundLinear Non-ionic~20%[2]
GadodiamideLinear Non-ionic~20%[2]
Linear Ionic AgentsLinear Ionic<2%[2]
Macrocyclic AgentsMacrocyclicNo detectable release[2]

The Mechanism of Instability and Deposition

The in vivo stability of a GBCA is not solely determined by its thermodynamic stability constant but is also significantly influenced by its kinetic inertness.[3][7] Macrocyclic agents form a rigid "cage" around the gadolinium ion, providing a high degree of kinetic stability and resistance to dechelation.[4] Linear agents, with their more flexible, open-chain structure, are more susceptible to transmetallation, a process where endogenous ions like zinc, copper, or calcium displace the gadolinium ion from the chelate.[8][9]

cluster_GBCAs GBCA Classification cluster_Properties Chemical Properties cluster_Stability In Vivo Stability cluster_Outcome Clinical Outcome Linear Linear GBCAs (e.g., Gadothis compound, Gadodiamide) Flexibility High Flexibility Open-chain Structure Linear->Flexibility characterized by Macrocyclic Macrocyclic GBCAs (e.g., Gadoteridol, Gadoterate) Rigidity High Rigidity 'Cage-like' Structure Macrocyclic->Rigidity characterized by LowStability Lower Kinetic Inertness Lower In Vivo Stability Flexibility->LowStability leads to HighStability Higher Kinetic Inertness Higher In Vivo Stability Rigidity->HighStability leads to Dechelation Increased Dechelation & Gd³⁺ Release LowStability->Dechelation results in Stable Minimal Dechelation HighStability->Stable results in Deposition Higher Gadolinium Tissue Deposition Dechelation->Deposition Excretion Efficient Renal Excretion Stable->Excretion

Caption: Logical relationship between GBCA structure and in vivo stability.

The consequences of this instability are significant, as the released Gd³⁺ can form insoluble precipitates or bind to macromolecules, leading to its long-term retention in the body.[10][11] This has been a driving factor in the reassessment of the safety profiles of less stable linear GBCAs, leading to regulatory actions such as the suspension of marketing authorizations for agents like Gadothis compound in the European Union for general use.[6][12]

Experimental Protocols for Assessing Gadolinium Retention

The quantification of gadolinium in biological samples is crucial for comparative stability studies. The methodologies employed are highly sensitive, capable of detecting minute amounts of the element in various tissues.

Tissue Sample Preparation and Digestion
  • Sample Collection: Tissue samples (e.g., bone, liver, kidney, brain) are collected from animal models or human subjects post-mortem or via biopsy.[13][14]

  • Homogenization: The tissue is accurately weighed and homogenized to ensure a uniform sample.

  • Acid Digestion: The homogenized tissue is digested, typically using strong acids like nitric acid, often with the aid of microwave heating. This process breaks down the organic matrix, leaving the gadolinium in a solution suitable for analysis.[13]

Gadolinium Quantification

The primary analytical technique for the precise measurement of total gadolinium concentration in digested tissue samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14][15]

  • Principle: The digested sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers extremely low detection limits, making it ideal for measuring the trace amounts of gadolinium retained in tissues.[13]

  • Alternative Method: Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can also be used, though it is generally less sensitive than ICP-MS.[13][14]

Speciation Analysis

To differentiate between the intact GBCA and dissociated or metabolized forms of gadolinium, Liquid Chromatography coupled with ICP-MS (LC-ICP-MS) is employed.[11][15]

  • Principle: The tissue extract is first passed through a liquid chromatography column, which separates different chemical species based on their physical and chemical properties (e.g., size, charge). The eluent from the column is then directly introduced into the ICP-MS for element-specific detection. This allows for the quantification of the intact chelate versus other gadolinium species.

Start GBCA Administration (In Vivo Model) Tissue Tissue Collection (e.g., Brain, Bone, Liver) Start->Tissue Homogenize Sample Homogenization & Weighing Tissue->Homogenize Digest Microwave Acid Digestion Homogenize->Digest Analysis Analysis of Gadolinium Content Digest->Analysis ICPMS Total Gd Quantification (ICP-MS) Analysis->ICPMS for Total Gd LC_ICPMS Gd Speciation Analysis (LC-ICP-MS) Analysis->LC_ICPMS for Speciation Data Data Interpretation & Comparative Analysis ICPMS->Data LC_ICPMS->Data

Caption: Experimental workflow for assessing gadolinium retention in tissues.

Conclusion

The available evidence strongly indicates that Gadothis compound, as a linear non-ionic GBCA, possesses lower in vivo stability compared to macrocyclic agents. This is characterized by a higher propensity for dechelation and results in greater retention of gadolinium in tissues such as bone and skin. The distinction in stability between linear and macrocyclic agents is a fundamental consideration in the development and selection of GBCAs for clinical use, with a clear trend favoring agents with higher kinetic and thermodynamic stability to minimize the risk of long-term gadolinium retention. The methodologies of ICP-MS and LC-ICP-MS are the gold standards for providing the quantitative data necessary to make these critical comparisons.

References

Benchmarking the Safety Profile of Versetamide-Based Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Versetamide-based contrast agents, specifically gadothis compound, with other gadolinium-based contrast agents (GBCAs). The information is compiled from peer-reviewed studies and regulatory documents to support informed decision-making in research and drug development. This document summarizes key safety data, details experimental methodologies for safety assessment, and presents visual representations of relevant pathways and workflows.

Executive Summary

Gadothis compound is a linear, non-ionic gadolinium-based contrast agent.[1][2] The safety of GBCAs is a critical consideration in their clinical use and development, with primary concerns including acute adverse reactions, the long-term retention of gadolinium in the body, and the risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.[3][4][5] This guide benchmarks the safety of gadothis compound against other linear and macrocyclic GBCAs, providing available quantitative data and the experimental context for its interpretation.

Data Presentation: Comparative Safety Profile of GBCAs

The following tables summarize key quantitative data on the safety profiles of gadothis compound and other selected GBCAs.

Table 1: Physicochemical Properties and Acute Toxicity of Selected GBCAs

Contrast AgentTrade NameChelate StructureIonic/Non-ionicLD50 (mmol/kg) in Rats (IV)
Gadothis compound OptiMARK®LinearNon-ionicData not readily available in cited literature
GadodiamideOmniscan®LinearNon-ionic~10
Gadopentetate dimeglumineMagnevist®LinearIonic~5
Gadoterate meglumineDotarem®MacrocyclicIonic~12
GadobutrolGadavist®/Gadovist®MacrocyclicNon-ionic~10
GadoteridolProHance®MacrocyclicNon-ionic~12

Note: LD50 values can vary between studies and animal models. The values presented are approximate and intended for comparative purposes. A higher LD50 value indicates lower acute toxicity.

Table 2: Incidence of Acute Adverse Reactions to Selected GBCAs

Contrast AgentChelate StructureOverall Rate of Acute Adverse Reactions (%)Rate of Mild Reactions (%)Rate of Moderate Reactions (%)Rate of Severe Reactions (%)
GadodiamideLinear0.04 - 0.15Specific data variesSpecific data variesSpecific data varies
Gadobenate dimeglumineLinear0.49Specific data variesSpecific data variesSpecific data varies
Gadoterate meglumineMacrocyclic0.04 - 0.09Specific data variesSpecific data variesSpecific data varies
GadobutrolMacrocyclic0.09 - 0.23Specific data variesSpecific data variesSpecific data varies

Data compiled from retrospective studies with large patient cohorts.[5][6] Rates can be influenced by patient populations and reporting methodologies.

Table 3: Gadolinium Retention in Rat Brain Tissue After Repeated Administration

Contrast AgentChelate StructureGadolinium Concentration in Cerebellum (nmol/g)Gadolinium Concentration in Cerebrum (nmol/g)
Gadodiamide (Linear)Linear~1.5 - 2.0~1.0 - 1.5
Gadoterate meglumine (Macrocyclic)Macrocyclic~0.292~0.250
Gadobutrol (Macrocyclic)Macrocyclic~0.287~0.263
Gadoteridol (Macrocyclic)Macrocyclic~0.150~0.116

Data from a preclinical study in rats receiving multiple doses of GBCAs.[7] Concentrations were measured at 28 days after the last injection. This data suggests that linear agents result in higher gadolinium retention in brain tissue compared to macrocyclic agents.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are outlines of key experimental protocols for assessing the safety of GBCAs.

Acute Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a GBCA following a single intravenous administration.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats, typically 6-8 weeks old, with equal numbers of males and females.

  • Groups: A control group receiving saline and at least four dose groups of the test GBCA. The doses are selected to span a range that is expected to cause 0% to 100% mortality.

  • Administration: The GBCA is administered as a single bolus injection into a tail vein.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 7 to 14 days.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as probit analysis.

  • Necropsy: A gross necropsy is performed on all animals to identify any target organs of toxicity.

Assessment of Acute Adverse Reactions in Clinical Studies

Objective: To determine the incidence and characteristics of acute adverse reactions to a GBCA in a human population.

Methodology:

  • Study Design: Typically a retrospective or prospective observational study involving a large number of patients receiving the GBCA as part of a standard clinical MRI procedure.

  • Data Collection: Data on all adverse events occurring within a specified time frame after GBCA administration (e.g., 1 to 24 hours) are collected from medical records or through direct patient monitoring.

  • Classification of Reactions: Adverse reactions are classified by type (e.g., allergic-like, physiologic) and severity (e.g., mild, moderate, severe) according to established criteria, such as those from the American College of Radiology.[5]

  • Data Analysis: The incidence of different types and severities of reactions is calculated as a percentage of the total number of GBCA administrations. Statistical analyses are performed to identify any potential risk factors.

Quantification of Gadolinium Retention in Animal Tissues

Objective: To measure the concentration of gadolinium in various tissues at a specified time point after GBCA administration.

Methodology:

  • Animal Model: Rodents are commonly used. The study may involve single or multiple administrations of the GBCA.

  • Tissue Collection: At a predetermined time after the final dose (e.g., 28 days), animals are euthanized, and target tissues (e.g., brain, kidney, bone) are harvested.[7][8][9]

  • Sample Preparation: The tissue samples are weighed and then digested using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) to break down the organic matrix.

  • Gadolinium Quantification: The concentration of gadolinium in the digested samples is determined using inductively coupled plasma mass spectrometry (ICP-MS).[8][9] This technique provides a highly sensitive and accurate measurement of the total elemental gadolinium content.

  • Data Analysis: The gadolinium concentration is typically expressed as micrograms or nanomoles of gadolinium per gram of tissue.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the safety assessment of gadolinium-based contrast agents.

GBCASafetyAssessmentWorkflow cluster_Preclinical Preclinical Safety Assessment cluster_Clinical Clinical Safety Assessment cluster_Regulatory Regulatory Evaluation A Acute Toxicity (LD50) in Rodents G Risk-Benefit Analysis A->G B Gadolinium Retention Studies (ICP-MS) B->G C Histopathological Examination of Tissues C->G D Phase I-III Clinical Trials (Adverse Event Monitoring) D->G E Post-Market Surveillance (Spontaneous Reporting) E->G F Observational Studies (Large Cohorts) F->G H Labeling and Risk Management G->H

GBCA Safety Assessment Workflow

GadoliniumRetentionPathway cluster_Administration GBCA Administration cluster_Distribution Distribution and Elimination cluster_Retention Gadolinium Retention A Intravenous Injection of GBCA B Distribution in Extracellular Fluid A->B C Renal Excretion (Primary Pathway) B->C Majority D Dissociation of Gd3+ from Chelate B->D Minority (Higher for Linear Agents) E Deposition in Tissues (Brain, Bone, Skin) D->E

Gadolinium Retention Pathway

References

Safety Operating Guide

Proper Disposal of Versetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential logistical and safety information for the proper disposal of Versetamide, a chelating agent used in pharmaceutical research and development.

This compound, in its formulation as OptiMARK®, is generally considered non-hazardous waste in the absence of biological contaminants.[1] However, adherence to proper disposal protocols is crucial to minimize environmental impact and ensure a safe laboratory environment. The following procedures have been compiled to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. Key properties of this compound are summarized below to inform risk assessment and handling procedures.

PropertyValueSource
Molecular Formula C₂₀H₃₇N₅O₁₀PubChem[2]
Molecular Weight 507.5 g/mol PubChem[2]
CAS Number 129009-83-2PubChem[2]
Appearance Solid (in pure form)HMDB[3]
Synonyms OptiMARK®, Gadothis compoundNCBI[1], GSRS[4]

Experimental Protocol: Spill Management and Waste Disposal

Personal Protective Equipment (PPE): Before initiating any cleanup or disposal procedures, ensure the following PPE is worn:

  • Protective gloves

  • Clean, body-covering clothing

  • Safety glasses[1]

Small Spills: For minor spills of this compound solutions, the following steps should be taken:

  • Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).

  • Mop up the affected area.

  • The collected material may be flushed to a sewer with copious amounts of water.[1]

Large Spills: In the event of a larger release of this compound solution:

  • Contain the spill to prevent further spread.

  • Absorb the liquid with an inert material.

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Dispose of the containerized material in an approved waste facility in accordance with federal, state, and local regulations.[1]

Disposal of Unused this compound and Empty Containers:

  • Non-Biohazardous Waste: If the this compound waste is not mixed with blood, blood products, or other potentially infectious materials, it is considered non-hazardous.[1] Dispose of the container and any unused contents in accordance with federal, state, and local requirements.[1]

  • Biohazardous Waste: If the this compound waste is contaminated with biological materials, it must be handled as a biohazard and disposed of accordingly.[1]

  • Empty Containers: Before disposing of or recycling empty containers, ensure all personal or prescription information is removed or blacked out.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

VersetamideDisposal cluster_assessment Waste Assessment cluster_disposal_path Disposal Path Start This compound Waste Generated Biohazard_Check Is the waste mixed with biohazardous material? Start->Biohazard_Check Biohazard_Disposal Dispose as Biohazardous Waste Biohazard_Check->Biohazard_Disposal Yes NonHazardous_Disposal Dispose as Non-Hazardous Waste Biohazard_Check->NonHazardous_Disposal No Spill_Check Is it a small or large spill? NonHazardous_Disposal->Spill_Check If Spill Container_Disposal Dispose of Container and Unused Contents per Regulations NonHazardous_Disposal->Container_Disposal If Unused Product Small_Spill Absorb and Flush to Sewer with plenty of water Spill_Check->Small_Spill Small Large_Spill Absorb, Containerize, and Send to Approved Facility Spill_Check->Large_Spill Large

This compound Disposal Decision Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for chemical disposal. In case of exposure or uncertainty, contact your institution's Environmental Health and Safety (EHS) department.

References

Navigating the Safe Handling and Disposal of Versetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the operational and safety protocols for Versetamide, a complex chelating agent. This document outlines personal protective equipment (PPE), procedural workflows, and disposal plans to ensure the safe management of this compound in a research environment.

For researchers, scientists, and professionals in drug development, the introduction of novel compounds like this compound necessitates a robust understanding of safe handling practices. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established principles for managing chemicals with unknown toxicological profiles. A comprehensive risk assessment should precede any handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given that the full toxicological properties of this compound have not been fully investigated, stringent adherence to PPE protocols and engineering controls is mandatory to minimize exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to provide comprehensive protection.

PPE CategoryRecommended Equipment
Eye and Face Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn in situations with a higher risk of splashes.
Hand Chemically resistant gloves (e.g., nitrile rubber). It is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them frequently.
Body A fully buttoned laboratory coat. For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron over the lab coat.
Respiratory In the absence of adequate ventilation or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Procedural Guidance for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 handle1 Weighing and Reconstitution prep2->handle1 handle2 Experimental Use handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Properly remove and dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 disp1 Segregate waste clean3->disp1 disp2 Dispose of as hazardous chemical waste disp1->disp2 spill This compound Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EHS spill->notify assess Assess spill size and risk notify->assess small_spill Small Spill? assess->small_spill cleanup Trained personnel clean up with appropriate PPE and spill kit small_spill->cleanup Yes large_spill Large Spill small_spill->large_spill No dispose Dispose of cleanup materials as hazardous waste cleanup->dispose ehs_response EHS manages cleanup large_spill->ehs_response ehs_response->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Versetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Versetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.